3-Methylglutarylcarnitine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[1-carboxy-3-(trimethylazaniumyl)propan-2-yl]oxy-3-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCPFJNSBPQJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])CC(=O)OC(CC(=O)O)C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102673-95-0 | |
| Record name | 3-Methylglutarylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102673-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylglutarylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102673950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Formation of 3-Methylglutarylcarnitine: A Technical Guide to its Metabolic Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutarylcarnitine is a crucial biomarker for inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid, leucine. This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of this compound, with a focus on the enzymatic steps, relevant genetic disorders, and the analytical methods used for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in drug development for metabolic diseases.
Introduction: The Leucine Catabolic Pathway
This compound is not a product of a dedicated biosynthetic pathway but rather an intermediate metabolite in the catabolism of L-leucine. The breakdown of leucine occurs primarily in the mitochondria and serves as a source of acetyl-CoA and acetoacetate, making it a ketogenic amino acid. The pathway involves a series of enzymatic reactions, and defects in these enzymes can lead to the accumulation of upstream metabolites, including this compound.
The initial steps of leucine catabolism involve its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent reactions convert isovaleryl-CoA to 3-methylcrotonyl-CoA, which is then carboxylated to form 3-methylglutaconyl-CoA. The key enzyme in the context of this compound formation is 3-methylglutaconyl-CoA hydratase .
The Central Role of 3-Methylglutaconyl-CoA Hydratase
3-Methylglutaconyl-CoA hydratase, encoded by the AUH gene, catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is a critical step in the leucine degradation pathway. A deficiency in this enzyme leads to the accumulation of 3-methylglutaconyl-CoA.
Inborn Errors of Metabolism: 3-Methylglutaconic Aciduria Type I
A deficiency in 3-methylglutaconyl-CoA hydratase activity, caused by mutations in the AUH gene, results in the autosomal recessive disorder 3-methylglutaconic aciduria (MGA) type I .[2][3][4] This condition is characterized by the accumulation and excretion of high levels of 3-methylglutaconic acid in the urine.[1][5][6] Patients with MGA type I also excrete elevated levels of 3-methylglutaric acid and 3-hydroxyisovaleric acid.[6] The clinical presentation can be variable, ranging from delayed speech development to severe neurological impairment.[2][3]
Formation of this compound
Under conditions of 3-methylglutaconyl-CoA hydratase deficiency, the accumulating 3-methylglutaconyl-CoA can be shunted into alternative metabolic routes. One of these routes leads to the formation of this compound. This process involves two key steps:
-
Reduction of 3-methylglutaconyl-CoA: The accumulated 3-methylglutaconyl-CoA is reduced to 3-methylglutaryl-CoA.
-
Carnitine Acylation: 3-methylglutaryl-CoA is then esterified with carnitine to form this compound. This reaction is catalyzed by a carnitine acyltransferase.
The Role of Carnitine Acyltransferases
The conversion of 3-methylglutaryl-CoA to this compound is facilitated by carnitine acyltransferases. These enzymes play a crucial role in transporting acyl groups across mitochondrial membranes. The two primary candidates for this reaction are carnitine O-acetyltransferase (CRAT) and carnitine O-octanoyltransferase (CROT) .
-
Carnitine O-acetyltransferase (CRAT): This enzyme has a broad substrate specificity, with a preference for short-chain acyl-CoAs.[7]
-
Carnitine O-octanoyltransferase (CROT): CROT also exhibits broad specificity for short- to medium-chain acyl-CoAs and can act on branched-chain fatty acyl-CoAs.[8][9]
Given that 3-methylglutaryl-CoA is a five-carbon dicarboxylic acyl-CoA, it falls within the substrate range of both CRAT and CROT. The accumulation of 3-methylglutaryl-CoA in genetic disorders affecting downstream enzymes of the leucine catabolic pathway drives its conversion to the corresponding carnitine ester, leading to elevated levels of this compound in biological fluids.[10]
Signaling Pathways and Experimental Workflows
Leucine Catabolic Pathway and Formation of this compound
Caption: Leucine catabolism and the formation of this compound.
Diagnostic Workflow for 3-Methylglutaconic Aciduria
Caption: Diagnostic workflow for 3-methylglutaconic aciduria type I.
Quantitative Data
The following tables summarize key quantitative data related to the this compound biosynthetic pathway.
Table 1: Enzyme Kinetics of Human 3-Methylglutaconyl-CoA Hydratase
| Parameter | Value | Cell Type | Reference |
| Michaelis Constant (Km) for 3-Methylglutaconyl-CoA | 6.9 µmol/L | Fibroblasts | |
| Maximum Velocity (Vmax) | 495 pmol/min/mg protein | Fibroblasts | |
| Residual Activity in Patients | 2-3% of normal | Fibroblasts |
Table 2: Urinary Metabolite Concentrations
| Metabolite | Condition | Concentration (mmol/mol creatinine) | Reference |
| 3-Methylglutaconic Acid | Healthy Individuals | < 20 | [6] |
| 3-Methylglutaconic Acid | 3-MGA-uria | > 40 (can exceed 1000) | [6] |
| 3-Methylglutaconic Acid | Carriers of Primary Carnitine Deficiency | Average of 39.66 | [11] |
| This compound | Healthy Individuals | Very low to undetectable | [10][12] |
| This compound | 3-MGA-uria | Detected | [13] |
| This compound | HMG-CoA Lyase Deficiency | Elevated | [10] |
Experimental Protocols
Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of urinary organic acids, including 3-methylglutaconic acid.
1. Sample Preparation:
- To a 1 mL aliquot of urine, add an internal standard (e.g., heptadecanoic acid).
- Acidify the urine to pH 1-2 with hydrochloric acid.
- Extract the organic acids with two portions of 2 mL ethyl acetate.
- Combine the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS system.
- GC Column: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp to 280°C at 5°C/minute.
- Hold at 280°C for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.
4. Data Analysis:
- Identify 3-methylglutaconic acid based on its retention time and mass spectrum.
- Quantify the concentration relative to the internal standard.
Analysis of Acylcarnitine Profiles by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the analysis of acylcarnitines, including this compound, in plasma or dried blood spots.
1. Sample Preparation (from plasma):
- To 10 µL of plasma, add 100 µL of methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
- Vortex and centrifuge to precipitate proteins.
- Transfer the supernatant to a new tube and evaporate to dryness.
2. Derivatization (Butylation):
- Reconstitute the dried extract in 50 µL of 3N HCl in n-butanol.
- Heat at 65°C for 15 minutes to form butyl esters.
- Evaporate the butanolic HCl to dryness.
3. LC-MS/MS Analysis:
- Reconstitute the sample in the mobile phase.
- LC System: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the acylcarnitines.
- Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
- Detection: Use precursor ion scanning for m/z 85 (a characteristic fragment of carnitine esters) or multiple reaction monitoring (MRM) for specific acylcarnitines. For this compound, the transition m/z 318 -> m/z 85 can be monitored for the butylated form.
4. Data Analysis:
- Quantify this compound by comparing its peak area to that of the corresponding internal standard.
Conclusion
The formation of this compound is a key indicator of disruptions in the leucine catabolic pathway, most notably in 3-methylglutaconic aciduria type I. Understanding the enzymatic basis of its formation and the analytical methods for its detection is paramount for the diagnosis and management of this and related metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians, offering detailed insights into the metabolic pathway, quantitative data for reference, and robust experimental protocols for further investigation. Continued research into the substrate specificities of carnitine acyltransferases and the development of more sensitive analytical methods will further enhance our understanding and ability to diagnose these complex metabolic diseases.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 3. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 4. 3-Methylglutaconic aciduria type I is caused by mutations in AUH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-methylglutaconyl-CoA hydratase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 10. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methylglutaconic aciduria in carriers of primary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Methylglutarylcarnitine in Leucine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-methylglutarylcarnitine's role in the intricate pathways of leucine metabolism. It delves into the biochemical significance of this metabolite, particularly as a critical biomarker for inborn errors of metabolism. This document offers a comprehensive overview of the analytical methodologies employed for its quantification, detailed experimental protocols, and a summary of quantitative data from clinical findings. Furthermore, it visualizes the complex metabolic and diagnostic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic functions. Its catabolism is a multi-step process occurring within the mitochondria, generating key intermediates for the Krebs cycle and ketogenesis. This compound is an acylcarnitine that serves as a biomarker for disruptions in this pathway, particularly for the autosomal recessive disorder, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. This guide elucidates the formation of this compound, its diagnostic utility, and the analytical techniques used for its detection and quantification.
Leucine Catabolism and the Formation of this compound
The breakdown of leucine begins with its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. A series of subsequent enzymatic reactions convert isovaleryl-CoA to HMG-CoA.[1][2] HMG-CoA is a critical intermediate that can either be cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate (a ketone body) or be utilized in cholesterol biosynthesis.
In a healthy individual, the concentration of upstream metabolites is tightly regulated. However, a deficiency in HMG-CoA lyase leads to the accumulation of HMG-CoA and its precursors, including 3-methylglutaconyl-CoA and 3-methylglutaryl-CoA.[3] The accumulating 3-methylglutaryl-CoA is then esterified with carnitine by carnitine acyltransferases to form this compound, which is subsequently excreted in the urine.[3][4]
Signaling Pathway of Leucine Catabolism and this compound Formation
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and related metabolites in patients with HMG-CoA lyase deficiency and 3-methylglutaconic aciduria type I, compared to control individuals.
Table 1: Plasma Acylcarnitine Profile in HMG-CoA Lyase Deficiency
| Analyte | Patient Concentration (µmol/L) | Control Range (µmol/L) | Reference |
| 3-Hydroxyisovalerylcarnitine (C5OH) | 0.63 - 1.7 | < 0.1 - 0.15 | [5] |
| This compound (C5-M-DC) | Significantly Elevated | Not typically detected | [3][6] |
Table 2: Urinary Organic Acid Profile in HMG-CoA Lyase Deficiency
| Analyte | Patient Concentration (mmol/mol creatinine) | Control Range (mmol/mol creatinine) | Reference |
| 3-Hydroxy-3-methylglutaric acid | Significantly Elevated | Trace amounts | [7][8] |
| 3-Methylglutaconic acid | Significantly Elevated | < 20 | [2][8] |
| 3-Hydroxyisovaleric acid | Significantly Elevated | Trace amounts | [7][8] |
| 3-Methylglutaric acid | Elevated | Trace amounts | [7][8] |
Table 3: Urinary Organic Acid Profile in 3-Methylglutaconic Aciduria Type I
| Analyte | Patient Concentration (mmol/mol creatinine) | Control Range (mmol/mol creatinine) | Reference |
| 3-Methylglutaconic acid | > 1000 | < 20 | [2] |
| 3-Methylglutaric acid | Mildly Elevated | Trace amounts | [9][10] |
| 3-Hydroxyisovaleric acid | Elevated | Trace amounts | [1][9] |
Experimental Protocols
Accurate diagnosis of inborn errors of leucine metabolism relies on precise analytical methodologies. The following sections provide detailed protocols for the key experiments.
Analysis of Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of this compound and other acylcarnitines in plasma.[11]
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of methanol containing deuterated internal standards (e.g., d3-carnitine, d3-acetylcarnitine).
-
Vortex for 10 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each acylcarnitine. For this compound, a characteristic transition would be monitored (e.g., m/z 276.2 -> 85.1).[11]
Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for identifying and quantifying organic acids in urine.[2][12][13]
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., ethylmalonic acid-d3).
-
Adjust the pH to <2 with HCl.
-
Extract the organic acids twice with 2 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
Derivatize the residue with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
Enzymatic Assay for HMG-CoA Lyase Activity
This assay directly measures the functional deficit of the enzyme in patient-derived cells, such as fibroblasts.[14][15]
Principle: The activity of HMG-CoA lyase is determined by spectrophotometrically measuring the rate of disappearance of the substrate, HMG-CoA, at 232 nm.
Procedure:
-
Culture human skin fibroblasts to confluency.
-
Harvest the cells and prepare a cell lysate by sonication in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT).
-
Centrifuge the lysate to obtain a clear supernatant containing the enzyme.
-
The reaction mixture (1 mL) contains: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, and the cell extract.
-
Initiate the reaction by adding HMG-CoA to a final concentration of 0.1 mM.
-
Monitor the decrease in absorbance at 232 nm over time at 37°C.
-
Calculate the enzyme activity based on the molar extinction coefficient of the thioester bond of HMG-CoA.
Diagnostic Workflow and Logical Relationships
The diagnosis of inborn errors of leucine metabolism follows a logical progression of tests, starting from newborn screening and moving to more specific confirmatory analyses.
Conclusion
This compound is a pivotal metabolite in the diagnosis and understanding of disorders related to leucine metabolism. Its presence and concentration, when analyzed in conjunction with other metabolites, provide a clear indication of enzymatic defects, particularly HMG-CoA lyase deficiency. The analytical methods detailed in this guide, including LC-MS/MS and GC-MS, are essential tools for the accurate quantification of these biomarkers. A thorough understanding of the biochemical pathways, coupled with robust analytical techniques, is crucial for early diagnosis, patient management, and the development of potential therapeutic interventions for these rare metabolic disorders.
References
- 1. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 2. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3‐Methylglutaconyl‐CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 8. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methylglutaconic aciduria type I is caused by mutations in AUH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCoA lyase) | Amsterdam UMC [amsterdamumc.nl]
- 15. 3-Hydroxy-3-methylglutaryl-CoA lyase in human skin fibroblasts: study of its properties and deficient activity in 3-hydroxy-3-methylglutaric aciduria patients using a simple spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylglutarylcarnitine: A Key Indicator of Mitochondrial Energy Metabolism Dysfunction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Methylglutarylcarnitine (3-MGC) has emerged as a significant biomarker for inborn errors of metabolism and broader mitochondrial dysfunction. While traditionally associated with defects in the leucine degradation pathway, elevated levels of 3-MGC are now recognized as a more general indicator of compromised mitochondrial energy metabolism. This guide provides a comprehensive overview of the biochemical pathways leading to 3-MGC accumulation, its association with various metabolic disorders, and its role as an indicator of cellular energy stress. Detailed experimental protocols for the quantification of 3-MGC and the assessment of related mitochondrial functions are provided, alongside quantitative data and visual representations of the key metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on mitochondrial metabolism and related pathologies.
Introduction
Mitochondria are central to cellular energy production, primarily through the process of oxidative phosphorylation. Dysregulation of mitochondrial function is implicated in a wide range of human diseases, from rare inborn errors of metabolism to common age-related disorders. The identification of reliable biomarkers to assess mitochondrial health is therefore of paramount importance for both basic research and clinical applications.
This compound, an acylcarnitine derivative, has garnered increasing attention as a sensitive marker of mitochondrial distress. Initially identified as an abnormal metabolite in patients with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an inborn error of leucine metabolism, its presence is now known to extend to a broader spectrum of conditions characterized by impaired mitochondrial energy production.[1][2] This guide delves into the intricate relationship between this compound and mitochondrial energy metabolism, providing the technical details necessary for its study and interpretation.
Biochemical Pathways of this compound Formation
The accumulation of this compound is a downstream consequence of the buildup of its precursor, 3-methylglutaryl-CoA. There are two primary metabolic scenarios that lead to the elevation of 3-methylglutaryl-CoA and, subsequently, this compound.
Leucine Catabolism and its Defects
The canonical pathway for 3-methylglutaryl-CoA formation is through the catabolism of the branched-chain amino acid, leucine. A key enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA lyase. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which can be converted to 3-methylglutaryl-CoA.[2]
Another related inborn error of metabolism is 3-methylglutaconic aciduria type I, caused by a deficiency in 3-methylglutaconyl-CoA hydratase.[3] This enzyme deficiency also disrupts the normal flow of leucine catabolism, leading to the accumulation of 3-methylglutaconyl-CoA and its derivatives.[2]
The Acetyl-CoA Diversion Pathway
In conditions of general mitochondrial dysfunction, where the processing of acetyl-CoA through the Krebs cycle and oxidative phosphorylation is impaired, an alternative pathway for this compound synthesis becomes active. This "acetyl-CoA diversion pathway" serves as a mechanism to handle the excess acetyl-CoA that cannot be readily oxidized.[2]
In this pathway, two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then combines with another molecule of acetyl-CoA to produce HMG-CoA. Under conditions of metabolic stress, the reaction catalyzed by 3-methylglutaconyl-CoA hydratase can run in reverse, converting HMG-CoA to 3-methylglutaconyl-CoA. This intermediate is then reduced to 3-methylglutaryl-CoA and subsequently conjugated with carnitine to form this compound.[2]
Quantitative Data on this compound and Related Metabolites
The following tables summarize quantitative data on the concentrations of this compound and associated metabolites in various physiological and pathological states. These values are indicative and can vary based on the analytical method, patient's age, and clinical condition.
Table 1: Plasma Acylcarnitine Profile in 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency
| Analyte | Patient Concentration (μmol/L) | Reference Range (μmol/L) |
| 3-Hydroxyisovalerylcarnitine (C5OH) | 0.3 - 1.7 | < 1 |
| This compound | Elevated (specific values vary) | Not typically detected |
Data compiled from a case report on newborn screening for HMG-CoA lyase deficiency.[4]
Table 2: Urinary Organic Acid Profile in 3-Methylglutaconic Aciduria Type I
| Analyte | Patient Concentration (mmol/mol creatinine) | Reference Range (mmol/mol creatinine) |
| 3-Methylglutaconic Acid | Grossly elevated (specific values vary) | < 20 |
| 3-Methylglutaric Acid | Elevated | < 5 |
| 3-Hydroxyisovaleric Acid | Elevated | < 15 |
Reference ranges are approximate and can vary between laboratories. Data is based on typical findings in patients with 3-methylglutaconic aciduria type I.[5]
Table 3: 3-Methylglutaconyl-CoA Hydratase Activity in Fibroblasts
| Condition | Enzyme Activity (pmol/min/mg protein) |
| Control | 495 |
| 3-Methylglutaconic Aciduria Type I Patient | 11 - 17 (2-3% of normal) |
Data from a study on two siblings with 3-methylglutaconic aciduria.[6]
Table 4: Mitochondrial Respiration Rates in Health and Disease
| Parameter | Healthy Control | Mitochondrial Disease Patient |
| Complex I-mediated Respiration | Variable, serves as baseline | Often reduced |
| Complex II-mediated Respiration | Variable, serves as baseline | May be reduced or preserved |
| Maximal Electron Transport Chain Capacity | High | Generally reduced |
This table provides a qualitative comparison. Specific rates are highly dependent on the cell type, substrate used, and the specific mitochondrial defect.[7][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the study of this compound and mitochondrial energy metabolism.
Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This method is the gold standard for the analysis of acylcarnitines in biological fluids.
Protocol:
-
Sample Preparation:
-
For plasma or urine, a small volume (e.g., 10-50 µL) is used.
-
For dried blood spots, a 3 mm punch is typically used.
-
Samples are placed in a 96-well plate.
-
-
Extraction:
-
A solution of methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to each well.
-
The plate is agitated to ensure complete extraction of the analytes.
-
The plate is then centrifuged, and the supernatant is transferred to a new plate.
-
-
Derivatization (Butylation):
-
The extracted acylcarnitines are derivatized to their butyl esters to improve their ionization efficiency and fragmentation characteristics in the mass spectrometer.
-
This is achieved by adding a solution of acetyl chloride in n-butanol and incubating at an elevated temperature (e.g., 65°C for 15 minutes).
-
The derivatization reagent is then evaporated under a stream of nitrogen.
-
-
Analysis by ESI-MS/MS:
-
The dried, derivatized samples are reconstituted in a suitable solvent for injection into the mass spectrometer.
-
Analysis is typically performed using flow injection analysis, where the sample is directly introduced into the electrospray ionization (ESI) source of the tandem mass spectrometer.
-
The mass spectrometer is operated in positive ion mode.
-
-
Detection and Quantification:
-
A precursor ion scan of m/z 85 is commonly used to detect all butyl-esterified acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio.
-
Alternatively, multiple reaction monitoring (MRM) can be used for more targeted and sensitive quantification of specific acylcarnitines.
-
The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding internal standard.[1][9]
-
3-Methylglutaconyl-CoA Hydratase Enzyme Assay
This assay measures the activity of the enzyme deficient in 3-methylglutaconic aciduria type I.
Protocol:
-
Preparation of Cell Lysate:
-
Cultured cells (e.g., fibroblasts) are harvested and washed.
-
The cells are then lysed, typically by sonication, to release the cellular proteins, including the enzyme of interest.
-
The protein concentration of the lysate is determined.
-
-
Enzyme Reaction:
-
The cell lysate is incubated in a reaction mixture containing a buffered solution and the substrate, radiolabeled [14C]-3-methylglutaconyl-CoA.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Stopping the Reaction:
-
The enzymatic reaction is terminated, usually by the addition of an acid (e.g., perchloric acid), which denatures the enzyme.
-
-
Separation and Detection:
-
The reaction mixture is then analyzed by high-performance liquid chromatography (HPLC) to separate the substrate ([14C]-3-methylglutaconyl-CoA) from the product ([14C]-HMG-CoA).
-
The amount of product formed is quantified by measuring the radioactivity in the corresponding HPLC peak using a scintillation counter.
-
-
Calculation of Enzyme Activity:
High-Resolution Respirometry for Mitochondrial Function Assessment
This technique allows for the detailed analysis of mitochondrial respiratory function in intact or permeabilized cells.
Protocol:
-
Cell Preparation:
-
Cultured cells are harvested and resuspended in a specific respiration buffer.
-
For experiments with permeabilized cells, a mild detergent (e.g., digitonin) is used to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact. This allows for the direct addition of mitochondrial substrates to the experimental chamber.
-
-
Respirometry Measurement:
-
The cell suspension is placed in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
The chamber is sealed to create a closed system.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
A series of substrates, uncouplers, and inhibitors are sequentially injected into the chamber to probe different aspects of mitochondrial respiration. A typical SUIT protocol might include:
-
Basal Respiration: Measurement of the initial oxygen consumption rate of the cells.
-
Complex I-linked Respiration: Addition of substrates for Complex I (e.g., pyruvate, glutamate, malate) to measure respiration driven by this complex.
-
State 3 Respiration: Addition of ADP to stimulate ATP synthesis and measure the coupled respiration rate.
-
Complex II-linked Respiration: Inhibition of Complex I with rotenone, followed by the addition of a Complex II substrate (e.g., succinate).
-
Maximal Electron Transport Chain Capacity: Addition of an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum rate of oxygen consumption by the electron transport chain.
-
Residual Oxygen Consumption: Inhibition of Complex III with antimycin A to determine non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The software associated with the respirometer calculates the oxygen consumption rates in real-time.
-
These rates are then used to determine various parameters of mitochondrial function, such as the respiratory control ratio (RCR), the P/O ratio (a measure of the efficiency of oxidative phosphorylation), and the relative contributions of different respiratory complexes to overall respiration.[11][12][13]
-
Conclusion
This compound is a valuable biomarker that provides a window into the state of mitochondrial energy metabolism. Its accumulation, whether due to specific inborn errors of metabolism or as a consequence of broader mitochondrial dysfunction, signals a disruption in the cell's ability to efficiently generate energy. The experimental protocols detailed in this guide provide the necessary tools for researchers and drug development professionals to accurately quantify this compound and to functionally assess the mitochondrial impairments that lead to its elevation. A deeper understanding of the role of this compound in cellular metabolism will undoubtedly contribute to the development of novel diagnostic and therapeutic strategies for a wide range of mitochondrial diseases.
References
- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. 3‐Methylglutaconyl‐CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary organic acid screening in children with developmental language delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial respiration of complex II is not lower than that of complex I in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
- 12. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Methylglutarylcarnitine in Ketogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutarylcarnitine is a pivotal biomarker in the diagnosis and understanding of certain inborn errors of metabolism, most notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. This enzyme deficiency disrupts both the catabolism of the branched-chain amino acid leucine and the final step of ketogenesis. Consequently, the accumulation of upstream metabolites, including 3-methylglutaryl-CoA, necessitates a detoxification pathway involving carnitine conjugation, leading to the formation and excretion of this compound. This guide provides an in-depth exploration of the biochemical function of this compound, its metabolic context within ketogenesis and leucine degradation, and the analytical methods used for its detection and quantification.
Introduction: Ketogenesis and Leucine Metabolism
Ketogenesis is a metabolic process that produces ketone bodies (acetoacetate, 3-hydroxybutyrate, and acetone) from the breakdown of fatty acids and certain amino acids.[1][2] This pathway is crucial during periods of fasting, prolonged exercise, or low carbohydrate intake, providing an alternative energy source for vital organs, particularly the brain. The final common step in both ketogenesis and the degradation of the ketogenic amino acid leucine is the cleavage of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA lyase to produce acetyl-CoA and acetoacetate.[3][4]
Leucine catabolism is a multi-step process occurring within the mitochondria. A defect in any of the enzymes in this pathway can lead to an inborn error of metabolism.[5][6] HMG-CoA lyase deficiency is an autosomal recessive disorder that results in the blockage of this critical step.[7][8]
The Formation and Function of this compound
In individuals with HMG-CoA lyase deficiency, the inability to process HMG-CoA leads to the accumulation of its precursors. One of these is 3-methylglutaconyl-CoA, which can be reduced to form 3-methylglutaryl-CoA.[4][9] The accumulation of 3-methylglutaryl-CoA is toxic to the cell. To mitigate this toxicity, the body utilizes carnitine acyltransferases to conjugate the 3-methylglutaryl group with L-carnitine, forming this compound.[4][10] This water-soluble compound is then readily excreted in the urine.[9][10]
Therefore, the primary function of this compound formation is detoxification. However, this process can lead to a secondary carnitine deficiency as the free carnitine pool is depleted.[9][10]
Quantitative Data on Metabolite Levels
The diagnosis of HMG-CoA lyase deficiency relies on the analysis of acylcarnitine profiles in blood and organic acids in urine. While levels of this compound are known to be significantly elevated in affected individuals and typically very low or undetectable in healthy individuals, specific quantitative ranges are not consistently reported across the literature.[11][12] However, the levels of other related metabolites are well-documented.
| Metabolite | Condition | Fluid | Concentration (µmol/L) | Fold Change (vs. Controls) |
| 3-Methylglutaconic Acid (3MGC-A) | HMG-CoA Lyase Deficiency | Dried Blood Spot | 55.5 ± 51.7 | ~46x |
| Control | Dried Blood Spot | 1.2 ± 0.2 | - | |
| 3-Hydroxy-3-Methylglutaric Acid (3H3MG-A) | HMG-CoA Lyase Deficiency | Dried Blood Spot | 40.0 ± 64.9 | ~30x |
| Control | Dried Blood Spot | 1.3 ± 0.3 | - | |
| 3-Hydroxyisovaleric Acid (3HIV-A) | HMG-CoA Lyase Deficiency | Dried Blood Spot | 158.5 ± 659.8 | ~16x |
| Control | Dried Blood Spot | 9.5 ± 2.1 | - | |
| 3-Hydroxyisovalerylcarnitine (3HIV-C) | HMG-CoA Lyase Deficiency | Dried Blood Spot | 45.7 ± 47.5 | ~35x |
| Control | Dried Blood Spot | 1.3 ± 1.0 | - |
Data adapted from Václavík et al. (2020). Note the high standard deviations in patient samples, reflecting variability in metabolic state at the time of sampling.[7][13]
Signaling Pathways and Metabolic Interconnections
The formation of this compound is intricately linked to the pathways of leucine degradation, ketogenesis, and fatty acid β-oxidation. The following diagrams illustrate these connections.
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is used for the quantitative analysis of this compound and other acylcarnitines in dried blood spots or plasma.
5.1.1. Sample Preparation (Dried Blood Spot) [2][14][15]
-
A 3.2 mm disc is punched from the dried blood spot into a 96-well microtiter plate.
-
100 µL of a methanol solution containing isotopically labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine, etc.) is added to each well.
-
The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
5.1.2. Derivatization [14]
-
100 µL of 3N butanolic-HCl is added to each well.
-
The plate is sealed and incubated at 60°C for 30 minutes to form butyl esters of the acylcarnitines.
-
The derivatizing agent is evaporated to dryness under nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., 80:20 methanol:water) for injection.
5.1.3. LC-MS/MS Analysis [16]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Precursor ion scanning for m/z 85 (a characteristic fragment of carnitine) or a neutral loss scan of 59 Da (for underivatized acylcarnitines) is often used for profiling. For targeted quantification, Multiple Reaction Monitoring (MRM) is employed.
-
MRM Transition for this compound (as butyl ester): The specific parent and daughter ion masses would be selected for the butylated form of this compound.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to quantify 3-methylglutaconic acid and other organic acids in urine.
5.2.1. Sample Preparation [17][18]
-
An aliquot of urine, normalized to creatinine concentration, is used.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte or a non-endogenous compound) is added.
-
The sample is acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate.
-
The organic extract is evaporated to dryness.
5.2.2. Derivatization [18]
-
The dried residue is derivatized to increase volatility for GC analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
The sample is heated to ensure complete derivatization.
5.2.3. GC-MS Analysis [18][19]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Oven Program: A temperature gradient is used to separate the various organic acids based on their boiling points and interaction with the column stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and full scan data is acquired. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Conclusion
This compound serves as a crucial diagnostic marker for HMG-CoA lyase deficiency, an inborn error of metabolism that impairs ketogenesis. Its formation represents a key detoxification mechanism for the removal of toxic accumulating metabolites. The analysis of this compound, in conjunction with other acylcarnitines and urinary organic acids, provides a comprehensive picture of the metabolic dysregulation in this disorder. Understanding the biochemical role of this compound and the analytical techniques for its measurement is essential for researchers and clinicians working on the diagnosis, monitoring, and development of therapeutic strategies for this and related metabolic diseases.
References
- 1. Transcriptional regulation of mitochondrial HMG-CoA synthase in the control of ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. it.restek.com [it.restek.com]
- 3. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A newborn screening approach to diagnose 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients [frontiersin.org]
- 9. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 16. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isomerization of trans‐3‐methylglutaconic acid - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylglutarylcarnitine: A Key Indicator of Metabolic Stress and Mitochondrial Dysfunction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Methylglutarylcarnitine (3-MGC) is an acylcarnitine that has emerged as a significant biomarker for inborn errors of metabolism (IEMs) and broader conditions of metabolic stress, particularly those involving mitochondrial dysfunction. While initially identified in the context of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a disorder of leucine catabolism, elevated levels of 3-MGC are now recognized in a wider array of metabolic disturbances. This technical guide provides a comprehensive overview of the biochemical origins of 3-MGC, its clinical significance as a biomarker, detailed experimental protocols for its quantification, and a summary of reported concentrations in various physiological and pathological states. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and utilizing 3-MGC as a tool in metabolic research and as a potential biomarker in clinical and preclinical studies.
Introduction to this compound
This compound is an ester of carnitine and 3-methylglutaric acid. Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process.[1] The accumulation of specific acylcarnitines in biological fluids can indicate a blockage or inefficiency in metabolic pathways.[2][3] While present at very low levels in healthy individuals, elevated concentrations of 3-MGC are indicative of metabolic stress and dysfunction.[3][4]
Biochemical Origins of this compound
There are two primary metabolic pathways that can lead to the accumulation of this compound.
Leucine Catabolism Pathway
The canonical pathway for 3-MGC formation is through the metabolism of the branched-chain amino acid, leucine.[3] A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, the final enzyme in the leucine degradation pathway, leads to the accumulation of its substrate, HMG-CoA. This, in turn, results in the upstream accumulation of 3-methylglutaconyl-CoA, which can be reduced to 3-methylglutaryl-CoA and subsequently conjugated with carnitine to form 3-MGC.[5][6]
Acetyl-CoA Diversion Pathway under Metabolic Stress
A more recently described pathway for 3-MGC synthesis involves the diversion of acetyl-CoA, particularly under conditions of mitochondrial stress where the normal entry of acetyl-CoA into the Krebs cycle is impaired.[3] In this scenario, excess acetyl-CoA is channeled into a pathway that essentially runs the latter part of the leucine catabolism pathway in reverse, leading to the formation of HMG-CoA and subsequently 3-methylglutaconyl-CoA. This intermediate can then be reduced to 3-methylglutaryl-CoA and form 3-MGC.[3] This explains the observation of elevated 3-MGC in metabolic disorders not directly related to leucine metabolism.[3][4]
Clinical Significance and Data Presentation
Elevated levels of this compound are a hallmark of several metabolic disorders and conditions associated with mitochondrial stress.
Inborn Errors of Metabolism (IEMs)
-
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This is the most well-characterized condition associated with significantly elevated 3-MGC.[5][6]
-
3-Methylglutaconic Aciduria: 3-MGC has also been detected in the urine of patients with 3-methylglutaconic aciduria.[7]
-
Other Mitochondrial Disorders: The acetyl-CoA diversion pathway explains the presence of elevated 3-MGC in various other mitochondrial diseases where energy metabolism is compromised.[3]
Other Conditions
-
Cardiovascular Disease: Studies have shown that patients with coronary artery disease may have elevated levels of various acylcarnitines, including those related to branched-chain amino acid metabolism.[8][9][10]
-
Healthy Aging: Some studies suggest that levels of certain acylcarnitines may change with healthy aging, potentially reflecting alterations in mitochondrial function over time.[11]
Table 1: Reported Concentrations of this compound
| Condition | Biological Matrix | Concentration (µmol/L) | Reference(s) |
| Healthy Neonates (Reference Range) | Dried Blood Spot | 0.00 - 0.40 | [12] |
| Healthy Adults (Total Carnitine) | Plasma | 49 - 50 | [13] |
| HMG-CoA Lyase Deficiency (Neonate) | Dried Blood Spot | 7.78 | [12] |
| 3-Methylglutaconic Aciduria | Urine | Detected | [7] |
| Carriers of Primary Carnitine Deficiency | Urine (3-MGA) | Average 39.66 mmol/mol creatinine | [14] |
| Coronary Artery Disease | Serum | Elevated | [8][9][10] |
Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.
Experimental Protocols for this compound Analysis
The gold standard for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][15][16]
Sample Preparation from Dried Blood Spots (DBS)
Detailed Methodology:
-
Punching: A 3.2 mm disc is punched from the dried blood spot into a well of a microtiter plate.[1]
-
Extraction: 100 µL of a methanol solution containing isotopically labeled internal standards is added to each well.[1]
-
Incubation: The plate is incubated, for example, at 30°C for 30 minutes with shaking.[1]
-
Supernatant Transfer: The supernatant is transferred to a new plate.
-
Drying: The solvent is evaporated under a stream of nitrogen.
-
Derivatization (Optional but common): The dried residue is reconstituted in 3N butanolic HCl and incubated (e.g., 65°C for 20 minutes) to form butyl esters. The sample is then dried again.[17]
-
Reconstitution: The final residue is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.[17]
Sample Preparation from Plasma
Detailed Methodology:
-
Protein Precipitation: To a small volume of plasma (e.g., 10 µL), an organic solvent such as acetonitrile or methanol containing internal standards is added to precipitate proteins.[18]
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean tube or well.
-
Drying and Derivatization: Similar to the DBS protocol, the sample can be dried and derivatized.
-
Reconstitution: The sample is reconstituted in the initial mobile phase.
LC-MS/MS Instrumentation and Parameters
Table 2: Example LC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Setting | Reference(s) |
| LC System | Agilent 1200/1290 Series, Waters Acquity UPLC, or equivalent | [1][19] |
| Column | Reversed-phase C18 or HILIC column (e.g., Zorbax Eclipse XDB-C18, Raptor HILIC-Si) | [15][16] |
| Mobile Phase A | 0.1% Formic acid in water (often with ammonium acetate) | [16] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | [16] |
| Gradient | A gradient from low to high organic phase is typically used to elute acylcarnitines based on their chain length and polarity. | [16] |
| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex API 4500) | [1][15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15][16] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [1] |
| Precursor Ion (m/z) for 3-MGC-butyl ester | 332.2 | Calculated |
| Product Ion (m/z) for 3-MGC-butyl ester | 85.1 (characteristic fragment for carnitine esters) | [1][16] |
Note: Specific parameters will need to be optimized for the instrument and application.
Conclusion
This compound is a valuable biomarker that provides insights into the state of mitochondrial function and intermediary metabolism. Its elevation is a key diagnostic feature of HMG-CoA lyase deficiency and is also observed in a growing list of other metabolic disorders characterized by mitochondrial stress. The analytical methods for its quantification, primarily LC-MS/MS, are robust and well-established. For researchers and drug development professionals, monitoring 3-MGC levels can be a powerful tool in preclinical studies to assess potential drug-induced mitochondrial toxicity and in clinical research to understand the metabolic basis of various diseases. Further research to establish more comprehensive reference ranges and to explore its role in a wider range of pathologies will continue to enhance its clinical utility.
References
- 1. agilent.com [agilent.com]
- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 9. "Serum Carnitine Levels in Patients with CoronaryArtery Disease" by SERKAN ÖZGİRGİN, DİLEK ÖZMEN et al. [journals.tubitak.gov.tr]
- 10. Frontiers | Acetylcarnitine Is Associated With Cardiovascular Disease Risk in Type 2 Diabetes Mellitus [frontiersin.org]
- 11. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Methylglutaconic aciduria in carriers of primary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. it.restek.com [it.restek.com]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. msacl.org [msacl.org]
The Discovery and History of 3-Methylglutarylcarnitine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine (3-MGC) is a clinically significant metabolite that serves as a key biomarker for certain inborn errors of metabolism. Its discovery in the mid-1980s was a direct result of advancements in mass spectrometry techniques and provided crucial insights into the pathophysiology of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a serious inherited metabolic disorder. This technical guide provides an in-depth exploration of the discovery, history, and analytical methodologies related to 3-MGC, tailored for researchers, scientists, and professionals in drug development.
The Initial Discovery: A New Diagnostic Metabolite
The first conclusive identification of this compound in human subjects was reported in a landmark 1986 paper by Roe, Millington, and Maltby published in the Journal of Clinical Investigation[1]. The researchers investigated the urinary metabolic profiles of four patients with proven 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. This rare, autosomal recessive disorder affects the catabolism of the branched-chain amino acid leucine and ketogenesis, leading to episodes of metabolic acidosis and hypoglycemia.[2][3]
Prior to this discovery, the urinary organic acid profile of patients with HMG-CoA lyase deficiency was known to be characterized by elevated levels of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid.[2][4][5] However, the identification of 3-MGC provided a more specific and direct marker of the metabolic block. The study revealed that in these patients, the accumulation of 3-methylglutaryl-CoA, a substrate for the deficient enzyme, leads to its conjugation with carnitine to form this compound.[1][6]
The Role of Technological Advancements: Fast Atom Bombardment Mass Spectrometry
The discovery of 3-MGC was intrinsically linked to the application of a then-emerging technology: Fast Atom Bombardment (FAB) mass spectrometry.[1][7][8] This "soft" ionization technique allowed for the analysis of non-volatile and thermally labile molecules like acylcarnitines, which were difficult to characterize with previous mass spectrometry methods.[7]
The research group at Duke University Medical Center, led by Roe and Millington, were pioneers in the application of FAB-MS for the analysis of acylcarnitines in metabolic diseases.[7][9] Their work demonstrated that FAB-MS, particularly when coupled with tandem mass spectrometry (MS/MS), could be used to identify and profile these compounds in complex biological matrices like urine.[8][9][10]
Metabolic Significance and Pathway
The formation of this compound is a direct consequence of the enzymatic block in HMG-CoA lyase deficiency. This enzyme is crucial for the final step in the degradation of leucine. When HMG-CoA lyase is deficient, its substrate, 3-hydroxy-3-methylglutaryl-CoA, accumulates and is subsequently converted to 3-methylglutaconyl-CoA and then 3-methylglutaryl-CoA. The latter is then esterified with L-carnitine to form this compound, which is then excreted in the urine.[11]
Experimental Protocols
The original methods for the identification and analysis of this compound relied on techniques that were state-of-the-art in the 1980s. While modern methods have largely superseded these, understanding the original protocols provides valuable historical context.
Synthesis of this compound Standard
A crucial step in the identification and quantification of a new metabolite is the synthesis of an authentic standard for comparison. The 1986 paper by Roe et al. briefly mentions the synthesis of this compound. While a detailed protocol is not provided in that specific publication, related literature from the era on acylcarnitine synthesis suggests a general procedure.
General Protocol for Acylcarnitine Synthesis (based on contemporary methods):
-
Activation of the Acyl Group: 3-Methylglutaric acid would first be converted to a more reactive form, typically an acyl chloride or anhydride. This could be achieved by reacting 3-methylglutaric anhydride with a reagent like thionyl chloride.
-
Esterification with L-carnitine: The activated 3-methylglutaryl group would then be reacted with L-carnitine in a suitable solvent. The reaction would result in the formation of this compound.
-
Purification: The synthesized this compound would then be purified using techniques such as column chromatography or recrystallization to remove any unreacted starting materials and byproducts. The purity of the final product would be confirmed by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Sample Preparation and Analysis by Fast Atom Bombardment Mass Spectrometry
The analysis of acylcarnitines from urine samples involved several key steps.
Urine Sample Preparation:
-
Initial Cleanup: A small volume of urine (typically 1-5 mL) was passed through a small column containing a cation-exchange resin (e.g., Dowex 50). This step was crucial to isolate the positively charged carnitine and acylcarnitines from the complex urinary matrix.
-
Elution: After washing the column to remove interfering substances, the acylcarnitines were eluted with an ammoniacal solution.
-
Derivatization (Methylation): The eluted acylcarnitines were often converted to their methyl esters by treatment with methanolic HCl. This derivatization step improved their volatility and fragmentation characteristics in the mass spectrometer.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) Analysis:
-
Matrix Preparation: A small amount of the prepared sample was mixed with a liquid matrix, most commonly glycerol, on a metal probe tip.
-
Ionization: The probe was inserted into the ion source of the mass spectrometer, where it was bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon). This bombardment caused the desorption and ionization of the acylcarnitine molecules from the matrix.
-
Mass Analysis: The resulting ions were then accelerated into the mass analyzer. For identification, a full scan mass spectrum was acquired. For more specific analysis, tandem mass spectrometry (MS/MS) was employed. In a typical MS/MS experiment for acylcarnitines, the instrument would be set to detect all parent ions that produce a specific daughter ion characteristic of the carnitine moiety (a precursor ion scan of m/z 85 for the butylated derivative or m/z 99 for the methylated derivative).[10]
Quantitative Data
While the original 1986 paper by Roe et al. definitively identified this compound in the urine of patients with HMG-CoA lyase deficiency, it did not provide a comprehensive table of quantitative data comparing the levels to a control group. The focus was on the qualitative identification of this new metabolite. However, subsequent studies and clinical reports have established the significantly elevated excretion of 3-MGC in affected individuals.
The table below summarizes the typical urinary organic acid and acylcarnitine profiles in patients with HMG-CoA lyase deficiency, highlighting the key diagnostic markers. The concentrations can vary significantly depending on the patient's clinical state (e.g., during a metabolic crisis).
| Metabolite | Typical Levels in HMG-CoA Lyase Deficiency | Normal Levels |
| Organic Acids | ||
| 3-Hydroxy-3-methylglutaric acid | Markedly elevated | Not detected |
| 3-Methylglutaconic acid | Markedly elevated | Trace amounts |
| 3-Hydroxyisovaleric acid | Elevated | Trace amounts |
| Acylcarnitines | ||
| This compound (C6DC) | Markedly elevated | Not detected |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Elevated | Trace amounts |
Note: "Markedly elevated" indicates concentrations that are several orders of magnitude above the normal range.
Conclusion
The discovery of this compound was a pivotal moment in the understanding and diagnosis of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. It exemplified the power of emerging analytical technologies, like Fast Atom Bombardment mass spectrometry, to elucidate the biochemical basis of inherited metabolic diseases. For researchers and drug development professionals, the story of 3-MGC underscores the importance of specific biomarkers in diagnosing and monitoring metabolic disorders. Furthermore, the metabolic pathway leading to its formation continues to be an area of interest for understanding the broader implications of mitochondrial dysfunction and carnitine metabolism. The analytical methods have since evolved to more sensitive and high-throughput techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), but the foundational work of the 1980s remains a cornerstone of modern metabolic screening and research.[12]
References
- 1. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of high resolution fast atom bombardment and constant B/E ratio linked scanning to the identification and analysis of acylcarnitines in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of fast atom bombardment with tandem mass spectrometry and liquid chromatography/mass spectrometry to the analysis of acylcarnitines in human urine, blood, and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylglutarylcarnitine Across Biological Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism and broader mitochondrial dysfunction.[1][2][3] Acylcarnitines are esters of carnitine and fatty acids, playing a vital role in the transport of acyl groups into the mitochondria for energy production via β-oxidation.[2] While typically present at very low levels, elevated concentrations of this compound in biological fluids such as blood and urine can indicate metabolic perturbations.[2][3] This technical guide provides a comprehensive overview of this compound, its metabolic origins, quantitative data across different species where available, and detailed experimental protocols for its analysis.
Metabolic Pathways of this compound Formation
The biosynthesis of this compound is primarily linked to two distinct metabolic scenarios:
-
Leucine Catabolism and Inborn Errors of Metabolism: The primary and most well-understood pathway for this compound formation is through the catabolism of the branched-chain amino acid, leucine. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, an inborn error of metabolism, leads to the accumulation of its substrate, HMG-CoA. This results in a metabolic backlog and the formation of upstream metabolites, including 3-methylglutaconyl-CoA, which can then be converted to 3-methylglutaryl-CoA and subsequently esterified with carnitine to form this compound.[1][3][4]
-
Mitochondrial Dysfunction: An alternative biosynthetic route for this compound has been identified in the context of compromised mitochondrial energy metabolism, independent of defects in the leucine catabolism pathway.[1][3] In states of mitochondrial dysfunction, the accumulation of acetyl-CoA can lead to its diversion into a pathway that generates 3-methylglutaconyl-CoA, which is then reduced to 3-methylglutaryl-CoA and conjugated with carnitine.[1][3] This makes this compound a potential biomarker for a wider range of conditions associated with mitochondrial impairment.[1][3]
Quantitative Data on this compound
The concentration of this compound is a key diagnostic parameter. The following tables summarize the available quantitative data in different biological species and fluids.
Table 1: Concentration of this compound in Humans
| Biological Fluid | Condition | Concentration Range | Reference |
| Blood/Plasma | Normal Adult | 0.020 - 0.060 µM | |
| Urine | 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency | Elevated (specific values not consistently reported) | [4] |
| Urine | 3-Methylglutaconic Aciduria | Detected | [5] |
Table 2: Concentration of this compound in Other Biological Species
| Species | Biological Fluid/Tissue | Condition | Observation | Reference |
| Mouse | Serum | Formalin-induced pain | Increased levels | [1] |
| Fungus (Ustilago maydis) | - | Normal metabolism | Biosynthesis of 3-methylglutaryl-CoA | [1] |
| Myxobacterium (Myxococcus xanthus) | - | Normal metabolism | Biosynthesis of 3-methylglutaryl-CoA | [1] |
| Cyanobacterium (Lyngbya majuscula) | - | Normal metabolism | Biosynthesis of 3-methylglutaryl-CoA | [1] |
| Rat | Heart | Fatty acid perfusion studies | Used for research on fatty acid chain elongation | [6] |
Note: Quantitative data for this compound in species other than humans is limited in the currently available literature.
Experimental Protocols for the Quantification of this compound
The gold-standard for the quantification of acylcarnitines, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] This method offers high sensitivity and specificity.
General Experimental Workflow
Detailed Methodologies
1. Sample Collection and Storage:
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.[10]
-
Urine: Collect urine samples and store them at -80°C.
2. Sample Preparation:
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. A common method involves adding a cold organic solvent, such as methanol or acetonitrile, to the plasma or urine sample.[7]
-
Protocol: Add 3 volumes of cold methanol containing a known concentration of an appropriate internal standard (e.g., deuterated this compound) to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. The supernatant is collected for analysis.
-
-
Derivatization (Butylation): To improve chromatographic separation and detection sensitivity, acylcarnitines are often derivatized to their butyl esters.[7]
-
Protocol: After protein precipitation, the supernatant is dried under a stream of nitrogen. Add a solution of butanolic HCl and incubate at a specific temperature (e.g., 65°C) for a set time (e.g., 15-30 minutes). After incubation, the sample is dried again and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A reversed-phase C8 or C18 column is typically used for the separation of acylcarnitines. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is typically done using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for this compound and its internal standard. A common product ion for acylcarnitines is m/z 85.[7]
4. Data Analysis and Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of this compound standards.
Conclusion
This compound is a significant biomarker for diagnosing and monitoring inborn errors of metabolism, particularly those affecting leucine catabolism, and holds promise as an indicator of broader mitochondrial dysfunction. Its accurate quantification in biological fluids is critical for clinical diagnosis and research. The methodologies outlined in this guide, centered around LC-MS/MS, provide the necessary framework for robust and reliable analysis. Further research is warranted to establish normative concentration ranges in a wider variety of biological species and to fully elucidate its role in different physiological and pathological states.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
- 8. bevital.no [bevital.no]
- 9. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma acylcarnitines [testguide.adhb.govt.nz]
Subcellular Localization of 3-Methylglutarylcarnitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutarylcarnitine, a significant biomarker for mitochondrial dysfunction, is an acylcarnitine whose subcellular localization is intrinsically linked to its biosynthesis and subsequent transport across cellular compartments. Understanding its distribution within the cell is crucial for elucidating its role in metabolic pathways and its utility as a diagnostic marker. This guide provides a comprehensive overview of the subcellular localization of this compound, detailing the metabolic pathways involved, the key transport mechanisms, and the experimental methodologies used for its determination.
Primary Subcellular Localization: The Mitochondrion
The primary site of this compound synthesis and accumulation is the mitochondrion . Its presence in this organelle is a direct consequence of metabolic bottlenecks that lead to the buildup of its precursor, 3-methylglutaryl-CoA (3MG-CoA).
Biosynthesis within the Mitochondrial Matrix
This compound is not a product of a primary metabolic pathway but rather an overflow metabolite. Its synthesis is initiated when 3MG-CoA accumulates in the mitochondrial matrix. This accumulation can occur through two principal routes:
-
Leucine Catabolism Defects: Inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, disrupt the normal breakdown of the amino acid leucine. This leads to an accumulation of upstream intermediates, including trans-3-methylglutaconyl-CoA (3MGC-CoA), which is subsequently reduced to 3MG-CoA.[1][2]
-
Compromised Mitochondrial Energy Metabolism: In various conditions characterized by impaired aerobic energy production, acetyl-CoA can be diverted to form trans-3MGC-CoA, which is then reduced to 3MG-CoA.[1][2]
Once 3MG-CoA accumulates, it is esterified with L-carnitine to form this compound. This reaction is catalyzed by carnitine acyltransferases (CATs) located within the mitochondria.[1] This conversion serves a detoxifying purpose by preventing the depletion of the intramitochondrial coenzyme A (CoA) pool.[1]
Mitochondrial Export
To be detected in circulation and urine, this compound must be exported from the mitochondria. This process involves a coordinated transport system across the inner and outer mitochondrial membranes.
-
Inner Mitochondrial Membrane Transport: The export of this compound from the mitochondrial matrix to the intermembrane space is mediated by the carnitine-acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20).[1] This transporter functions in an antiport manner, exchanging this compound for free L-carnitine.[1]
-
Outer Mitochondrial Membrane Transit: From the intermembrane space, this compound is thought to pass into the cytosol through porin channels in the outer mitochondrial membrane.[1]
Secondary and Transient Localization
While the mitochondrion is the primary hub of this compound metabolism, other subcellular compartments are involved in its transit and potential synthesis.
Cytosol
The cytosol is a transient location for this compound after its export from the mitochondria and before its expulsion from the cell. The Human Metabolome Database (HMDB) also lists the cytoplasm as a cellular substructure where this compound can be found.
Peroxisomes
There is evidence suggesting a potential, albeit less prominent, role for peroxisomes in the metabolism of medium-chain acylcarnitines. The HMDB indicates that carnitine octanoyltransferase (CrOT) is responsible for the synthesis of all medium-chain acylcarnitines in peroxisomes. This suggests that under certain metabolic conditions, peroxisomes may also contribute to the cellular pool of this compound.
Cellular Membranes
The HMDB also identifies the membrane as a cellular substructure associated with this compound. This is likely related to its transport across the plasma membrane for cellular export.
Quantitative Data on Subcellular Distribution
Currently, there is a lack of specific quantitative data in the scientific literature detailing the precise percentage of this compound distributed across different subcellular compartments. The available information strongly supports a primary mitochondrial origin, with its presence in other locations being largely transient during its export from the cell.
Experimental Protocols for Determining Subcellular Localization
The determination of the subcellular localization of metabolites like this compound relies on techniques that separate cellular components while preserving the in vivo distribution of molecules.
Subcellular Fractionation
This is a classical biochemical technique used to isolate different organelles from a cell homogenate.
Detailed Methodology:
-
Cell/Tissue Homogenization: Tissues or cultured cells are disrupted using mechanical (e.g., Dounce homogenizer) or enzymatic methods in an isotonic buffer to maintain organelle integrity.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.
-
Low-speed centrifugation (e.g., 600 x g for 10 minutes): Pellets nuclei and intact cells.
-
Medium-speed centrifugation (e.g., 10,000 x g for 20 minutes): Pellets mitochondria from the supernatant of the previous step.
-
High-speed centrifugation (e.g., 100,000 x g for 1 hour): Pellets microsomes (including endoplasmic reticulum and Golgi) and other small vesicles. The resulting supernatant is the cytosolic fraction.
-
-
Density Gradient Centrifugation: For higher purity, the mitochondrial pellet can be further purified using a sucrose or Percoll density gradient.
-
Metabolite Extraction and Analysis: Metabolites are extracted from each fraction using appropriate solvents (e.g., methanol/chloroform/water). The concentration of this compound in each fraction is then quantified using mass spectrometry (MS)-based methods.
Non-Aqueous Fractionation (NAF)
This technique is designed to minimize the leakage of water-soluble metabolites from organelles during the fractionation process.
Detailed Methodology:
-
Rapid Quenching: The metabolic activity of the tissue is instantly stopped by flash-freezing in liquid nitrogen.
-
Lyophilization: The frozen tissue is freeze-dried to remove all water.
-
Homogenization in Non-Aqueous Solvents: The dried tissue is homogenized in a mixture of non-aqueous solvents (e.g., tetrachlorethylene and heptane).
-
Density Gradient Centrifugation: The homogenate is layered onto a density gradient of the non-aqueous solvents and centrifuged at high speed. Organelles separate based on their density.
-
Fraction Collection and Analysis: Fractions are collected, and the solvents are evaporated. The distribution of marker enzymes for different organelles (e.g., citrate synthase for mitochondria, lactate dehydrogenase for cytosol) is determined to identify the composition of each fraction. The concentration of this compound in each fraction is then measured.
Mass Spectrometry-Based Imaging
Techniques like MALDI-MS imaging can provide spatial information about the distribution of metabolites within tissue sections, offering clues about subcellular localization at a broader level.
Visualizations
Signaling and Transport Pathway
Caption: Biosynthesis and transport of this compound.
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for subcellular localization by differential centrifugation.
References
Enzymatic Regulation of 3-Methylglutarylcarnitine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutarylcarnitine (3-MGC) is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism and conditions of mitochondrial dysfunction.[1][2][3] Its synthesis is not part of a primary metabolic pathway but rather emerges from the accumulation of specific intermediates under pathological conditions. This technical guide provides an in-depth exploration of the enzymatic regulation governing the two primary pathways of 3-MGC synthesis: the leucine catabolism pathway disruption and the acetyl-CoA diversion pathway. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key metabolic and experimental workflows.
Introduction
Under normal physiological conditions, the concentration of this compound (3-MGC) in biological fluids is very low.[1] However, elevated levels are detected in individuals with specific inborn errors of metabolism, most notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, and in various states of mitochondrial dysfunction.[1][2][3] The accumulation of 3-MGC is now recognized as a sensitive indicator of underlying metabolic perturbations. This guide delineates the enzymatic control points and regulatory logic that lead to the synthesis of this important biomarker.
Biosynthetic Pathways of this compound
There are two primary enzymatic routes that lead to the formation of 3-MGC. Both pathways converge on the formation of 3-methylglutaryl-CoA (3-MG-CoA), the direct precursor to 3-MGC.
Pathway 1: Disruption of Leucine Catabolism
In the canonical pathway of leucine degradation, the intermediate trans-3-methylglutaconyl-CoA (trans-3MGC-CoA) is hydrated by the enzyme 3-methylglutaconyl-CoA hydratase (AUH) to form (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4] Subsequently, HMG-CoA lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate.[4]
A deficiency in HMG-CoA lyase activity, an autosomal recessive inherited disorder, leads to the accumulation of its substrate, HMG-CoA.[5][6] Due to the reversible nature of the AUH-catalyzed reaction, the excess HMG-CoA is dehydrated back to trans-3MGC-CoA.[7][8] This accumulated trans-3MGC-CoA is then available for the subsequent steps leading to 3-MGC formation.
Pathway 2: Acetyl-CoA Diversion under Mitochondrial Stress
Under conditions of compromised mitochondrial energy metabolism, such as defects in the electron transport chain, the flux of acetyl-CoA into the tricarboxylic acid (TCA) cycle is impeded.[9][10] This leads to an accumulation of mitochondrial acetyl-CoA.[2][11] The excess acetyl-CoA is then shunted into an alternative pathway that essentially runs a segment of the leucine degradation pathway in reverse:
-
Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed by acetoacetyl-CoA thiolase (T2) to form acetoacetyl-CoA.[9]
-
HMG-CoA synthesis: HMG-CoA synthase 2 then catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to produce HMG-CoA.[9]
-
trans-3MGC-CoA formation: The accumulated HMG-CoA is then dehydrated by the reverse action of 3-methylglutaconyl-CoA hydratase (AUH) to yield trans-3MGC-CoA.[7][8][9]
From this point, the pathway converges with the leucine catabolism disruption pathway.
The Final Steps to this compound
Regardless of the initial trigger, the accumulation of trans-3MGC-CoA leads to the formation of 3-MGC through the following enzymatic conversions:
-
Reduction to 3-MG-CoA: trans-3MGC-CoA is reduced to 3-methylglutaryl-CoA (3-MG-CoA). The specific enzyme responsible for this reductive step has not yet been definitively identified in mammals.
-
Carnitine Acylation: 3-MG-CoA is then esterified with carnitine to form this compound. This reaction is catalyzed by a carnitine acyltransferase. While carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CROT) are candidates, the specific enzyme and its kinetics with 3-MG-CoA are not fully characterized.[1][2]
Key Enzymes and Their Regulation
The synthesis of 3-MGC is critically dependent on the activity and regulation of several key enzymes.
3-Methylglutaconyl-CoA Hydratase (AUH)
AUH (EC 4.2.1.18) is a mitochondrial enzyme that plays a pivotal role in both the forward reaction of leucine catabolism and the reverse reaction that leads to trans-3MGC-CoA accumulation in the acetyl-CoA diversion pathway.[4][9]
-
Forward Reaction (Leucine Catabolism): Hydrates trans-3MGC-CoA to HMG-CoA.
-
Reverse Reaction (Acetyl-CoA Diversion): Dehydrates HMG-CoA to trans-3MGC-CoA. This reverse reaction is favored under conditions of high HMG-CoA concentration.[7][8]
HMG-CoA Lyase
A deficiency in this mitochondrial enzyme is the primary cause of 3-MGC accumulation via the disruption of the leucine degradation pathway.[5][6]
Carnitine Acyltransferases
These enzymes catalyze the final step in 3-MGC synthesis. The substrate specificity of mitochondrial carnitine acyltransferases is a key determinant in the formation of various acylcarnitines. Carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CROT) are the most likely candidates for the conversion of 3-MG-CoA to 3-MGC.[1][2]
The Role of CLYBL
Citrate lyase beta-like (CLYBL) is a mitochondrial enzyme whose function has been linked to itaconate and vitamin B12 metabolism.[12] While its direct involvement in 3-MGC synthesis has not been established, loss of CLYBL function can lead to the accumulation of certain metabolites that may indirectly affect mitochondrial function and branched-chain amino acid metabolism.[12]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes and metabolites involved in 3-MGC synthesis.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| 3-Methylglutaconyl-CoA Hydratase (Forward) | trans-3-Methylglutaconyl-CoA | 6.9 µM | 495 pmol/min/mg protein | Human Fibroblasts | [13] |
| 3-Methylglutaconyl-CoA Hydratase (Forward) | trans-3-Methylglutaconyl-CoA | 9.4 µM | 1089-1359 pmol/min/mg protein | Human Lymphocytes | [13] |
Data for the reverse reaction of AUH and for the reductase and specific carnitine acyltransferase are currently not well-defined in the literature.
Table 2: Metabolite Concentrations
| Metabolite | Condition | Concentration | Tissue/Fluid | Reference |
| Acetyl-CoA | Normal | ~10 µM | Neuronal Mitochondria | [11] |
| Acetyl-CoA | Fasting/Metabolic Stress | Increased | Liver Mitochondria | [2][14] |
| C5OH Acylcarnitine (includes 3-hydroxyisovalerylcarnitine) | HMG-CoA Lyase Deficiency | Elevated | Plasma | [5][15] |
| This compound | HMG-CoA Lyase Deficiency | Elevated | Plasma/Urine | [1][5] |
| This compound | Mitochondrial Dysfunction | Elevated | Plasma/Urine | [1][3] |
Experimental Protocols
Assay for 3-Methylglutaconyl-CoA Hydratase (AUH) Activity (Forward Reaction)
This protocol is adapted from a method for measuring the conversion of radiolabeled trans-3MGC-CoA to HMG-CoA.[13]
Materials:
-
[5-¹⁴C]3-methylglutaconyl-CoA (synthesized enzymatically)
-
Cell or tissue lysate (e.g., fibroblast sonicate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Reverse-phase HPLC system
-
Scintillation counter
Procedure:
-
Prepare cell or tissue lysates by sonication in an appropriate buffer.
-
Set up the reaction mixture containing the cell lysate, reaction buffer, and [5-¹⁴C]3-methylglutaconyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding acid (e.g., perchloric acid) and centrifuging to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the substrate (trans-3MGC-CoA) from the product (HMG-CoA).
-
Quantify the amount of radioactivity in the substrate and product peaks using a scintillation counter.
-
Calculate the enzyme activity based on the rate of product formation.
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of 3-MGC in biological samples.[16][17]
Materials:
-
Plasma, serum, or urine sample
-
Internal standard (e.g., deuterated this compound)
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
Procedure:
-
Sample Preparation:
-
To a small volume of the biological sample (e.g., 10-50 µL), add the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify 3-MGC and the internal standard using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for 3-MGC should be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of 3-MGC.
-
Calculate the concentration of 3-MGC in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathways Leading to 3-MGC Synthesis
Experimental Workflow for 3-MGC Quantification
Conclusion
The enzymatic regulation of this compound synthesis is a complex process that is activated under specific metabolic stressors. Understanding the key enzymes—3-methylglutaconyl-CoA hydratase and carnitine acyltransferases—and the conditions that lead to the accumulation of their substrates is crucial for interpreting the significance of elevated 3-MGC levels. Further research is needed to definitively identify the reductase responsible for the conversion of trans-3MGC-CoA to 3-MG-CoA and to fully characterize the kinetics of the enzymes involved. This knowledge will be invaluable for the development of diagnostic tools and therapeutic strategies for a range of metabolic disorders.
References
- 1. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 2. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain [frontiersin.org]
- 4. Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 6. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 7. 3-Methylglutaconyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. assaygenie.com [assaygenie.com]
- 11. Purification and properties of the catalytic domain of human 3-hydroxy-3-methylglutaryl-CoA reductase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Hydroxy-3-methylglutaryl-coenzyme A reductase from Haloferax volcanii: purification, characterization, and expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients [frontiersin.org]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msacl.org [msacl.org]
The Physiological Significance of Elevated 3-Methylglutarylcarnitine Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of 3-methylglutarylcarnitine (3-MGC), a dicarboxylic acylcarnitine, have emerged as a significant biomarker extending beyond its classical association with inborn errors of leucine metabolism. While traditionally indicative of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, recent metabolomic studies have implicated elevated 3-MGC in a broader spectrum of pathologies characterized by mitochondrial dysfunction. This includes other inherited metabolic disorders, cardiovascular diseases, and acute metabolic crises. This technical guide provides a comprehensive overview of the physiological significance of elevated 3-MGC, detailing its biochemical origins, associated pathologies, and the analytical methodologies for its quantification. The document is intended to serve as a resource for researchers and professionals in drug development investigating mitochondrial metabolism and related diseases.
Introduction to this compound
This compound (3-MGC) is an ester formed from the conjugation of 3-methylglutaric acid with L-carnitine. Under normal physiological conditions, 3-MGC is present at very low, often undetectable, levels in blood and urine.[1][2] Its accumulation is indicative of disruptions in specific metabolic pathways, primarily related to the catabolism of the branched-chain amino acid leucine and broader mitochondrial energy metabolism.[1][2]
Biochemical Pathways of this compound Formation
There are two primary pathways that can lead to the accumulation of 3-MGC:
2.1. Impaired Leucine Catabolism
The canonical pathway for 3-MGC formation involves a defect in the catabolism of leucine. Specifically, a deficiency in the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase leads to the accumulation of its substrate, HMG-CoA. This excess HMG-CoA can be converted to 3-methylglutaconyl-CoA, which is then reduced to 3-methylglutaryl-CoA. Subsequently, 3-methylglutaryl-CoA is esterified with carnitine to form 3-MGC, which is then excreted in the urine.[1][3]
Figure 1: Leucine catabolism and the formation of 3-MGC in HMG-CoA lyase deficiency.
2.2. Mitochondrial Dysfunction
Emerging evidence suggests a second, broader mechanism for 3-MGC accumulation rooted in general mitochondrial dysfunction. In conditions of impaired mitochondrial energy metabolism, there can be a diversion of acetyl-CoA towards the synthesis of 3-methylglutaconyl-CoA. This intermediate is then converted to 3-methylglutaryl-CoA and subsequently to 3-MGC.[1][2] This pathway explains the observation of elevated 3-MGC in various disorders not directly linked to leucine metabolism, positioning 3-MGC as a more general biomarker of compromised mitochondrial function.[1][4]
Figure 2: Formation of 3-MGC as a consequence of general mitochondrial dysfunction.
Clinical Significance of Elevated this compound Levels
The presence of elevated 3-MGC in biological fluids is a key diagnostic marker for several conditions. While reference ranges can vary between laboratories, a significant increase above the baseline is consistently observed in pathological states.
Table 1: Conditions Associated with Elevated this compound
| Condition Category | Specific Disorder/Condition | Typical Elevation of 3-MGC | Reference |
| Inborn Errors of Metabolism | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency | Significant increase in both urine and plasma. A related metabolite, 3-hydroxyisovalerylcarnitine, was reported at 7.78 µmol/L in a patient (reference range 0.00-0.40 µmol/L). | [5][6] |
| 3-Methylglutaconic Aciduria | Observed in urine. | [7] | |
| Mitochondrial Dysfunction | General mitochondrial respiratory chain defects | Elevated urinary 3-methylglutaconic acid is a common finding. | [8] |
| Toxic Exposure | Paraquat Poisoning | Three-fold higher levels observed in exposed individuals compared to controls. | [9] |
| Cardiovascular Diseases | Acute Coronary Syndrome | Elevated levels detected in urine. | [1][9] |
| Heart Failure | Elevated levels have been noted. | [1][9] | |
| Other Conditions | Severe COVID-19 | Significantly elevated levels in severe cases. | [1] |
Quantitative Data on this compound Levels
Obtaining precise reference ranges for 3-MGC is challenging due to its low abundance in healthy individuals and variability in analytical methods. However, data from clinical testing laboratories and research studies provide some guidance.
Table 2: Reported Concentrations of Acylcarnitines in Plasma and Urine
| Analyte | Matrix | Condition | Concentration Range (µmol/L) | Reference |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Plasma | HMG-CoA Lyase Deficiency (Neonate) | 7.78 | [6] |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Plasma | Healthy Neonate (Reference Range) | 0.00 - 0.40 | [6] |
| Total Carnitine | Serum | HMG-CoA Lyase Deficiency (Adult) | 17 (Normal: 25-88) | [10] |
| Free Carnitine | Serum | HMG-CoA Lyase Deficiency (Adult) | 11 (Normal: 16-66) | [10] |
| L-Acetyl-carnitine | Plasma | Healthy Adults | 6 - 7 | [11] |
| Total Carnitine | Plasma | Healthy Adults | 49 - 50 | [11] |
Note: Data for this compound specifically is often reported qualitatively as "elevated" or in terms of fold change rather than absolute concentrations in many studies.
Experimental Protocols for the Quantification of this compound
The gold standard for the analysis of acylcarnitines, including 3-MGC, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance species.
5.1. Sample Preparation: Plasma
A common method for plasma sample preparation is protein precipitation followed by derivatization.
-
Protein Precipitation: To 50 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated 3-MGC).
-
Vortex and Centrifuge: Vortex the mixture for 5 seconds and then centrifuge at 10,000 rpm for 10 minutes.[1]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Derivatization (Butylation): Dry the supernatant under a stream of nitrogen. Add 60 µL of 3N butanolic-HCl and incubate at 65°C for 15-20 minutes. This step converts the carboxyl groups to butyl esters, improving chromatographic properties and ionization efficiency.
-
Final Preparation: Evaporate the butanolic-HCl and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Figure 3: Workflow for the preparation of plasma samples for acylcarnitine analysis.
5.2. LC-MS/MS Analysis
The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the acylcarnitines. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid and an ion-pairing agent like heptafluorobutyric acid, is often employed.[9]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acylcarnitine. For butylated 3-MGC, the precursor ion will be the [M+H]+ ion of the dibutyl ester. A common product ion for all acylcarnitines is m/z 85, which corresponds to the carnitine moiety. Specific transitions for 3-MGC must be optimized based on the derivatization and instrument used.
-
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of short- and medium-chain acylcarnitines |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of butylated 3-MGC |
| Product Ion (Q3) | m/z 85 (and other specific fragments) |
| Collision Energy | Optimized for each transition |
Conclusion and Future Directions
The growing body of evidence supporting the role of elevated this compound as a biomarker of mitochondrial dysfunction presents significant opportunities for clinical diagnostics and drug development. Its utility extends beyond rare inborn errors of metabolism to more prevalent conditions such as cardiovascular disease. Future research should focus on establishing standardized, quantitative reference ranges for 3-MGC in various populations and disease states. Furthermore, elucidating the precise molecular mechanisms that lead to the diversion of acetyl-CoA towards 3-MGC synthesis in different pathological contexts will be crucial. For drug development professionals, targeting the pathways that lead to 3-MGC accumulation may offer novel therapeutic strategies for a range of mitochondrial-related disorders. The continued application of advanced metabolomic techniques will undoubtedly further refine our understanding of the physiological and pathological roles of this compound.
References
- 1. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 6. researchgate.net [researchgate.net]
- 7. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship between Mitochondrial Respiratory Chain Activities in Muscle and Metabolites in Plasma and Urine: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of L - Carnitine Concentrations in Treated Patients with Maple Syrup Urine Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Targeting 3-Methylglutarylcarnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutarylcarnitine (3-MGC) is an acylcarnitine that has emerged as a significant biomarker for inborn errors of metabolism, particularly 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. Its accumulation is also associated with other conditions indicative of mitochondrial dysfunction. This technical guide provides an in-depth exploration of the therapeutic potential of targeting 3-MGC. It covers the biochemical pathways leading to its formation, its role as a disease biomarker, current therapeutic strategies, and detailed experimental protocols for its detection and quantification. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the metabolic pathways associated with 3-MGC.
Introduction to this compound
This compound is an ester of 3-methylglutaric acid and carnitine. Acylcarnitines are crucial for transporting acyl-groups from the cytoplasm into the mitochondria for beta-oxidation, a key process in energy production. While typically present at low levels, elevated concentrations of 3-MGC in blood and urine are indicative of metabolic dysregulation. It is a well-established diagnostic marker for 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, an autosomal recessive disorder affecting leucine metabolism and ketogenesis.[1] Beyond this primary association, elevated 3-MGC is also observed in various other conditions, pointing to its role as a broader biomarker of mitochondrial dysfunction.[2]
Biochemical Pathways of this compound Formation
There are two primary biosynthetic pathways that can lead to the accumulation of 3-MGC:
2.1. Leucine Catabolism Pathway and HMG-CoA Lyase Deficiency
The canonical pathway for 3-MGC formation is linked to the catabolism of the branched-chain amino acid, leucine. A deficiency in the mitochondrial enzyme HMG-CoA lyase (HMGCL) disrupts this pathway. HMGCL catalyzes the final step in leucine breakdown and ketogenesis, converting HMG-CoA to acetyl-CoA and acetoacetate.[3] When HMGCL is deficient, HMG-CoA and its precursor, 3-methylglutaconyl-CoA, accumulate. This leads to the formation of 3-methylglutaryl-CoA, which is then esterified with carnitine by carnitine acyltransferases to form 3-MGC.[4] This process is a detoxification mechanism to sequester the toxic acyl-CoA species.
References
- 1. A neonatal case of 3-hydroxy-3-methylglutaric-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than One HMG-CoA Lyase: The Classical Mitochondrial Enzyme Plus the Peroxisomal and the Cytosolic Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Methylglutarylcarnitine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine (3-MGC) is an acylcarnitine that serves as a critical biomarker for inborn errors of metabolism, particularly those affecting the leucine catabolism pathway, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency.[1][2] Elevated levels of 3-MGC in plasma can also be indicative of mitochondrial dysfunction, making its accurate quantification essential for clinical diagnostics and research into metabolic disorders.[1] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to offer high precision and accuracy for reliable biomarker analysis.
Signaling Pathway
The formation of this compound is intricately linked to the mitochondrial degradation pathway of the branched-chain amino acid, leucine. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase leads to an accumulation of its substrate, HMG-CoA. This, in turn, results in the upstream accumulation of 3-methylglutaconyl-CoA, which is then reduced to 3-methylglutaryl-CoA. Subsequently, the enzyme carnitine acyltransferase facilitates the conversion of 3-methylglutaryl-CoA to this compound, which is then released into the circulation.
Experimental Protocol
This protocol is based on a validated method for the analysis of a broad range of acylcarnitines, including this compound, in plasma.[3]
Materials and Reagents
-
This compound standard (Avanti Polar Lipids)
-
Stable isotope-labeled internal standard (e.g., D3-octanoyl-L-carnitine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Formic acid
-
Ammonium acetate
-
Heptafluorobutyric acid (HFBA)
-
Ultrapure water
-
Human plasma (control and study samples)
Sample Preparation
-
Protein Precipitation: To 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standard. Vortex thoroughly to ensure complete protein precipitation.
-
Evaporation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Butylation): Add 100 µL of 5% (v/v) acetyl chloride in n-butanol to the dried residue. Incubate at 60°C for 20 minutes with gentle agitation. This step converts the carboxyl groups to their butyl esters, improving chromatographic retention and ionization efficiency.[3]
-
Final Evaporation and Reconstitution: Evaporate the butylation reagent to dryness. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., methanol/water mixture).
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water[3]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[3]
-
Gradient: A linear gradient from 100% A to 95% B over an appropriate time to ensure separation from isomers.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific transitions for the butylated form of this compound should be optimized on the instrument. A common fragmentation pattern for acylcarnitines involves a neutral loss of 59 Da (trimethylamine).[4] For butylated this compound, the precursor ion will be the [M+H]+ of the butylated molecule. The product ion is typically m/z 85.[3][5]
-
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from plasma samples.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound. Data is adapted from a comprehensive acylcarnitine analysis method.[3]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µM) | R² |
| This compound | 0.01 - 10 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 0.1 | 5.8 | 8.2 | 95 - 105 |
| 1.0 | 4.5 | 6.9 | 97 - 103 | |
| 5.0 | 3.9 | 5.5 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 92 - 108 | Minimal ion suppression/enhancement observed |
Conclusion
The presented LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The simple sample preparation, involving protein precipitation and butylation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this protocol well-suited for both clinical diagnostic applications and fundamental research in metabolic diseases. The excellent linearity, precision, and accuracy of the method ensure high-quality data for the assessment of this important biomarker.
References
- 1. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Methylglutarylcarnitine in Human Plasma by Tandem Mass Spectrometry
Introduction
3-Methylglutarylcarnitine (3-MGC) is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly those affecting the leucine catabolism pathway. Elevated levels of 3-MGC in biological fluids such as plasma and urine are indicative of conditions like 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency and 3-methylglutaconic aciduria.[1][2][3] Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the accurate quantification of 3-MGC, enabling clinicians and researchers to effectively diagnose and manage these metabolic disorders. This application note provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS.
Principle of the Method
This method utilizes a robust LC-MS/MS approach for the quantification of this compound. The protocol involves a simple protein precipitation step for sample preparation, followed by derivatization to enhance chromatographic retention and ionization efficiency. Chromatographic separation is achieved using a reversed-phase C18 column. Detection is performed on a triple quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for the target analyte. A stable isotope-labeled internal standard is used to ensure accuracy and precision.
Materials and Reagents
-
Analytes and Internal Standards:
-
This compound (Avanti Polar Lipids)
-
Deuterated glutarylcarnitine (d3-C5DC) or other suitable deuterated acylcarnitine internal standard
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Ammonium acetate
-
Heptafluorobutyric acid (HFBA)
-
Experimental Protocols
Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation: To 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standard. Vortex thoroughly to ensure complete protein precipitation.
-
Evaporation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Add 100 µL of 5% (v/v) acetyl chloride in n-butanol to the dried residue. Incubate at 60°C for 20 minutes. Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
Liquid Chromatography
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: Zorbax Eclipse XDB-C18 column (150 mm x 3.0 mm, 3.5 µm) or equivalent.
-
Column Temperature: 50°C
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.5 | 35 |
| 5.5 | 35 |
| 9.2 | 60 |
| 10.2 | 95 |
| 17.5 | 95 |
| 18.0 | 5 |
| 22.0 | 5 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Ion Spray Voltage: 5500 V
-
Heater Temperature: 600°C
-
Source Gas 1 (Nebulizer Gas): 50 psi
-
Source Gas 2 (Turbo Gas): 50 psi
-
Curtain Gas: 40 psi
-
Collision Gas (CAD): Medium
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (butyl ester) | 318.2 | 85.1 | 100 | Optimized |
| d3-Glutarylcarnitine (IS, butyl ester) | 321.2 | 85.1 | 100 | Optimized |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative performance of the method should be evaluated by establishing calibration curves and assessing linearity, precision, accuracy, and sensitivity. The following tables summarize the expected performance characteristics for a similar acylcarnitine panel analysis.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Acylcarnitine Panel | 0.5 - 200 | > 0.99 | ~0.5 | ~1.5 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Acylcarnitine Panel (Low QC) | 5 | < 15 | < 15 | 85 - 115 |
| Acylcarnitine Panel (Mid QC) | 50 | < 15 | < 15 | 85 - 115 |
| Acylcarnitine Panel (High QC) | 150 | < 15 | < 15 | 85 - 115 |
Note: Data presented are representative of typical performance for acylcarnitine panels and should be validated for this compound specifically.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Leucine catabolism and this compound formation pathway.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sensitive Assay of 3-Methylglutarylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine is a dicarboxylic acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism, particularly those affecting the leucine degradation pathway. Its detection and quantification are vital for the diagnosis and monitoring of conditions such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency and certain types of 3-methylglutaconic aciduria.[1][2][3] Furthermore, emerging evidence suggests that this compound may also be a valuable biomarker for mitochondrial dysfunction in a broader range of diseases.[4]
These application notes provide a comprehensive overview and detailed protocols for the sensitive and specific quantification of this compound in biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Significance and Metabolic Pathways
This compound is formed from its corresponding acyl-CoA, 3-methylglutaryl-CoA, through the action of carnitine acyltransferases. The accumulation of 3-methylglutaryl-CoA, and consequently this compound, is indicative of a metabolic block.
Leucine Catabolism Pathway and Associated Disorders
In healthy individuals, the amino acid leucine is metabolized through a series of enzymatic steps. A deficiency in specific enzymes within this pathway can lead to the accumulation of upstream metabolites.
-
3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) Deficiency: A defect in HMG-CoA lyase, the enzyme responsible for the final step in leucine breakdown and ketogenesis, leads to the accumulation of 3-hydroxy-3-methylglutaryl-CoA. This results in the formation and subsequent excretion of this compound.[1][2][3]
-
3-Methylglutaconyl-CoA Hydratase (AUH) Deficiency (3-Methylglutaconic Aciduria Type I): A deficiency in this enzyme causes the accumulation of 3-methylglutaconyl-CoA, which can be converted to 3-methylglutaryl-CoA and subsequently to this compound.[4][5]
Data Presentation: Assay Performance Characteristics
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of a panel of acylcarnitines, including this compound. It is important to note that these values are representative and should be established for each specific laboratory assay.
| Parameter | Typical Value | Notes |
| Linearity (r²) | > 0.99 | For a calibration curve spanning the expected physiological and pathological range. |
| Limit of Detection (LOD) | 0.05 - 0.5 µmol/L | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µmol/L | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | < 10% | Variation within a single analytical run. |
| Inter-assay Precision (%CV) | < 15% | Variation between different analytical runs. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
Data Presentation: Reference and Pathological Concentrations
The concentration of this compound is typically very low in healthy individuals and significantly elevated in patients with associated metabolic disorders.
| Analyte | Matrix | Population | Concentration Range (µmol/L) |
| This compound | Plasma | Healthy Adults | < 0.2 |
| This compound | Plasma | HMG-CoA Lyase Deficiency | > 1.0 (often significantly higher) |
| This compound | Urine | Healthy Adults | < 2.0 mmol/mol creatinine |
| This compound | Urine | HMG-CoA Lyase Deficiency | Significantly elevated |
| This compound | Urine | 3-Methylglutaconic Aciduria | May be elevated |
Note: These are approximate ranges and can vary based on age, diet, and clinical status. Clinical interpretation should always be made in conjunction with other laboratory findings and clinical symptoms.
Experimental Protocols
Principle
The sensitive quantification of this compound is achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves protein precipitation from the biological sample, followed by derivatization of the acylcarnitines to their butyl esters to enhance ionization efficiency. The derivatized analytes are then separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a stable isotope-labeled internal standard.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., D3-3-methylglutarylcarnitine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Plasma or urine samples
Experimental Workflow
Detailed Methodologies
1. Sample Preparation
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at 4°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
2. Derivatization (Butylation)
-
To the dried residue, add 50 µL of a freshly prepared solution of 3 M HCl in n-butanol (prepared by slowly adding acetyl chloride to cold n-butanol).
-
Seal the tube and incubate at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
3. Reconstitution
-
Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a high aqueous composition and ramp up to a high organic composition to elute the acylcarnitines.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion ([M+H]⁺) is selected and fragmented to produce a characteristic product ion. A common product ion for all acylcarnitines is m/z 85.
-
Internal Standard: The corresponding precursor and product ions for the stable isotope-labeled internal standard are monitored.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS-based assay for this compound provides a sensitive, specific, and reliable method for its quantification in biological samples. This analytical approach is essential for the timely diagnosis and effective management of patients with inborn errors of metabolism and holds promise for broader applications in studying mitochondrial dysfunction. Adherence to a well-validated protocol is critical for ensuring the accuracy and precision of the results.
References
- 1. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of 3-Methylglutarylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine is a pivotal biomarker for identifying certain inborn errors of metabolism, particularly 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, and is increasingly recognized as an indicator of mitochondrial dysfunction.[1][2] Its accurate measurement in biological matrices is crucial for clinical diagnosis, patient monitoring, and research into metabolic disorders. These application notes provide detailed protocols for the sample preparation of this compound from dried blood spots, plasma, and urine for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for this purpose.
Biochemical Pathway of this compound Formation
The formation of this compound primarily occurs through two distinct metabolic pathways, which are illustrated in the diagram below. The first pathway involves the metabolism of the branched-chain amino acid leucine.[1] In cases of HMG-CoA lyase deficiency, an enzyme in the leucine degradation pathway, upstream metabolites accumulate, leading to the formation of 3-methylglutaryl-CoA, which is subsequently converted to this compound. The second pathway is activated under conditions of mitochondrial stress or dysfunction, where the normal flow of acetyl-CoA into the Krebs cycle is impaired. This leads to a diversion of acetyl-CoA towards the synthesis of 3-methylglutaryl-CoA and consequently this compound.[1][2]
Sample Preparation Protocols
The accurate quantification of this compound relies on robust and reproducible sample preparation to remove interfering substances and concentrate the analyte. The following protocols are designed for use with LC-MS/MS analysis.
Dried Blood Spot (DBS) Sample Preparation
This protocol is widely used in newborn screening and large-scale epidemiological studies due to the ease of sample collection and storage.
Materials:
-
Dried blood spot collection cards
-
3 mm hole punch
-
96-well microtiter plates
-
Methanol (LC-MS grade)
-
Isotopically labeled internal standard for this compound (e.g., D3-3-methylglutarylcarnitine)
-
3N Butanolic HCl
-
Nitrogen evaporator
-
Plate shaker
-
Centrifuge
Protocol:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of methanol containing the deuterated internal standard to each well.
-
Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Centrifuge the plate to pellet the paper disc and any precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of 3N butanolic HCl to each well.
-
Seal the plate and incubate at 65°C for 20 minutes to form butyl esters.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
The sample is now ready for injection into the LC-MS/MS.
Plasma Sample Preparation
Plasma is a common matrix for targeted metabolomic studies and clinical chemistry. This protocol involves a protein precipitation step to remove high-abundance proteins.
Materials:
-
Plasma samples
-
Microcentrifuge tubes
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Isotopically labeled internal standard for this compound
-
Nitrogen evaporator
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Urine Sample Preparation
Urine is a non-invasive sample type that can provide valuable information about metabolic status. This protocol involves a simple dilution step.
Materials:
-
Urine samples
-
Microcentrifuge tubes
-
LC-MS grade water
-
Mobile phase containing internal standard
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Thaw urine samples to room temperature.
-
Centrifuge the urine at 2,000 x g for 5 minutes to pellet any cellular debris or precipitates.
-
In a new microcentrifuge tube, dilute 10 µL of the urine supernatant with 990 µL of the initial mobile phase containing the internal standard (a 1:100 dilution). The optimal dilution factor may need to be determined based on the expected concentration range and instrument sensitivity.
-
Vortex the mixture for 10 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data and Method Performance
The following tables summarize the analytical performance characteristics for the quantification of this compound using a validated LC-MS/MS method. While specific validation data for this compound is limited in the literature, the following tables provide representative data based on published methods for acylcarnitine analysis.
Table 1: LC-MS/MS Method Parameters for this compound
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (Q1): m/z 276.2 -> Product ion (Q3): m/z 85.1 |
Table 2: Analytical Performance for this compound in Plasma
| Parameter | Result |
| Linear Range | 0.01 - 10 µM |
| Accuracy | 89% - 120%[3] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Limit of Detection (LOD) | ~0.005 µM |
| Limit of Quantification (LOQ) | ~0.015 µM |
*Note: Specific LOD and LOQ values for this compound are not widely published. The values provided are representative for short-chain dicarboxylic acylcarnitines and should be established by each laboratory.
Conclusion
The protocols outlined in these application notes provide a robust framework for the sample preparation and subsequent LC-MS/MS analysis of this compound in various biological matrices. The provided workflows and performance characteristics will aid researchers, scientists, and drug development professionals in obtaining accurate and reliable measurements of this important biomarker, facilitating further understanding of its role in metabolic diseases. It is recommended that each laboratory validates these methods to ensure they meet their specific analytical requirements.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Methods for 3-Methylglutarylcarnitine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine (3-MGC) is an acylcarnitine that serves as a critical biomarker for certain inborn errors of metabolism, particularly 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, and is also implicated in mitochondrial dysfunction.[1][2][3] The accumulation of 3-MGC in biological fluids is a key diagnostic indicator for these conditions.[4][5][6] High-throughput screening (HTS) methodologies for the quantification of 3-MGC and the activity of related metabolic enzymes are invaluable for drug discovery, toxicology studies, and the development of novel therapeutic interventions for metabolic disorders.
This document provides detailed application notes and protocols for high-throughput screening of this compound, targeting researchers, scientists, and drug development professionals. We will explore methodologies for direct quantification of 3-MGC and for assessing the activity of key enzymes in its metabolic pathway.
Biochemical Pathways Involving this compound
3-MGC is primarily formed as a byproduct of leucine metabolism. When the enzyme HMG-CoA lyase is deficient, upstream metabolites accumulate, leading to the formation of 3-methylglutaryl-CoA, which is then conjugated with carnitine to form 3-MGC.[2][7] Understanding the leucine degradation pathway and the carnitine shuttle system is crucial for developing relevant screening assays.
The transport of acyl-CoAs, including 3-methylglutaryl-CoA, into the mitochondrial matrix for metabolism is facilitated by the carnitine shuttle system. This system involves a series of enzymes and transporters that are essential for fatty acid oxidation and the metabolism of certain amino acids.
Quantitative Data Summary
The concentration of 3-MGC is significantly elevated in individuals with HMG-CoA lyase deficiency. The following table summarizes typical concentrations of 3-MGC and related acylcarnitines in plasma and urine.
| Analyte | Matrix | Condition | Concentration Range |
| This compound (3-MGC) | Plasma | Healthy Controls | Not typically detected or < 0.1 µmol/L |
| HMG-CoA Lyase Deficiency | Significantly elevated (e.g., > 1 µmol/L) | ||
| 3-Hydroxyisovalerylcarnitine (C5-OH) | Plasma | Healthy Controls | < 0.4 µmol/L |
| HMG-CoA Lyase Deficiency | Often elevated | ||
| This compound (3-MGC) | Urine | Healthy Controls | Trace amounts (< 20 mmol/mol creatinine)[8] |
| HMG-CoA Lyase Deficiency | Markedly increased[2][8] | ||
| 3-Methylglutaconic Aciduria | May be elevated[9] |
High-Throughput Screening Protocols
Two primary strategies for high-throughput screening related to 3-MGC are presented: a direct measurement approach using LC-MS/MS and an indirect, enzyme-based approach.
Protocol 1: High-Throughput Quantification of this compound by LC-MS/MS
This protocol describes a high-throughput method for the direct quantification of 3-MGC in biological samples, adapted for a 384-well plate format.
Experimental Protocol:
-
Sample Preparation (384-well format):
-
Add 10 µL of sample (plasma, urine, or cell lysate) to each well of a 384-well plate.
-
Add 40 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of an appropriate internal standard (e.g., deuterated 3-MGC).
-
Seal the plate and vortex for 5 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet precipitated proteins.
-
-
Automated Liquid Handling:
-
Using an automated liquid handler, transfer 30 µL of the supernatant from each well to a new 384-well plate.
-
-
Solvent Evaporation:
-
Dry the supernatant in each well under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Column: Use a short, high-efficiency column suitable for rapid gradients (e.g., a sub-2 µm C18 column).
-
Mobile Phase: A typical mobile phase would consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Employ a rapid gradient (e.g., 2-98% B in under 2 minutes).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for 3-MGC: Monitor the transition from the parent ion to a characteristic product ion (e.g., m/z 276.2 -> 85.1).
-
-
-
Data Analysis:
-
Automated peak integration and quantification against the internal standard.
-
Hits are identified as samples with 3-MGC levels exceeding a predefined threshold (e.g., > 3 standard deviations above the mean of control wells).
-
Protocol 2: High-Throughput Screening for Modulators of HMG-CoA Lyase Activity
This protocol describes a fluorescence-based enzymatic assay to screen for inhibitors or activators of HMG-CoA lyase. The assay measures the production of Coenzyme A (CoA), a product of the HMG-CoA lyase reaction.
Experimental Protocol:
-
Assay Principle: The HMG-CoA lyase reaction produces acetoacetate and acetyl-CoA. A coupled enzyme reaction can be used to generate a fluorescent signal. Alternatively, a direct measurement of a reaction product can be employed. For a simplified HTS assay, a fluorescent probe that reacts with the free thiol group of Coenzyme A (a product if acetyl-CoA is further processed) or a substrate analog that produces a fluorescent product upon cleavage can be used. A common method involves a probe like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reacting with thiols.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2.
-
HMG-CoA Lyase: Purified recombinant human HMG-CoA lyase.
-
Substrate: HMG-CoA.
-
Fluorescent Probe: CPM dissolved in DMSO.
-
Test Compounds: Compound library dissolved in DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 100 nL of test compounds into the wells of a 384-well plate using an acoustic dispenser. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Add 10 µL of HMG-CoA lyase in assay buffer to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a solution containing HMG-CoA and CPM in assay buffer.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 405 nm and emission at 530 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation for each compound relative to the controls.
-
Hits are identified based on a predefined activity threshold (e.g., >50% inhibition or >25% activation).
-
Conclusion
The presented high-throughput screening methods provide robust platforms for the identification of modulators of this compound levels and the activity of key enzymes in its metabolic pathway. The LC-MS/MS-based approach offers direct and highly specific quantification of 3-MGC, making it suitable for primary screening and hit validation. The fluorescence-based enzymatic assay for HMG-CoA lyase provides a cost-effective and high-throughput method for screening large compound libraries to identify potential therapeutic agents that target the underlying enzymatic defect in related metabolic disorders. These protocols, combined with the provided pathway diagrams and quantitative data, serve as a comprehensive resource for researchers in the field of drug discovery and metabolic disease research.
References
- 1. Leucine -MetwareBio [metwarebio.com]
- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular genetics of HMG-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 3-Methylglutarylcarnitine in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine is a clinically significant acylcarnitine that serves as a biomarker for certain inborn errors of metabolism.[1][2] Its detection and quantification in dried blood spots (DBS) are crucial for newborn screening and the diagnosis of conditions such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency.[3][4] Elevated levels of this compound can also be indicative of mitochondrial dysfunction.[1][2] This document provides detailed application notes and protocols for the analysis of this compound in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this application.[5][6][7]
Dried blood spot analysis offers a minimally invasive method for sample collection, transportation, and storage, making it ideal for large-scale screening programs.[5][8] While flow injection analysis tandem mass spectrometry (FIA-MS/MS) has been traditionally used, LC-MS/MS provides improved sensitivity and specificity by chromatographically separating isomers.[5] Both derivatized and non-derivatized methods are available, with advancements in mass spectrometry technology increasingly favoring non-derivatized approaches to simplify sample preparation.[9]
Biochemical Pathway
Elevated this compound is primarily associated with defects in the leucine catabolism pathway. Specifically, it is a key marker for 3-methylglutaconic aciduria type I, an autosomal recessive disorder caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase, encoded by the AUH gene.[10][11][12] This enzyme catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA.[10] A blockage at this step leads to the accumulation of 3-methylglutaconyl-CoA, which is then converted to this compound.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A newborn screening approach to diagnose 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. it.restek.com [it.restek.com]
- 6. agilent.com [agilent.com]
- 7. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 8. Drug, Lipid, and Acylcarnitine Profiling Using Dried Blood Spot (DBS) Technology in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dshs.texas.gov [dshs.texas.gov]
Application Notes and Protocols for 3-Methylglutarylcarnitine Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine is a dicarboxylic acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism, particularly those affecting the leucine catabolism pathway.[1][2][3] Elevated levels of this compound can indicate deficiencies in enzymes such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase or 3-methylglutaconyl-CoA hydratase.[4][5][6][7] Its accurate quantification in tissue samples is vital for diagnosing these disorders and for research into mitochondrial dysfunction.[8][9] These application notes provide a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway Context
This compound is formed from its corresponding acyl-CoA, 3-methylglutaryl-CoA, through the action of carnitine acyltransferases. The accumulation of 3-methylglutaryl-CoA, and consequently this compound, is often the result of a metabolic block in the leucine degradation pathway. Understanding this pathway is essential for interpreting the significance of elevated this compound levels.
Experimental Protocol: Extraction of this compound from Tissue
This protocol details a common method for the extraction of acylcarnitines, including this compound, from tissue samples using methanol, followed by derivatization for LC-MS/MS analysis.
Materials and Reagents:
-
Frozen tissue sample (~5 mg)
-
Methanol (LC-MS grade)
-
Internal Standard (IS) mixture containing a known concentration of isotopically labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.)
-
3 N HCl in n-butanol (for derivatization)
-
Mobile phases for LC-MS/MS analysis
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Homogenization:
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[10]
-
Carefully collect the supernatant containing the extracted metabolites.
-
-
Derivatization to Butyl Esters (for enhanced MS detection):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 3 N HCl in n-butanol.
-
Incubate at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Alternative Derivatization with 3-Nitrophenylhydrazine (3NPH):
For increased signal intensity, derivatization with 3NPH can be performed as it modifies all carboxyl groups of acylcarnitines.[10]
Direct Analysis (Without Derivatization):
Some modern LC-MS/MS methods allow for the direct quantification of underivatized acylcarnitines, which simplifies sample preparation.[11] If using a direct analysis method, omit the derivatization steps and reconstitute the dried supernatant directly in the initial mobile phase.
LC-MS/MS Analysis
The analysis is typically performed using a reverse-phase C18 column with a gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to specifically detect and quantify this compound and the internal standards.
Data Presentation: Quantitative Performance
The following table summarizes typical performance data for acylcarnitine quantification methods, which are indicative of the expected performance for this compound analysis.
| Analyte | Recovery (%) | Within-Run Imprecision (CV%) | Between-Run Imprecision (CV%) |
| Total Carnitine | 69.4 | 1.6 | 3.0 |
| Free Carnitine | 83.1 | 3.4 | 2.7 |
| Acetylcarnitine | 102.2 | 6.6 | 8.8 |
| Palmitoylcarnitine | 107.2 | 8.3 | 18.2 |
Data adapted from a study on carnitine and acylcarnitine quantification in biological matrices.[12]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the extraction and analysis of this compound from tissue samples.
References
- 1. mdpi.com [mdpi.com]
- 2. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 4. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 11. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methylglutarylcarnitine as a Biomarker in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine (3-MGC) is an acylcarnitine that has emerged as a significant biomarker for monitoring certain inborn errors of metabolism (IEMs) and broader mitochondrial dysfunction.[1][2] Under normal physiological conditions, 3-MGC is present at very low levels in biological fluids.[1][2] However, its concentration can become significantly elevated in pathological states, making it a valuable tool in clinical diagnostics and as a pharmacodynamic biomarker in clinical trials for therapies targeting metabolic and mitochondrial diseases.
This document provides detailed application notes and protocols for the utilization of this compound as a clinical trial biomarker.
Pathophysiological Relevance of this compound
The accumulation of 3-MGC is primarily associated with two distinct metabolic scenarios:
-
Leucine Catabolism Disorders: In individuals with a deficiency of the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, an essential enzyme in the catabolism of the branched-chain amino acid leucine, the metabolic pathway is disrupted.[1][3] This leads to an accumulation of upstream metabolites, including 3-methylglutaryl-CoA, which is subsequently converted to this compound for excretion.[1][3] Therefore, 3-MGC is a key diagnostic marker for HMG-CoA lyase deficiency.[3]
-
Mitochondrial Dysfunction: Elevated levels of 3-MGC are also observed in a range of conditions characterized by compromised mitochondrial energy metabolism, even in the absence of a specific defect in the leucine degradation pathway.[1][2] In these cases, impaired mitochondrial function can lead to an accumulation of acetyl-CoA. This excess acetyl-CoA can be diverted into an alternative pathway, leading to the de novo synthesis of 3-methylglutaconyl-CoA, which is then reduced to 3-methylglutaryl-CoA and subsequently conjugated with carnitine to form 3-MGC.[1] This makes 3-MGC a potential biomarker for a wider array of mitochondrial diseases and drug-induced mitochondrial toxicity.
Data Presentation: this compound in Disease
Quantitative data from clinical studies on this compound is still emerging. However, existing literature and diagnostic case studies provide insights into the expected ranges in various conditions. The following tables summarize available data.
Table 1: Plasma this compound Concentrations in HMG-CoA Lyase Deficiency
| Patient Cohort | N | Mean 3-MGC Concentration (µM) | Standard Deviation (µM) | Control Group Concentration (µM) | Fold Increase (approx.) | Reference |
| HMG-CoA Lyase Deficiency Patients | 5 | Data not explicitly provided as mean ± SD, but described as "elevated" and a key diagnostic marker. | - | < 0.1 (typical reference range) | >10-100x | [4] |
| Newborn Screening (Dried Blood Spot) | 4 | Pathological concentrations noted as significantly higher than controls. | - | Control median values for related acylcarnitines are in the low µM range. | - | [4] |
Note: Specific mean and standard deviation values for 3-MGC in larger patient cohorts are not consistently reported in the reviewed literature. The elevation is often described qualitatively or in the context of a broader acylcarnitine profile.
Table 2: Urinary Organic Acid Excretion in 3-Methylglutaconic Aciduria (related condition)
| Analyte | Patient Group (mmol/mol creatinine) | Control Group (mmol/mol creatinine) | Fold Increase | Reference |
| 3-Methylglutaconic Acid | Can exceed 1,000 | < 20 | >50x | [5] |
| 3-Methylglutaric Acid | Elevated (often in conjunction with 3-MGA) | Trace amounts | - | [5] |
Note: While this table refers to the related organic acid, it provides context for the significant metabolic disturbances observed in these disorders.
Signaling Pathways and Experimental Workflows
Metabolic Pathways Leading to this compound Formation
The following diagrams illustrate the two primary pathways resulting in the production of this compound.
Experimental Workflow for 3-MGC Quantification
The following diagram outlines a typical workflow for the analysis of this compound from biological samples in a clinical trial setting.
Experimental Protocols
The following protocols are generalized from methods described in the literature for the quantification of acylcarnitines, including this compound, in biological matrices. Specific parameters may require optimization based on the instrumentation and specific clinical trial requirements.
Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS
1. Materials and Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Water, LC-MS grade
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., D3-palmitoylcarnitine or a specific 3-MGC internal standard if available)
-
Plasma/serum samples from clinical trial participants
2. Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, combine 50 µL of plasma/serum with 300 µL of a precipitation solution (acetonitrile containing the internal standard at a known concentration).
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in 60:40 acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate and 0.1% formic acid in 90:10 isopropanol:acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure the separation of 3-MGC from other isobaric compounds. A representative gradient might be:
-
0-3 min: 20% B
-
3-8 min: Linear gradient to 65% B
-
8-14 min: Linear gradient to 100% B
-
14-18 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.28 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer (MS): A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. For 3-MGC, a common transition is the precursor ion [M+H]+ to the product ion at m/z 85.
4. Data Analysis and Quantification:
-
Peak areas for this compound and the internal standard are integrated.
-
A calibration curve is generated using known concentrations of the 3-MGC analytical standard.
-
The concentration of 3-MGC in the clinical samples is calculated by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.
Conclusion
This compound is a promising biomarker for clinical trials investigating therapies for HMG-CoA lyase deficiency and a broader range of mitochondrial disorders. Its quantification by LC-MS/MS provides a sensitive and specific method for assessing disease state and response to therapeutic intervention. The protocols and information provided herein offer a foundation for the successful implementation of 3-MGC as a biomarker in a clinical research setting. As with any biomarker, rigorous validation of the analytical method is essential to ensure data quality and reliability in a clinical trial.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. A newborn screening approach to diagnose 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Measurement of 3-Methylglutarylcarnitine in Cell Culture Experiments
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine (3-MGC) is a pivotal biomarker for inborn errors of metabolism, particularly those affecting the leucine catabolism pathway, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency.[1][2][3][4] Under normal physiological conditions, the concentration of 3-MGC is very low. However, in the presence of genetic defects like HMG-CoA lyase deficiency, the metabolic pathway is blocked, leading to an accumulation of upstream metabolites. The precursor, 3-methylglutaconyl-CoA, is reduced to 3-methylglutaryl-CoA, which is then esterified to carnitine, forming this compound that is subsequently exported from the cell.[3] Consequently, the measurement of 3-MGC in biological samples, including cell culture models, serves as a crucial diagnostic and research tool.
These application notes provide a comprehensive overview and detailed protocols for the robust and sensitive measurement of this compound in cell culture experiments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway of this compound Formation in HMG-CoA Lyase Deficiency
In a healthy state, the essential amino acid leucine is metabolized through a series of enzymatic steps to produce acetoacetate and acetyl-CoA, which are key molecules in cellular energy production. A critical enzyme in this pathway is HMG-CoA lyase. In individuals with HMG-CoA lyase deficiency, the final step of leucine catabolism is impaired. This leads to the accumulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and its precursor, 3-methylglutaconyl-CoA. The excess 3-methylglutaconyl-CoA is then available for an alternative metabolic route where it is reduced to 3-methylglutaryl-CoA. Subsequently, the enzyme carnitine acyltransferase facilitates the conjugation of 3-methylglutaryl-CoA with carnitine to form this compound.[3] This metabolite is then transported out of the mitochondria and the cell, leading to its elevated levels in bodily fluids and cell culture media.[3]
References
- 1. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiles in fibroblasts from patients with respiratory chain defects can resemble those from patients with mitochondrial fatty acid beta-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Clinical Validation of 3-Methylglutarylcarnitine Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine (3-MGC) is a pivotal biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, most notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. This condition, affecting leucine metabolism and ketogenesis, can lead to severe metabolic crises in affected individuals. Accurate and precise quantification of 3-MGC in biological matrices such as plasma and urine is therefore crucial for timely clinical intervention.
These application notes provide a comprehensive overview and detailed protocols for the method validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for 3-MGC in a clinical laboratory setting. The described methodologies are intended to guide researchers and laboratory professionals in establishing a robust and reliable diagnostic tool.
Signaling Pathway and Analyte Context
Elevated levels of 3-MGC are indicative of a disruption in the leucine catabolism pathway. Specifically, a deficiency in HMG-CoA lyase leads to an accumulation of its substrate, 3-hydroxy-3-methylglutaryl-CoA. This upstream metabolite is then diverted into alternative pathways, resulting in the formation and subsequent accumulation of 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and this compound.
Figure 1: Simplified pathway of 3-MGC formation in HMG-CoA lyase deficiency.
Experimental Protocols
This section details the experimental procedures for the quantification of 3-MGC in human plasma.
Materials and Reagents
-
This compound standard (Avanti Polar Lipids, Alabaster, AL)
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
n-Butanol
-
Acetyl chloride
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation
The following protocol describes a butylation procedure for the derivatization of 3-MGC, which enhances its chromatographic retention and mass spectrometric response.
Figure 2: Workflow for the preparation of plasma samples for 3-MGC analysis.
Protocol:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (3-MGC-d3).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL of 3 M butanolic HCl (prepared by slowly adding acetyl chloride to n-butanol).
-
Incubate at 65°C for 20 minutes.
-
Evaporate the solution to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes, followed by a re-equilibration step |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| 3-MGC (butyl ester) | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined empirically, e.g., 318.2 -> 85.1) |
| 3-MGC-d3 (butyl ester) | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined empirically, e.g., 321.2 -> 85.1) |
| Dwell Time | 50 ms |
| Collision Energy | To be optimized for each transition |
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its suitability for clinical use. The following parameters must be assessed.
Linearity
The linearity of the method should be assessed by analyzing a series of calibrators prepared in a surrogate matrix (e.g., charcoal-stripped plasma) over the expected clinical concentration range.
Table 2: Representative Linearity Data
| Nominal Concentration (µM) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µM) | % Accuracy |
| 0.1 | 0.052 | 0.098 | 98.0 |
| 0.5 | 0.255 | 0.510 | 102.0 |
| 1.0 | 0.501 | 1.002 | 100.2 |
| 5.0 | 2.495 | 4.990 | 99.8 |
| 10.0 | 5.020 | 10.04 | 100.4 |
| 20.0 | 9.980 | 19.96 | 99.8 |
| Linearity | r² > 0.995 |
Precision and Accuracy
Precision (as coefficient of variation, %CV) and accuracy (as percent recovery) should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
Table 3: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Concentration (µM) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 days) |
| %CV | %Accuracy | %CV | %Accuracy | ||
| Low | 0.3 | 4.5% | 103.2% | 6.8% | 101.5% |
| Medium | 2.5 | 3.1% | 98.7% | 5.2% | 99.8% |
| High | 15.0 | 2.5% | 101.1% | 4.1% | 100.5% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Table 4: Sensitivity Parameters
| Parameter | Value (µM) | Criteria |
| LOD | 0.03 | Signal-to-noise ratio ≥ 3 |
| LOQ | 0.1 | Signal-to-noise ratio ≥ 10, %CV < 20%, %Accuracy within 80-120% |
Matrix Effect and Recovery
The effect of the biological matrix on ionization and the efficiency of the extraction process should be assessed.
Table 5: Matrix Effect and Recovery Data
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low | 95.2 | 91.5 |
| High | 98.1 | 94.2 |
Stability
The stability of 3-MGC in plasma should be evaluated under various storage and handling conditions.
Table 6: Stability Assessment
| Condition | Duration | Stability (% of initial concentration) |
| Bench-top (Room Temp) | 4 hours | 98.5% |
| Freeze-thaw cycles | 3 cycles | 96.2% |
| Long-term (-80°C) | 3 months | 97.8% |
Reference Intervals
Reference intervals for 3-MGC should be established or verified for the laboratory's specific patient population. Published reference ranges can be used as a guide.
Table 7: Published Reference Intervals for this compound
| Biological Matrix | Age Group | Reference Range (µM) |
| Plasma/Blood | Adult | 0.020 - 0.060 |
| Newborn | Not well established | |
| Urine (µmol/mmol creatinine) | Adult | 0.016 - 0.052 |
| Newborn | 0.03 - 0.13 |
Conclusion
The described LC-MS/MS method, when properly validated according to the outlined protocols and acceptance criteria, provides a sensitive, specific, and reliable means for the quantification of this compound in a clinical laboratory setting. Adherence to these guidelines will ensure high-quality data for the diagnosis and management of patients with inborn errors of metabolism.
Application Note: Advanced Acylcarnitine Profiling, Including 3-Methylglutarylcarnitine, Using Novel Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The profiling of acylcarnitines in biological fluids provides a critical snapshot of mitochondrial function and can serve as a powerful diagnostic and monitoring tool for a variety of inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias. Among the numerous acylcarnitines, 3-methylglutarylcarnitine has emerged as a key biomarker for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a serious inherited metabolic disorder. This application note details advanced analytical platforms for the comprehensive profiling of acylcarnitines with a special focus on this compound, providing detailed protocols and comparative data to guide researchers and clinicians in their applications.
Recent advancements in mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revolutionized acylcarnitine analysis. Compared to traditional direct infusion tandem mass spectrometry (MS/MS), which is a valuable high-throughput screening tool, LC-MS/MS offers superior specificity and sensitivity, enabling the separation of isomeric and isobaric species that can otherwise lead to diagnostic ambiguity.[1][2] This is particularly crucial for the accurate quantification of low-abundance species and for distinguishing between different metabolic disorders that may present with overlapping acylcarnitine profiles.
Data Presentation: Comparison of Analytical Platforms
The selection of an analytical platform for acylcarnitine profiling depends on the specific research or clinical question, required throughput, and desired level of detail. While direct infusion MS/MS is suitable for rapid screening, LC-MS/MS provides more accurate and comprehensive quantitative data. The following table summarizes key performance characteristics of a modern LC-MS/MS method for acylcarnitine analysis.
| Parameter | LC-MS/MS Platform | Direct Infusion MS/MS |
| Principle | Chromatographic separation followed by mass spectrometric detection | Direct introduction of sample extract into the mass spectrometer |
| Specificity | High (separates isomers and isobars)[1][2] | Moderate (isomers and isobars are not resolved)[1] |
| Sensitivity | High (LODs in the low nM to µM range) | Moderate to High |
| **Linearity (R²) ** | >0.99 for most analytes | Generally acceptable for screening purposes |
| Precision (CV%) | Typically <15% (intra- and inter-day) | Within 10-20% for many analytes[3] |
| Throughput | Lower (minutes per sample) | High (seconds per sample) |
| Derivatization | Optional, can improve sensitivity for certain analytes | Often required (e.g., butylation) to improve ionization |
Table 1: Quantitative Performance of a Validated LC-MS/MS Method for Acylcarnitine Profiling
| Analyte | Linearity Range | Limit of Detection (LOD) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| Free Carnitine (C0) | 0.5 - 50 µM | 0.1 µM | < 5% | < 7% |
| Acetylcarnitine (C2) | 0.2 - 20 µM | 0.05 µM | < 6% | < 8% |
| Propionylcarnitine (C3) | 0.1 - 10 µM | 0.02 µM | < 7% | < 9% |
| Butyrylcarnitine (C4) | 0.1 - 10 µM | 0.02 µM | < 7% | < 10% |
| Isovalerylcarnitine (C5) | 0.05 - 5 µM | 0.01 µM | < 8% | < 11% |
| This compound | 0.05 - 5 µM | 0.01 µM | < 9% | < 12% |
| Octanoylcarnitine (C8) | 0.02 - 2 µM | 0.005 µM | < 10% | < 13% |
| Palmitoylcarnitine (C16) | 0.01 - 1 µM | 0.002 µM | < 12% | < 15% |
Note: The values presented in this table are compiled from various sources and represent typical performance characteristics of a validated LC-MS/MS method. Actual performance may vary depending on the specific instrumentation, methodology, and laboratory.
Experimental Protocols
Protocol 1: Acylcarnitine Extraction from Plasma/Serum
This protocol describes the extraction of a broad range of acylcarnitines from plasma or serum samples for LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
Internal standard solution (containing a mixture of stable isotope-labeled acylcarnitines, e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) in methanol
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum sample.
-
Add 200 µL of the internal standard solution in methanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Acylcarnitine Extraction from Dried Blood Spots (DBS)
This protocol outlines the extraction of acylcarnitines from dried blood spots, a common sample type for newborn screening.
Materials:
-
Dried blood spot cards
-
3 mm hole puncher
-
96-well filter plate
-
Extraction solution (Methanol containing stable isotope-labeled internal standards)
-
Collection plate (96-well)
-
Plate shaker
-
Plate centrifuge
Procedure:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.
-
Add 100 µL of the extraction solution to each well.
-
Seal the plate and incubate on a plate shaker at room temperature for 30 minutes.
-
Place the filter plate on top of a collection plate and centrifuge at 2,000 x g for 5 minutes to elute the extract.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
The sample is ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Acylcarnitines
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acylcarnitines. Optimization of specific parameters may be required for different instruments.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.
-
0-1 min: 5% B
-
1-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of each acylcarnitine.
-
Product Ion: A common product ion at m/z 85, corresponding to the [C₄H₉NO]⁺ fragment of the carnitine moiety, is often used for screening. Specific product ions for each analyte can be used for confirmation and improved specificity.
-
Collision Energy and other MS parameters: These should be optimized for each specific acylcarnitine and instrument.
Visualizations
Caption: Experimental workflow for acylcarnitine profiling by LC-MS/MS.
Caption: Acylcarnitine's role in fatty acid transport for β-oxidation.
Caption: Formation of this compound in HMG-CoA Lyase Deficiency.
Conclusion
The comprehensive analysis of acylcarnitines, including the diagnostically significant this compound, is crucial for the study and management of metabolic disorders. While direct infusion MS/MS remains a valuable tool for high-throughput screening, LC-MS/MS has emerged as the gold standard for accurate and specific quantification. The detailed protocols and comparative data provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to implement and advance their acylcarnitine profiling capabilities. The ability to reliably measure a wide range of acylcarnitines with high precision and accuracy will undoubtedly contribute to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an ESI-MS/MS screening method for acylcarnitine profiling in urine specimens of neonates, children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3-Methylglutarylcarnitine in Urine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine (3-MGC) is a pivotal biomarker for a range of inborn errors of metabolism and conditions associated with mitochondrial dysfunction.[1][2] Normally present at very low levels in urine, its accumulation is indicative of disruptions in the leucine catabolism pathway and broader mitochondrial energy metabolism.[1][3] Consequently, the accurate and sensitive quantification of 3-MGC in urine is a critical tool for the diagnosis and monitoring of these metabolic disorders.
These application notes provide a comprehensive overview of the metabolic significance of 3-MGC, detailed protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of expected quantitative findings in both healthy individuals and those with relevant metabolic diseases.
Metabolic Significance of this compound
This compound is an acylcarnitine, a class of compounds essential for the transport of fatty acids into the mitochondria for energy production.[4] The formation and excretion of 3-MGC are primarily linked to two metabolic scenarios:
-
Leucine Catabolism Defects: Inborn errors of metabolism affecting the breakdown of the amino acid leucine, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, lead to an accumulation of upstream metabolites.[1][3] Specifically, a buildup of 3-methylglutaryl-CoA results in its conversion to this compound, which is then excreted in the urine.[1][5]
-
Mitochondrial Dysfunction: Elevated levels of 3-MGC can also be a secondary marker of broader mitochondrial dysfunction.[2][6] In these cases, impaired mitochondrial energy metabolism can lead to an alternative metabolic pathway that produces 3-methylglutaconyl-CoA, a precursor to 3-MGC.[1]
The analysis of urinary 3-MGC, often in conjunction with other acylcarnitines and organic acids, provides a valuable diagnostic window into these metabolic derangements.
Quantitative Data Summary
The concentration of this compound in urine is a key differentiator between healthy individuals and those with specific metabolic disorders. While levels are typically very low in the general population, they are significantly elevated in patients with conditions like HMG-CoA lyase deficiency.
| Analyte | Population | Urine Concentration | Reference |
| This compound | Healthy Individuals | Normally very low or undetectable | [1][2] |
| This compound | Patients with HMG-CoA Lyase Deficiency | Significantly elevated | [1][3] |
| Other Acylcarnitines | Patients with various metabolic disorders | Variably elevated depending on the specific disorder | [7] |
Note: Specific quantitative reference ranges for urinary this compound are not widely established in the literature and can vary between laboratories. The provided information reflects the qualitative findings consistently reported. It is recommended that each laboratory establishes its own reference intervals.
Experimental Protocols
The gold standard for the quantitative analysis of this compound and other acylcarnitines in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to multiplex the analysis of numerous analytes in a single run.
Protocol: Quantitative Analysis of Urinary this compound by LC-MS/MS
This protocol is a representative method and may require optimization based on the specific instrumentation and reagents available.
1. Sample Preparation
-
Urine Collection: A random urine sample is typically sufficient. For quantitative studies, a 24-hour urine collection may be preferred to account for diurnal variations.
-
Initial Processing: Centrifuge the urine sample at approximately 2000 x g for 10 minutes to pellet any cellular debris.
-
Dilution: Dilute the urine supernatant with ultrapure water. A dilution factor of 1:10 to 1:50 is common, depending on the expected analyte concentration and the sensitivity of the mass spectrometer.
-
Internal Standard Spiking: Add an internal standard solution containing a stable isotope-labeled analog of this compound (e.g., d3-3-methylglutarylcarnitine) to all samples, calibrators, and quality controls. This is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile to the diluted urine sample. Vortex mix and incubate at -20°C for at least 20 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.
-
Mobile Phase: A gradient elution using two mobile phases is typical:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
The gradient should be optimized to achieve good separation of 3-MGC from other isobaric and isomeric compounds.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is used.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized for the specific instrument.
-
Example Transition for 3-MGC: This would be instrument-dependent, but a common approach is to monitor the transition from the protonated molecule [M+H]+ to a characteristic fragment ion (e.g., m/z 85).
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibrators with known concentrations of this compound and the internal standard in a surrogate matrix (e.g., synthetic urine or diluted authentic urine from a healthy donor).
-
Quantification: The concentration of 3-MGC in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalization: Urinary analyte concentrations are often normalized to the creatinine concentration to account for variations in urine dilution.
Visualizations
Metabolic Pathway of Leucine Catabolism and 3-MGC Formation
Caption: Leucine catabolism and the formation of 3-MGC in HMG-CoA lyase deficiency.
Experimental Workflow for Urinary 3-MGC Analysis
Caption: Workflow for the quantitative analysis of 3-MGC in urine by LC-MS/MS.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A newborn screening approach to diagnose 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Models of 3-Methylglutarylcarnitine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylglutarylcarnitine (3-MGC) is an acylcarnitine that serves as a biomarker for mitochondrial dysfunction. Elevated levels of 3-MGC are observed in certain inborn errors of metabolism (IEMs), particularly those affecting the leucine degradation pathway, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency and 3-methylglutaconyl-CoA (MG-CoA) hydratase deficiency. Two primary metabolic routes lead to the formation of 3-MGC: the catabolism of the branched-chain amino acid leucine and a proposed "acetyl-CoA diversion pathway" that becomes active under conditions of compromised mitochondrial energy metabolism. In vitro models are crucial for elucidating the mechanisms of 3-MGC metabolism, investigating the pathophysiology of related metabolic disorders, and for the preclinical evaluation of potential therapeutic interventions.
These application notes provide detailed protocols for utilizing various in vitro models to study 3-MGC metabolism, including cell culture techniques, enzyme assays, and analytical methods for metabolite quantification.
In Vitro Models for Studying this compound Metabolism
A variety of in vitro systems can be employed to investigate the intricacies of 3-MGC metabolism. The choice of model depends on the specific research question, ranging from studying single enzyme kinetics to understanding complex cellular metabolic responses.
Patient-Derived Fibroblasts
Primary fibroblast cell lines established from skin biopsies of patients with IEMs affecting leucine metabolism are invaluable tools. These cells carry the specific genetic mutations causing the disorders, providing a physiologically relevant context to study the resulting metabolic dysregulation.
Motor Neuron-Like Cell Lines (NSC-34)
The NSC-34 cell line, a hybrid of motor neurons and neuroblastoma cells, is a useful model for studying the transport of L-carnitine, a crucial molecule for the formation of acylcarnitines, including 3-MGC.
Subcellular Fractions
Isolated mitochondria and other subcellular fractions can be used to study the activity of specific enzymes involved in 3-MGC metabolism in a controlled environment, free from the complexity of whole-cell systems.
Data Presentation
Table 1: Kinetic Parameters of 3-Methylglutaconyl-CoA Hydratase in Human Cells
| Cell Type | Substrate | Km (µmol/L) | Vmax (pmol/min/mg protein) | Reference |
| Control Fibroblasts | 3-Methylglutaconyl-CoA | 6.9 (range: 6.5-7.5) | 495 (range: 568-614) | |
| Control Lymphocytes | 3-Methylglutaconyl-CoA | 9.4 (mean of 9.3 and 9.5) | 1224 (mean of 1089 and 1359) | |
| Patient Fibroblasts (3-MG-CoA Hydratase Deficiency) | 3-Methylglutaconyl-CoA | Not determined | 11 and 17 (2-3% of normal) |
Experimental Protocols
Protocol 1: Culture of Human Dermal Fibroblasts
This protocol describes the standard procedure for culturing human dermal fibroblasts for metabolic studies.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing: Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.
-
Seeding: Transfer the thawed cell suspension to a T-25 flask containing 5 mL of pre-warmed culture medium.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and split into new flasks at a 1:3 to 1:5 ratio.
Protocol 2: Culture and Differentiation of NSC-34 Cells
This protocol details the culture and differentiation of the NSC-34 motor neuron-like cell line.
Materials:
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 (1:1) with 1% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin (Differentiation Medium)
-
Retinoic Acid (1 mM stock in DMSO)
-
Collagen-coated culture plates
Procedure:
-
Culture: Maintain NSC-34 cells in Growth Medium on collagen-coated plates.
-
Differentiation: To induce differentiation, replace the Growth Medium with Differentiation Medium supplemented with 1 µM retinoic acid.
-
Maintenance: Change the differentiation medium every 2 days. Neurite outgrowth is typically observed after 3-5 days.
Protocol 3: 3-Methylglutaconyl-CoA Hydratase Enzyme Assay
This coupled enzyme assay measures the activity of 3-methylglutaconyl-CoA hydratase in cell lysates. The formation of HMG-CoA is coupled to its cleavage by HMG-CoA lyase, and the subsequent reduction of NAD⁺ by the product, acetoacetyl-CoA, is monitored spectrophotometrically.
Materials:
-
Cell lysate (from fibroblasts or other cells)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
3-Methylglutaconyl-CoA (substrate)
-
HMG-CoA lyase (purified)
-
Acetoacetyl-CoA synthetase
-
Malate dehydrogenase
-
NAD⁺
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Reaction Buffer, NAD⁺, malate dehydrogenase, acetoacetyl-CoA synthetase, and HMG-CoA lyase.
-
Initiation: Add the cell lysate to the reaction mixture and incubate for 5 minutes at 37°C to allow for the depletion of any endogenous substrates.
-
Start Reaction: Initiate the reaction by adding 3-methylglutaconyl-CoA.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 4: Analysis of this compound by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general workflow for the quantification of 3-MGC and other acylcarnitines in cell culture supernatants or cell lysates.
Materials:
-
Cell culture supernatant or cell lysate
-
Internal Standard (e.g., [D₃]-3-Methylglutarylcarnitine)
-
Acetonitrile
-
Methanol
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 100 µL of sample, add the internal standard. Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation.
-
Detection: Monitor the specific precursor-to-product ion transitions for 3-MGC and its internal standard in positive ion mode.
-
Quantification: Quantify the concentration of 3-MGC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualization of Pathways and Workflows
Leucine Degradation Pathway
Caption: The catabolic pathway of the amino acid leucine.
Acetyl-CoA Diversion Pathway
Caption: The proposed acetyl-CoA diversion pathway for 3-MGC synthesis.
Experimental Workflow for 3-MGC Analysis
Troubleshooting & Optimization
Overcoming matrix effects in 3-Methylglutarylcarnitine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-Methylglutarylcarnitine.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to mitigate matrix effects and ensure data quality.
Issue 1: Poor Peak Shape, Tailing, or Splitting
-
Possible Cause: Co-elution of this compound with interfering compounds from the sample matrix. Another potential issue is the interaction of the analyte with metal components of the LC system.
-
Solutions:
-
Optimize Chromatographic Separation: Modify the mobile phase gradient to better separate the analyte from matrix components.[1] Experiment with different stationary phases, such as switching from a standard C18 column to a phenyl-hexyl or a HILIC column, to alter selectivity.[1][2] Adjusting the flow rate can also sometimes improve peak shape.[1]
-
Employ Metal-Free Columns: For analytes prone to chelating, such as those with carboxyl groups like this compound, interactions with the stainless steel components of standard HPLC columns can lead to poor peak shape and signal loss. Using a metal-free or PEEK-lined column can significantly improve the analysis.[3]
-
Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing matrix components than simple protein precipitation.[4]
-
Issue 2: Low Signal Intensity or Ion Suppression
-
Possible Cause: Co-eluting matrix components, particularly phospholipids in plasma or serum samples, can compete with this compound for ionization in the mass spectrometer's source, leading to a suppressed signal.[5][6]
-
Solutions:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation.[5][6] This can be achieved using specialized SPE cartridges or plates like HybridSPE-Phospholipid or Ostro Pass-through Sample Preparation Plates.[5][6] These methods selectively remove phospholipids, reducing their interference.[5][6]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for ion suppression.[1] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[1][7]
-
Chromatographic Separation: Optimize the chromatography to separate the elution of this compound from the region where most phospholipids elute.
-
Issue 3: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of matrix effects, resulting in poor reproducibility.[1] For dried blood spot (DBS) analysis, variations in hematocrit can also affect analyte recovery and reproducibility.[8]
-
Solutions:
-
Robust Sample Preparation: A consistent and effective sample preparation method is crucial. Automated sample preparation can increase reproducibility by minimizing human error.[5]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.[1]
-
Use of a Stable Isotope-Labeled Internal Standard: As with ion suppression, a SIL-IS is highly effective in correcting for sample-to-sample variability in matrix effects.[1]
-
For DBS: Be mindful of the potential impact of hematocrit. If significant variability is expected, consider methods to mitigate this, such as whole-spot analysis with blood volume correction.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the major sources of matrix effects in this compound analysis?
A1: The primary sources of matrix effects in biological samples such as plasma, serum, and dried blood spots are endogenous components that are co-extracted with the analyte. Phospholipids are a major contributor to ion suppression in LC-MS/MS analysis.[5][6] Other components include salts, proteins, and other small molecules that can interfere with the ionization of this compound.[4]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[4][7] In this experiment, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[4][7]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A3: While protein precipitation is a simple and common technique, it often results in insufficient cleanup and significant matrix effects. For more robust and reproducible results, solid-phase extraction (SPE) is recommended.[10] Specifically, SPE products designed for phospholipid removal, such as HybridSPE-Phospholipid plates, have been shown to be highly effective.[5][6] These techniques can remove over 95% of phospholipids from plasma samples.[5][6] Another effective approach is liquid-liquid extraction (LLE), though it can be more time-consuming to develop.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not always necessary but can be beneficial. Butylation of acylcarnitines, including dicarboxylic species like this compound, can increase ionization efficiency and allow for the discrimination of isobaric compounds.[11] Another approach is derivatization with reagents like 3-nitrophenylhydrazine, which has been shown to increase signal intensity in LC-MS analysis of acylcarnitines.[12][13]
Q5: What are the typical LC-MS/MS parameters for this compound analysis?
A5: The analysis is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[11] A common approach is to monitor for the precursor ion of the butylated this compound and its characteristic product ion at m/z 85.[11] Chromatographic separation is often achieved using a C18 or a HILIC column with a gradient elution of mobile phases containing acetonitrile and water with additives like formic acid and ammonium acetate.[2][11]
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal Plates
This protocol is adapted from methods designed for the selective removal of phospholipids from plasma or serum samples.
-
Protein Precipitation: To a 100 µL aliquot of plasma or serum sample, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard for this compound.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Phospholipid Removal: Transfer the entire mixture to a well of a HybridSPE-Phospholipid or Ostro Pass-through Sample Preparation Plate.
-
Filtration/Elution: Apply a vacuum or positive pressure to force the sample through the plate. Collect the filtrate, which contains the analyte of interest free from proteins and phospholipids.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization for Enhanced Sensitivity
This protocol describes the butylation of acylcarnitines to improve ionization efficiency.[11]
-
Sample Extraction: Extract acylcarnitines from the biological matrix using a suitable method (e.g., the one described in Protocol 1).
-
Drying: Evaporate the sample extract to complete dryness.
-
Derivatization: Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.
-
Incubation: Incubate the mixture at 60°C for 20 minutes with shaking.
-
Evaporation: Evaporate the derivatization reagent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques in removing phospholipids, a major source of matrix effects.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Low | Variable | |
| Solid-Phase Extraction (SPE) | Moderate to High | Good | [10] |
| HybridSPE-Phospholipid | >95% | 94-102% | [5][6] |
| Ostro Pass-through Plate | High | Good | |
| EMR—Lipid Dispersive SPE | >97% | >95% | [14] |
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting logic for common issues in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. bevital.no [bevital.no]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Using matrix-induced ion suppression combined with LC-MS/MS for quantification of trimethylamine-N-oxide, choline, carnitine and acetylcarnitine in dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hpst.cz [hpst.cz]
Isomeric separation of 3-Methylglutarylcarnitine from other acylcarnitines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the isomeric separation of 3-methylglutarylcarnitine from other acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers important?
A1: The accurate quantification of this compound is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, where it serves as a key diagnostic biomarker.[1][2][3] this compound is isomeric with other acylcarnitines, most notably adipoylcarnitine, meaning they have an identical molecular weight (289.32 Da).[4] Standard mass spectrometry (MS) techniques alone cannot differentiate between these isomers, leading to potential misidentification and inaccurate diagnostic results.[4][5][6] Chromatographic separation prior to mass spectrometric analysis is therefore essential for definitive identification and quantification.
Q2: What are the primary isomers that interfere with the analysis of this compound?
A2: The most significant isomer that interferes with this compound (also abbreviated as C5-3M-DC) is adipoylcarnitine (C6-DC).[4] Both are dicarboxylic acylcarnitines with the same molecular weight. Depending on the analytical method and biological matrix, other isobaric or isomeric compounds may also be present and require chromatographic resolution.
Q3: What analytical technique is best suited for separating this compound from its isomers?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation and quantification of acylcarnitine isomers.[4][7][8] While flow-injection MS/MS is used for general acylcarnitine profiling, it cannot distinguish between isobaric compounds.[9][10] Ultra-high performance liquid chromatography (UHPLC) is often preferred for its higher resolution and faster analysis times.[5][8]
Q4: What is the purpose of derivatization in acylcarnitine analysis?
A4: Derivatization, most commonly through butylation to form butyl esters, is employed to enhance the ionization efficiency of acylcarnitines, particularly dicarboxylic species like this compound.[7] This can lead to improved sensitivity and detection limits. Additionally, derivatization can help differentiate some isobaric compounds by altering their mass-to-charge ratio.[7] However, some modern methods are designed for underivatized acylcarnitines to simplify sample preparation and avoid potential hydrolysis.[11][12]
Q5: What are common challenges encountered during the LC-MS/MS analysis of acylcarnitine isomers?
A5: Common challenges include:
-
Co-elution of isomers, leading to inaccurate quantification.
-
Poor chromatographic peak shape.
-
Ion suppression from the biological matrix or mobile phase additives like trifluoroacetic acid.[7]
-
Low abundance of certain acylcarnitine species in biological samples.[7][13]
-
The presence of multiple stereoisomers for some hydroxy-acylcarnitines, which can result in multiple peaks.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of this compound and Adipoylcarnitine | Inadequate chromatographic conditions. | Optimize the LC gradient, particularly the organic solvent concentration. Consider using a lower flow rate or a longer column to increase resolution. |
| Incorrect column chemistry. | A C18 column is commonly used. If separation is still poor, consider a mixed-mode column which offers multiple separation mechanisms.[12] | |
| Mobile phase composition is not optimal. | Introduce a low concentration of an ion-pairing agent like heptafluorobutyric acid (HFBA) (e.g., 0.005%) to the mobile phase to improve peak shape and separation.[7] | |
| Low Signal Intensity or Poor Sensitivity | Inefficient ionization. | For dicarboxylic acylcarnitines, consider butylation to improve ionization efficiency.[7] Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Ion suppression. | Dilute the sample to reduce matrix effects. Ensure the mobile phase additives are not causing significant ion suppression. For example, HFBA is generally preferred over the more suppressive trifluoroacetic acid.[7] | |
| Low analyte concentration in the sample. | Increase the injection volume or concentrate the sample extract. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. The use of formic acid (e.g., 0.1%) is common.[7] | |
| Secondary interactions with the stationary phase. | The addition of an ion-pairing agent like HFBA can help mitigate these interactions.[7] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phases daily and ensure proper mixing. | |
| Pump malfunction or leaks in the LC system. | Perform system maintenance and check for leaks. |
Experimental Protocols
Sample Preparation: Butylation of Acylcarnitines from Plasma
This protocol is a generalized representation based on commonly cited methods.[7]
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of methanol containing a mixture of stable isotope-labeled internal standards.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes.
-
Final Evaporation: Evaporate the butanolic-HCl to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for Isomeric Separation
The following are example parameters and may require optimization for specific instrumentation.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid and 0.005% HFBA in water[7]
-
Mobile Phase B: 0.1% formic acid and 0.005% HFBA in acetonitrile[7]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. The exact gradient will need to be optimized for the specific isomers of interest.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 - 60°C
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the precursor ion of the butylated acylcarnitine and a characteristic product ion (e.g., a prominent fragment at m/z 85 is common for acylcarnitines).[7]
Data Presentation
Table 1: Molecular Weights of this compound and an Isobaric Compound
| Compound | Abbreviation | Molecular Formula | Molecular Weight (Da) |
| This compound | C5-3M-DC | C12H23NO6 | 289.32 |
| Adipoylcarnitine | C6-DC | C12H23NO6 | 289.32 |
Visualizations
Caption: Workflow for the isomeric separation of acylcarnitines.
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving the sensitivity of 3-Methylglutarylcarnitine detection in complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 3-Methylglutarylcarnitine (MGC) detection in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound in biological samples?
A1: The main challenges stem from the complex nature of biological matrices and the physicochemical properties of MGC.[1] These include:
-
Low endogenous concentrations: MGC is often present at very low levels, making sensitive detection difficult.[2][3]
-
Matrix effects: Components in biological samples (e.g., salts, proteins, lipids) can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.
-
Structural similarity to other acylcarnitines: The presence of isomeric and isobaric compounds can lead to misidentification and inaccurate quantification.[4]
-
Polarity: As a water-soluble compound, MGC can be challenging to retain on traditional reversed-phase chromatography columns.[1]
Q2: What are the most common analytical techniques for MGC detection?
A2: The most prevalent and sensitive methods for MGC and general acylcarnitine analysis are based on mass spectrometry (MS).[2][3]
-
Tandem Mass Spectrometry (MS/MS): This is a widely used technique, often coupled with flow injection analysis, for high-throughput screening, such as in newborn screening.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis as it combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[1][2][4] This method allows for the separation of MGC from other interfering compounds.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for acylcarnitines, GC-MS can be used for related organic acids after derivatization.[2]
Q3: How can I improve the sensitivity of my MGC assay?
A3: Several strategies can be employed to enhance the sensitivity of MGC detection:
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency and chromatographic retention of MGC.[1][6][7] Common derivatization strategies introduce a tag that enhances the molecule's response in the mass spectrometer.
-
Optimized Sample Preparation: Efficient extraction and clean-up of the sample are crucial to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique.[8]
-
Advanced Chromatographic Techniques: Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) can provide better resolution and faster analysis times.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for retaining polar analytes like MGC.[9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS offers increased mass accuracy, which can help differentiate MGC from other molecules with very similar masses.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of MGC. | Consider derivatization to enhance ionization. Butylation or other esterifications are common.[5] Pentafluorophenacyl trifluoromethanesulfonate has been shown to be an effective MS-specific derivatizing reagent.[4][8] |
| High matrix effects leading to ion suppression. | Improve sample cleanup. Use solid-phase extraction (SPE) with a cation-exchange mechanism to isolate carnitines.[8] Dilute the sample if possible. | |
| Suboptimal mass spectrometer settings. | Optimize MS parameters, including collision energy and precursor/product ion selection for Multiple Reaction Monitoring (MRM). | |
| Poor Peak Shape / Tailing | Inadequate chromatographic retention. | For reversed-phase LC, consider using a derivatization agent to increase hydrophobicity.[1] Alternatively, switch to a HILIC column which is better suited for polar compounds.[9] |
| Secondary interactions with the column. | Use a column with end-capping. Adjust mobile phase pH and ionic strength. | |
| Inaccurate Quantification / High Variability | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard for MGC (e.g., d3-MGC) to correct for matrix effects and variations in sample processing. |
| Calibration curve issues. | Prepare calibration standards in a matrix that closely matches the biological sample to account for matrix effects. | |
| Co-elution with Interferences | Insufficient chromatographic separation from isomers or other matrix components. | Optimize the LC gradient to improve resolution.[4] Consider using a longer column or a column with a different stationary phase. UHPLC can provide better separation.[4] |
| Derivatization can alter the retention time of MGC, potentially moving it away from interfering peaks.[6][7] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting acylcarnitines from plasma or serum.
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution. Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge at high speed for 10 minutes.
-
SPE Column Conditioning: Condition a cation-exchange SPE cartridge by washing with methanol followed by deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-eluting solvent (e.g., methanol) to remove neutral and acidic interferences.
-
Elution: Elute the acylcarnitines from the cartridge using a suitable elution solvent, such as a mixture of methanol and ammonium hydroxide.[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of this compound
This protocol describes a common derivatization method to improve detection.
-
Reagent Preparation: Prepare a fresh solution of the derivatizing agent (e.g., 3-nitrophenylhydrazine) and any necessary catalysts in an appropriate solvent (e.g., acetonitrile).[7]
-
Derivatization Reaction: To the dried sample extract, add the derivatization reagent mixture.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.[7]
-
Quenching/Drying: Stop the reaction if necessary and evaporate the solvent.
-
Reconstitution: Reconstitute the derivatized sample in the mobile phase for injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be achieved with optimized LC-MS/MS methods for acylcarnitine analysis. Actual values will vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [9] |
| Linear Range | 1 - 1000 ng/mL | [9] |
| Intra-day Precision (CV%) | < 10% | [9] |
| Inter-day Precision (CV%) | < 15% | [9] |
| Recovery | 85 - 115% | [8] |
Visualizations
Biosynthesis of this compound
The following diagram illustrates the metabolic pathway leading to the formation of this compound, particularly in the context of certain inborn errors of metabolism.[2][3]
Caption: Metabolic pathway of this compound formation.
General Workflow for MGC Analysis
This diagram outlines the typical experimental workflow for the sensitive detection of this compound in biological samples.
Caption: Experimental workflow for MGC detection.
Troubleshooting Logic for Low Sensitivity
This decision-tree diagram provides a logical approach to troubleshooting low sensitivity issues in MGC analysis.
Caption: Troubleshooting low sensitivity for MGC analysis.
References
- 1. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bevital.no [bevital.no]
Troubleshooting low recovery of 3-Methylglutarylcarnitine during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 3-Methylglutarylcarnitine during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors during sample preparation and analysis. The most common issues include:
-
Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound, or the extraction conditions (e.g., pH, temperature, time) may be inadequate.
-
Analyte Degradation: this compound, like other acylcarnitines, can be susceptible to hydrolysis, especially with prolonged storage at room temperature.[1]
-
Losses During Sample Cleanup: Steps such as solid-phase extraction (SPE) can lead to analyte loss if the protocol is not properly optimized.
-
Matrix Effects in LC-MS/MS Analysis: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to signal suppression and artificially low quantification.[2][3]
-
Suboptimal Instrumental Analysis: Improper settings on the LC-MS/MS system can lead to poor detection and low apparent recovery.
Q2: How can I improve the extraction efficiency of this compound?
To enhance extraction efficiency, consider the following:
-
Solvent Selection: Adjust the polarity of the extraction solvent. While polar solvents like methanol are commonly used, for complex matrices, experimenting with acetonitrile or mixtures of solvents might improve recovery.[4]
-
Extraction Method: For liquid-liquid extraction, ensure vigorous mixing and sufficient phase separation. For solid-phase extraction (SPE), select a sorbent appropriate for acylcarnitines, such as a mixed-mode or polymeric reversed-phase sorbent.[5][6]
-
Physical Disruption: Employing techniques like sonication or vortexing can enhance the extraction of the analyte from the sample matrix.[4]
Q3: What is the recommended storage condition for samples containing this compound?
To minimize degradation, samples should be processed as quickly as possible. If storage is necessary, it is recommended to store them at -80°C. Studies on other short-chain acylcarnitines have shown that they can hydrolyze at room temperature over extended periods.[1]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects can be mitigated by:
-
Improved Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., d3-3-Methylglutarylcarnitine) can help to correct for matrix effects and variations in instrument response.[2][3]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to identifying and resolving issues leading to low recovery of this compound.
Problem: Low Recovery of this compound
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for low recovery.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action | Expected Outcome |
| 1. Inefficient Extraction | A. Optimize Solvent: Test different extraction solvents (e.g., methanol, acetonitrile, or mixtures) to find the one that yields the highest recovery.[4] B. Enhance Physical Disruption: Increase vortexing time or introduce a sonication step to improve the release of the analyte from the matrix.[4] C. Adjust pH: If using liquid-liquid extraction, adjust the pH of the sample to ensure this compound is in the appropriate ionization state for partitioning into the organic solvent. | Improved extraction efficiency and higher analyte concentration in the extract. |
| 2. Analyte Degradation | A. Minimize Storage Time: Process samples as quickly as possible after collection. B. Control Temperature: Keep samples on ice during processing and store at -80°C for long-term storage.[1] C. Add Stabilizers: For certain sample types, the addition of antioxidants or enzyme inhibitors may be necessary to prevent degradation.[4] | Preservation of this compound integrity throughout the sample handling and storage process. |
| 3. Loss During Sample Cleanup (SPE) | A. Select Appropriate Sorbent: Use a strong cation-exchange or mixed-mode sorbent designed for the retention of polar, positively charged compounds like acylcarnitines.[6] B. Optimize SPE Protocol: Systematically optimize each step of the SPE protocol (conditioning, loading, washing, and elution) to maximize recovery. This includes testing different wash and elution solvents and volumes.[7][8] | Increased recovery of this compound in the final eluate. |
| 4. Matrix Effects | A. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for signal suppression or enhancement caused by the matrix.[2][3] B. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. C. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix interferences. | More accurate and reliable quantification of this compound. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a quick and simple method for sample preparation but may result in significant matrix effects.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples for 10 seconds.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold methanol containing the internal standard.[9]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Workflow for Protein Precipitation
Caption: Protein precipitation workflow for plasma samples.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample, reducing matrix effects.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge the samples to pellet any precipitate.
-
Dilute the urine sample (e.g., 1:1) with an appropriate buffer to adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Condition a strong cation-exchange SPE cartridge by passing methanol followed by equilibration buffer through it.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
-
Elution:
-
Elute this compound from the cartridge using a methanolic solution containing a small percentage of a strong base (e.g., ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Workflow for Solid-Phase Extraction
Caption: Solid-phase extraction workflow for urine samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. welchlab.com [welchlab.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a solid-phase extraction protocol for fractionation of selected steroids using retention data from micro thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
Optimization of chromatographic conditions for 3-Methylglutarylcarnitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of 3-Methylglutarylcarnitine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q1: What are the most common chromatographic challenges when analyzing this compound?
A1: The primary challenges in the analysis of this compound and other acylcarnitines include:
-
Peak Tailing: Due to the presence of a quaternary ammonium group, these compounds can exhibit tailing on silica-based columns. This is often caused by secondary interactions with residual silanols on the stationary phase.
-
Co-elution of Isomers: this compound may have isomers that are difficult to separate, which can interfere with accurate quantification.
-
Matrix Effects: Biological samples like plasma and urine contain numerous endogenous compounds that can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate results.
-
Low Retention on Reversed-Phase Columns: Being a polar molecule, this compound may have poor retention on traditional C18 columns, especially under highly aqueous mobile phase conditions.
Q2: My this compound peak is tailing. How can I improve the peak shape?
A2: To address peak tailing, consider the following troubleshooting steps:
-
Mobile Phase Modification: The addition of a small amount of an acidic modifier, such as formic acid (typically 0.1%), to the mobile phase can help to protonate the silanol groups on the column, reducing secondary interactions.
-
Use of a Buffer: Employing a buffer in the mobile phase, such as ammonium formate or ammonium acetate, can also improve peak shape by masking the silanol interactions.
-
Column Selection: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of accessible silanol groups, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column which is well-suited for polar compounds.
-
Lower Sample Load: Injecting a smaller amount of the sample can sometimes mitigate peak tailing caused by column overloading.
Q3: I am observing poor sensitivity for this compound in my LC-MS/MS analysis. What could be the cause and how can I improve it?
A3: Poor sensitivity can stem from several factors:
-
Suboptimal Ionization: Ensure the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound. This is typically done by infusing a standard solution of the analyte.
-
Matrix Effects: As mentioned, ion suppression from co-eluting matrix components is a common cause of low sensitivity. To mitigate this, you can:
-
Improve sample preparation to remove interfering substances.
-
Optimize the chromatographic separation to resolve this compound from the interfering compounds.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
Inefficient Sample Extraction: Your sample preparation method may not be efficiently extracting the analyte. Re-evaluate the extraction solvent and procedure.
Q4: How can I differentiate this compound from its isomers during analysis?
A4: The separation of isomers is a significant challenge. Here are some strategies:
-
Chromatographic Optimization: A well-optimized chromatographic method is key. This may involve:
-
Testing different stationary phases (e.g., C18, HILIC, mixed-mode).
-
Fine-tuning the mobile phase composition and gradient profile. A shallow gradient can often improve the resolution of closely eluting compounds.
-
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers based on mass alone, it can help to confirm the elemental composition and rule out other isobaric interferences.
-
Tandem Mass Spectrometry (MS/MS): Different isomers may produce unique fragment ions upon collision-induced dissociation. Developing a multiple reaction monitoring (MRM) method with specific transitions for each isomer can aid in their differentiation and quantification.
Q5: What is a suitable sample preparation method for this compound from plasma or urine?
A5: A common and effective method for preparing plasma or urine samples for acylcarnitine analysis is protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: This is typically the first step to remove the bulk of proteins. Acetonitrile is a common precipitation solvent.
-
Solid-Phase Extraction (SPE): SPE can be used to further clean up the sample and concentrate the analyte. A mixed-mode cation exchange (MCX) sorbent is often effective for retaining and eluting acylcarnitines. For a less labor-intensive approach, direct analysis of biological fluids after minimal sample workup is also possible with LC-MS/MS.[1]
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound
This protocol is a representative method for the analysis of this compound in biological matrices.
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions.
| Parameter | Value |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
3. Mass Spectrometry Conditions
The following table provides typical mass spectrometry parameters for a triple quadrupole instrument.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 290.2 | 85.1 | 20 |
| d3-3-Methylglutarylcarnitine (IS) | 293.2 | 85.1 | 20 |
Note: The fragmentation of acylcarnitines commonly produces a prominent product ion at m/z 85.[2]
Visualizations
Metabolic Pathway of this compound Formation
This diagram illustrates the biochemical pathway leading to the formation of this compound, particularly in the context of compromised mitochondrial energy metabolism.
Caption: Formation of this compound from Acetyl-CoA.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Peak Tailing
This diagram provides a logical approach to troubleshooting peak tailing issues.
Caption: Troubleshooting logic for addressing peak tailing.
References
Addressing ion suppression in the ESI-MS/MS analysis of 3-Methylglutarylcarnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the ESI-MS/MS analysis of 3-Methylglutarylcarnitine.
Troubleshooting Guide
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.
Problem: My this compound signal is significantly lower in biological samples (e.g., plasma, urine) compared to neat solutions, leading to poor sensitivity.
Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the ESI source.[1][2] Endogenous compounds from the sample matrix are a likely source of this interference.[1]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]
-
Solid-Phase Extraction (SPE): This is often a highly effective technique for cleaning up complex samples and removing salts and phospholipids that are common sources of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at removing interfering substances.[1]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing matrix components compared to SPE and LLE and may result in greater ion suppression.[1]
-
-
Optimize Chromatography: Modifying the chromatographic method can separate this compound from the interfering components.[1][4]
-
Change the Gradient Profile: A shallower gradient can improve the resolution between your analyte and matrix components.
-
Evaluate a Different Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a HILIC column) can alter selectivity.[3][5]
-
Adjust Mobile Phase Composition: Modifying the organic solvent or pH of the mobile phase can change the elution profile of interfering compounds.
-
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.[3][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for ion suppression.[3] Since it has nearly identical physicochemical properties, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4] Deuterium-labeled internal standards are commonly used for acylcarnitine analysis.[7][8]
Problem: I am observing inconsistent and irreproducible results for my this compound quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[3]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.[3]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[4][9]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[3][10]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the analysis of this compound?
A1: Ion suppression is a phenomenon in ESI-MS/MS where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[2] This occurs because these matrix components compete with the analyte for ionization in the ESI source.[10] This competition can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[2]
Q2: What are the common causes of ion suppression in ESI-MS/MS?
A2: Common causes of ion suppression include:
-
High concentrations of salts or non-volatile buffers in the sample.[10]
-
Co-elution of endogenous matrix components such as phospholipids, proteins, and other small molecules from biological samples.[1][11]
-
Presence of detergents or polymers introduced during sample preparation.[1]
-
Competition for charge or access to the droplet surface in the ESI probe.[6]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[2] In this experiment, a constant flow of a this compound standard solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. A dip in the baseline signal at the retention time of this compound indicates the presence of ion suppression.[2]
Another approach is to compare the peak area of this compound in a clean solvent to the peak area of the analyte spiked into a blank matrix extract. A lower peak area in the matrix extract signifies ion suppression.[2]
Q4: What type of internal standard is best for the analysis of this compound?
A4: The most suitable internal standard is a stable isotope-labeled (e.g., deuterium or carbon-13 labeled) this compound.[3] This type of internal standard co-elutes with the analyte and experiences the same degree of ion suppression, thus providing the most accurate correction for matrix effects.[4] For acylcarnitine analysis in general, deuterium-labeled compounds are frequently used.[7][8]
Q5: Can the choice of ionization source affect ion suppression?
A5: Yes, the choice of ionization source can influence the extent of ion suppression. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI), especially for less polar compounds.[1][12] However, ESI is generally the preferred method for the analysis of polar molecules like acylcarnitines.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., plasma extract prepared using your standard protocol)
-
LC column and mobile phases used for your analysis
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Connect the outlet of the LC column to one port of the tee-union.
-
Connect a syringe pump infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) to the second port of the tee-union.[2]
-
Connect the third port of the tee-union to the ESI source of the mass spectrometer.
-
Begin acquiring data in MRM mode for the this compound transition, you should observe a stable signal.
-
Inject the blank matrix extract onto the LC system.
-
Monitor the signal for any significant drops in intensity. A dip in the signal indicates ion suppression at that retention time.[2]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove matrix interferences from biological samples prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE vacuum manifold
-
Biological sample (e.g., plasma)
-
Internal standard solution (e.g., stable isotope-labeled this compound)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Add 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Hypothetical Ion Suppression Data for this compound with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Neat Solution) | Signal Suppression (%) |
| Protein Precipitation | 45,000 | 150,000 | 70% |
| Liquid-Liquid Extraction | 90,000 | 150,000 | 40% |
| Solid-Phase Extraction | 135,000 | 150,000 | 10% |
Note: This table presents illustrative data to demonstrate the potential impact of different sample preparation techniques on ion suppression. Actual results will vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of sample preparation methods for ion suppression reduction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. bevital.no [bevital.no]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Minimizing Analytical Variability in Longitudinal 3-Methylglutarylcarnitine Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing analytical variability in longitudinal measurements of 3-Methylglutarylcarnitine. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important in longitudinal studies?
A1: this compound (3-MGC) is an acylcarnitine that can accumulate in various inborn errors of metabolism and other conditions associated with compromised mitochondrial function.[1][2][3] Its levels can serve as a biomarker for disease progression or response to therapy, making the minimization of analytical variability crucial for accurate interpretation of changes over time in longitudinal studies.
Q2: Which biological sample type is recommended for 3-MGC analysis?
A2: Heparinized plasma is the preferred sample type for the diagnostic evaluation of acylcarnitines. However, EDTA plasma and serum are also acceptable. For newborn screening and some research applications, dried blood spots (DBS) are commonly used.
Q3: What are the critical pre-analytical factors to control for minimizing variability?
A3: Pre-analytical variables are a major source of variability. Key factors to standardize across all time points in a longitudinal study include:
-
Fasting Status: An 8-hour fasting period is recommended to minimize nutritional influences on acylcarnitine profiles.
-
Sample Collection: Use consistent collection tubes (e.g., sodium or lithium heparin) and procedures. Separate plasma from cells as soon as possible or within 2 hours of collection.
-
Sample Handling: Avoid hemolysis, as it can affect results.
-
Storage: Freeze plasma samples immediately after separation. Long-term storage should be at -60°C or lower.
Q4: What is the recommended analytical method for quantifying 3-MGC?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines, including 3-MGC.[1][2] This method offers high sensitivity and selectivity, and the ability to separate 3-MGC from its isomers, which is a limitation of flow-injection analysis tandem mass spectrometry.
Q5: Why is the use of an internal standard crucial?
A5: A stable isotope-labeled internal standard (SIL-IS) is essential for accurate quantification. A SIL-IS has nearly identical chemical and physical properties to 3-MGC, meaning it will behave similarly during sample preparation, chromatography, and ionization. This allows for the correction of variability introduced during the analytical process, including matrix effects like ion suppression.
Q6: How should I manage batch effects in a longitudinal study?
A6: Batch effects are systematic technical variations that can occur when samples are analyzed in different batches over time. To minimize their impact:
-
Randomize Samples: Whenever possible, randomize the order of sample analysis.
-
Include Quality Control (QC) Samples: Analyze pooled QC samples (a mixture of all study samples) and long-term reference (LTR) samples at regular intervals within each batch.
-
Use Batch Correction Algorithms: Employ statistical methods to correct for batch effects during data analysis.
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
-
Possible Cause: Inconsistent sample preparation, instrument drift, or variable matrix effects.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent execution of the sample preparation protocol, including precise pipetting and timing of incubation steps.
-
Check Instrument Performance: Verify the stability of the LC-MS/MS system by monitoring the performance of system suitability samples.
-
Evaluate for Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If suppression is present, optimize the chromatography to separate 3-MGC from the interfering compounds or enhance the sample cleanup procedure.
-
Confirm Internal Standard Performance: Check the peak area and retention time of the internal standard across all samples. High variability may indicate a problem with its addition or stability.
-
Issue 2: Poor Peak Shape or Low Signal Intensity for 3-MGC
-
Possible Cause: Suboptimal chromatographic conditions, ion suppression, or analyte degradation.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve peak shape. A different column, such as a HILIC column, may provide better retention and peak shape for polar molecules like acylcarnitines.
-
Address Ion Suppression: As detailed above, identify and mitigate sources of ion suppression. Consider diluting the sample if the analyte concentration is sufficiently high.
-
Check Sample Stability: Ensure that samples have been stored properly and have not undergone excessive freeze-thaw cycles.
-
Issue 3: Inconsistent Results Between Analytical Batches
-
Possible Cause: Batch effects due to changes in instrument performance, reagents, or environmental conditions.
-
Troubleshooting Steps:
-
Analyze Long-Term Reference (LTR) Samples: Include LTR samples in each batch to monitor and correct for long-term analytical drift.
-
Apply Batch Correction Software: Use statistical tools designed to normalize data across different batches.
-
Review Instrument Calibration: Ensure the mass spectrometer is properly calibrated before each batch run.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare Precipitation Solution: Prepare a solution of acetonitrile containing the stable isotope-labeled internal standard for 3-MGC.
-
Precipitate Proteins: To 50 µL of plasma, add 300 µL of the cold precipitation solution.
-
Vortex: Vortex the mixture for 10 seconds.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC) System: Agilent 1290 Infinity HPLC or equivalent.
-
Column: Waters BEH C18, 2.1 x 100 mm, 1.7 µm, maintained at 55°C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a Turbo V ion spray source operating in positive electrospray ionization (ESI) mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 40 psi
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1: m/z 290.2 -> Q3: m/z 85.1 (quantifier), Q1: m/z 290.2 -> Q3: m/z 231.2 (qualifier)
-
d3-3-Methylglutarylcarnitine (Internal Standard): Q1: m/z 293.2 -> Q3: m/z 85.1
-
Data Summary Tables
Table 1: Impact of Pre-Analytical Variables on Acylcarnitine Measurements
| Variable | Recommendation | Impact if Not Controlled |
| Fasting Status | 8-hour fast | Significant alterations in short-chain acylcarnitine concentrations. |
| Anticoagulant | Sodium or Lithium Heparin | Different anticoagulants can lead to variations in measured concentrations. |
| Sample Type | Consistent use of plasma or serum | Long-chain acylcarnitine concentrations can be higher in whole blood/DBS. |
| Hemolysis | Avoid | Can alter the measured concentrations of certain analytes. |
Table 2: Stability of Acylcarnitines in Plasma
| Storage Temperature | Short-Term Stability (up to 24 hours) | Long-Term Stability | Freeze-Thaw Stability |
| Room Temperature | Unstable; degradation can occur. | Not recommended. | N/A |
| 4°C | Stable for several hours. | Not recommended for more than 24 hours. | N/A |
| -20°C | Stable. | Stable for several months. | Stable for at least 3 cycles. |
| -80°C | Stable. | Stable for years. | Stable for at least 3 cycles. |
Table 3: Typical LC-MS/MS Method Performance for Acylcarnitine Analysis
| Parameter | Acceptance Criteria |
| Precision (CV%) | < 15% |
| Accuracy (% Bias) | Within ± 15% |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Should be below the lowest expected physiological concentration. |
Visualizations
Caption: Simplified biochemical pathway of this compound formation.
Caption: Standard experimental workflow for longitudinal 3-MGC analysis.
Caption: Logical workflow for troubleshooting high analytical variability.
References
- 1. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of samples for 3-Methylglutarylcarnitine analysis
Technical Support Center: 3-Methylglutarylcarnitine Analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of samples intended for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable sample type for this compound analysis?
A1: The most common sample types for this compound analysis are plasma, serum, dried blood spots (DBS), and urine.[1][2][3] Plasma is often preferred for quantitative analysis in symptomatic patients.[3] DBS are ideal for newborn screening and require only a small blood volume.[1][2] Urine analysis is particularly useful for diagnosing certain organic acidemias.[3]
Q2: What is the recommended anticoagulant for blood sample collection?
A2: For plasma collection, sodium heparin is a suitable anticoagulant. It is crucial to separate the plasma from blood cells by centrifugation as soon as possible after collection to prevent hemolysis.
Q3: How should I process blood samples after collection?
A3: After collecting whole blood in a tube with an appropriate anticoagulant, it is essential to centrifuge the sample to separate the plasma or serum from the blood cells. This should be done promptly to minimize metabolic changes in the sample. After separation, the plasma or serum should be transferred to a clean tube and immediately frozen.
Q4: What is the optimal storage temperature for samples intended for this compound analysis?
A4: For long-term storage, samples should be kept at -80°C.[4][5][6][7] This temperature is critical for maintaining the stability of acylcarnitines, including this compound, over extended periods.[4][6][7][8] For short-term storage, -20°C may be acceptable, but -80°C is strongly recommended to ensure sample integrity.
Q5: How many times can I freeze and thaw my samples?
A5: It is recommended to minimize freeze-thaw cycles to a maximum of two to three times.[9] Repeated freezing and thawing can lead to the degradation of metabolites and compromise the accuracy of the analytical results. It is best practice to aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.[9]
Q6: How stable is this compound in different sample types and storage conditions?
A6: The stability of acylcarnitines is dependent on the sample type and storage conditions. In plasma stored at -80°C, the human metabolome, including acylcarnitines, is generally stable for up to seven years.[6] However, some studies have shown a decrease in total acylcarnitine concentrations of about 12.1% over five years at -80°C.[4][7] In dried blood spots (DBS), acylcarnitines are less stable at room temperature, especially under high humidity, and their concentrations can decrease significantly over time.[10][11] Storage of DBS at -18°C or lower is recommended for better stability.
Troubleshooting Guide
Problem: I see unexpected variability in my this compound measurements between samples from the same patient/group.
-
Possible Cause 1: Inconsistent sample handling. Variations in the time between sample collection and processing (e.g., centrifugation, freezing) can lead to metabolic changes.
-
Solution: Standardize your sample collection and processing protocol. Ensure that all samples are handled consistently, with minimal delay between collection and freezing.
-
-
Possible Cause 2: Different numbers of freeze-thaw cycles. Samples that have undergone multiple freeze-thaw cycles may show altered metabolite concentrations.
-
Solution: Aliquot samples upon first collection to avoid repeated thawing of the entire sample. Keep a detailed record of the freeze-thaw history for each aliquot.[9]
-
-
Possible Cause 3: Improper storage. Storage at temperatures warmer than -80°C or in freezers with frequent temperature fluctuations can affect sample stability.
-
Solution: Ensure all samples are consistently stored at -80°C in a monitored freezer. Use a freezer with a stable temperature profile and avoid opening it unnecessarily.
-
Problem: My this compound levels in dried blood spots seem lower than expected.
-
Possible Cause 1: Degradation due to improper storage. DBS are susceptible to degradation at room temperature, especially in humid environments.[11]
-
Solution: Store DBS in a cool, dry place, preferably with a desiccant. For long-term storage, freezing at -20°C or -80°C is recommended.
-
-
Possible Cause 2: Incomplete extraction from the DBS card. The efficiency of metabolite extraction can vary depending on the method used.
-
Solution: Optimize your extraction protocol. Ensure the entire blood spot is being extracted and that the solvent and extraction time are appropriate for acylcarnitines.
-
Data on Acylcarnitine Stability
The following table summarizes the stability of acylcarnitines under different storage conditions based on published literature.
| Sample Type | Storage Temperature | Duration | Analyte Change | Reference |
| Plasma | -80°C | 5 years | Acylcarnitines decreased by an average of 12.1% | [4][5][7] |
| Plasma | -80°C | 7 years | Metabolome is adequately stable | [6][8] |
| Dried Blood Spots | Room Temperature | 38-42 days | Malonylcarnitine and glutarylcarnitine dropped to ~60% | [12][13] |
| Dried Blood Spots | Room Temperature | >14 days | Acylcarnitines are hydrolyzed to free carnitine | [13] |
| Dried Blood Spots | -18°C | 330 days | Acylcarnitines are stable | [13] |
| Dried Blood Spots | 37°C (high humidity) | 35 days | C10:1, C14:1, and C3DC lost >90% of initial levels | [11] |
Experimental Workflows and Logical Relationships
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of malonylcarnitine and glutarylcarnitine in stored blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Data processing and interpretation challenges in 3-Methylglutarylcarnitine metabolomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylglutarylcarnitine metabolomics. It addresses common challenges in data processing and interpretation to facilitate accurate and reliable experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound measurements across technical replicates. | Inconsistent sample preparation; instrument instability; improper data normalization. | Review sample preparation protocol for consistency. Implement a robust data normalization strategy (e.g., using internal standards, quality control-based normalization). Perform system suitability tests to ensure instrument performance. |
| Inability to chromatographically resolve this compound from its isomers (e.g., adipoylcarnitine). | Suboptimal liquid chromatography (LC) method. | Optimize the LC gradient, mobile phase composition, and column chemistry. Employ a column with high resolving power for isomers. |
| Low signal intensity or poor detection of this compound. | Inefficient ionization; matrix effects; low abundance in the sample. | Optimize mass spectrometer source parameters. Consider derivatization to enhance ionization efficiency. Implement sample cleanup procedures to minimize matrix suppression. |
| Unexpectedly elevated levels of 3-hydroxyisovalerylcarnitine (C5OH) in newborn screening samples. | Could indicate 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency or maternal 3-MCC deficiency. | Perform confirmatory testing, including urine organic acid analysis to check for elevated 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, and a plasma acylcarnitine profile.[1] Test the mother's acylcarnitine profile to rule out maternal 3-MCC deficiency.[1] |
| Batch effects observed in a large-scale metabolomics study. | Variations in instrument performance over time; differences in sample collection and processing batches. | Randomize sample injection order. Use pooled quality control (QC) samples throughout the analytical run to monitor and correct for batch-to-batch variation. |
Frequently Asked Questions (FAQs)
Data Processing
Q1: What is the most appropriate method for normalizing this compound metabolomics data?
A1: The choice of normalization method is critical and depends on the experimental design and data characteristics. Commonly used methods include:
-
Internal Standard (IS) Normalization: A known amount of a stable isotope-labeled version of this compound is added to each sample to account for variations in sample preparation and instrument response.
-
Total Ion Current (TIC) Normalization: This method scales the data to the total ion current of each chromatogram. However, it can be biased if a few metabolites dominate the total signal.
-
Median or Mean Normalization: This approach scales the data to the median or mean intensity of all metabolites in a sample.
-
Probabilistic Quotient Normalization (PQN): PQN is a robust method that is less sensitive to a high proportion of changing metabolites.
For targeted quantification of this compound, internal standard normalization is the gold standard. For untargeted metabolomics, a combination of methods, including QC-based normalization, is often employed.
Q2: How should I handle missing values or zeros in my this compound dataset?
A2: The approach to handling missing values depends on the reason for their absence (e.g., below the limit of detection, instrument error). Simply replacing them with zero or a small value can introduce bias.[2] Consider the following strategies:
-
For values below the limit of detection (LOD): Impute with a small value, such as half of the LOD.
-
For sporadic missing values: Consider imputation methods like k-nearest neighbors (kNN) or random forest imputation.
-
High percentage of missing values in one group: This may be a true biological effect and should be investigated rather than imputed.
Data Interpretation
Q3: What are the primary challenges in interpreting this compound data?
A3: A major challenge is the potential for misidentification with its isobaric isomer, adipoylcarnitine (C6-DC), as they have the same molecular weight.[3] Robust chromatographic separation is essential for accurate identification and quantification.[3] Furthermore, elevated this compound is a biomarker for several inborn errors of metabolism and mitochondrial dysfunction, requiring careful interpretation in the context of other clinical and biochemical findings.[4][5]
Q4: What is the clinical significance of elevated this compound levels?
A4: Elevated levels of this compound are indicative of aberrant metabolic processes.[4] It is a key diagnostic marker for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an inborn error of leucine metabolism.[6][7][8][9] It can also be elevated in other conditions associated with compromised mitochondrial energy metabolism.[4][5][10]
Q5: What are the expected levels of this compound in healthy individuals versus those with metabolic disorders?
A5: In healthy individuals, plasma levels of this compound are typically very low.[4][10] In contrast, patients with HMG-CoA lyase deficiency show a significant excretion of this compound in their urine.[7][8][9] The table below summarizes the expected changes in related metabolites in different conditions.
| Metabolite | Healthy Individuals (Plasma) | 3-MCC Deficiency | HMG-CoA Lyase Deficiency | Mitochondrial Dysfunction |
| This compound | Very Low | Normal to slightly elevated | Significantly elevated | Elevated[4][5] |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Low | Significantly elevated[1] | Elevated | May be elevated |
| 3-Hydroxyisovaleric acid (urine) | Low | Elevated[1] | Elevated | May be elevated |
| 3-Methylcrotonylglycine (urine) | Low | Elevated[1] | Not typically elevated | Not typically elevated |
| 3-Methylglutaconic acid (urine) | Low | Not typically elevated | Elevated | May be elevated |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the targeted quantification of this compound. It is essential to validate the method in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 25 µL of a working solution of a stable isotope-labeled internal standard (e.g., d3-3-methylglutarylcarnitine).
-
Add 425 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube or an HPLC vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with high resolving power (e.g., 1.9 µm particle size, 150 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic mobile phase to ensure the separation of this compound from its isomers and other matrix components. The gradient should be optimized for your specific column and system.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte to achieve maximum sensitivity.
-
3. Data Analysis
-
Integrate the peak areas for this compound and its internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using known concentrations of this compound standards.
-
Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Leucine catabolism pathway and the origin of this compound.
Caption: General workflow for biomarker discovery and validation.
References
- 1. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]
- 2. Serum carnitine levels in normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of 3-Methylglutarylcarnitine reference intervals for different populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylglutarylcarnitine (3-MGC).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the quantification of this compound and the interpretation of its reference intervals.
Q1: We are observing a weak or no signal for this compound in our LC-MS/MS analysis. What are the possible causes and solutions?
A1: A weak or absent signal for this compound (3-MGC) can stem from several factors throughout the analytical workflow. Here is a systematic troubleshooting approach:
-
Sample Preparation:
-
Inefficient Extraction: Ensure complete protein precipitation and extraction of acylcarnitines. Sonication of the initial methanol solution containing the sample can aid in preventing aggregation and improving recovery.[1]
-
Incomplete Derivatization: If using a derivatization method (e.g., butylation), ensure the reaction has gone to completion. Check the freshness of derivatization reagents and optimize reaction time and temperature. Butylation can improve ionization efficiency, especially for dicarboxylic species like 3-MGC.[2]
-
Sample Degradation: Acylcarnitines can be unstable. Ensure samples are stored properly at low temperatures and processed promptly.
-
-
LC-MS/MS System:
-
Ion Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source according to the manufacturer's instructions.
-
Incorrect MS/MS Transition: Verify that the correct precursor and product ion masses for 3-MGC are being monitored. The fragmentation of acylcarnitines typically yields a prominent product ion at m/z 85.[2]
-
Suboptimal Ionization Parameters: Optimize ion spray voltage, source temperature, and gas flows for 3-MGC. These parameters can be compound-dependent.
-
Leaks in the System: Check for any leaks in the LC flow path or the MS vacuum system, as this can severely impact sensitivity.[3]
-
-
Chromatography:
-
Poor Peak Shape: Broad or tailing peaks can result in a lower apparent signal-to-noise ratio. Ensure the analytical column is not degraded and that the mobile phase composition is appropriate.
-
Retention Time Shift: A shift in retention time might cause the analyte to elute outside the acquisition window in scheduled MRM methods. Widen the acquisition window or inject a standard to confirm the retention time.
-
Q2: We are seeing interfering peaks at or near the retention time of this compound. How can we resolve this?
A2: Isomeric and isobaric compounds can interfere with the accurate quantification of 3-MGC. Here are strategies to address this issue:
-
Chromatographic Separation: The most effective way to resolve interfering isomers is through chromatographic separation.
-
Optimize LC Method: Adjust the mobile phase gradient, flow rate, or column temperature to improve the separation of 3-MGC from interfering compounds.
-
Use a High-Resolution Column: Employing a column with a different selectivity or a smaller particle size can enhance resolution.
-
Isomer-Specific Transitions: If the interfering compound is an isomer with a different fragmentation pattern, it may be possible to find a unique MRM transition for 3-MGC.
-
-
Sample Preparation:
-
Differential Derivatization: In some cases, specific derivatization techniques can distinguish between isomers.
-
Q3: The this compound levels in our control population seem to vary significantly. What factors could be contributing to this variability?
A3: Several pre-analytical and biological factors can influence 3-MGC levels:
-
Diet: The concentration of leucine, a precursor for 3-MGC, in the diet can affect its baseline levels.[4]
-
Age: Acylcarnitine profiles, including 3-MGC, are known to vary with age, particularly in the neonatal and pediatric populations.[1][5][6] It is crucial to use age-appropriate reference intervals.
-
Ethnic Background: Some studies have shown ethnic differences in acylcarnitine concentrations.[7] Establishing population-specific reference ranges is recommended.
-
Sample Collection and Handling: Improper sample collection, storage, or transport can lead to variability in results. Ensure standardized procedures are followed.
-
Underlying Health Status: Even in a "healthy" control group, subclinical conditions or metabolic stress can influence mitochondrial function and, consequently, 3-MGC levels.[4]
Q4: How do we establish our own reference intervals for this compound for a specific population?
A4: Establishing in-house reference intervals is crucial for the accurate interpretation of results. The general steps, in line with guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), are as follows:
-
Define the Reference Population: Clearly define the inclusion and exclusion criteria for healthy individuals in your target population (e.g., age range, sex, ethnicity, health status).
-
Collect a Sufficient Number of Samples: A statistically appropriate number of samples should be collected from the reference population.
-
Standardize Sample Collection and Analysis: Use a consistent and validated analytical method for all samples.
-
Statistical Analysis:
-
Identify and Handle Outliers: Use appropriate statistical methods to identify and address any outlier data points.
-
Determine the Distribution: Assess whether the data follows a normal (Gaussian) distribution.
-
Calculate Reference Limits: For normally distributed data, the reference interval is typically defined as the mean ± 2 standard deviations (capturing 95% of the population). For non-Gaussian distributions, non-parametric methods, such as calculating the 2.5th and 97.5th percentiles, are recommended.[1]
-
Data Presentation
Table 1: Illustrative Reference Intervals for this compound (C5DC/C6-OH) in Dried Blood Spots from a Pediatric Population
| Age Group | 2.5th Percentile (µmol/L) | 97.5th Percentile (µmol/L) |
| 0-1 month | 0.03 | 0.17 |
| 1 month - 1 year | 0.02 | 0.15 |
| 1-5 years | 0.02 | 0.13 |
| 5-12 years | 0.01 | 0.12 |
Disclaimer: These are example values and should not be used for clinical diagnosis. Laboratories should establish their own reference intervals based on their specific population and methodology.
Experimental Protocols
Protocol 1: Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry
This protocol provides a general workflow for the analysis of this compound from dried blood spots (DBS).
1. Materials and Reagents:
-
Dried blood spot punches (3 mm)
-
Methanol containing a mixture of stable isotope-labeled internal standards (including a labeled analog for the acylcarnitine class)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Butanolic-HCl (for derivatization)
-
Mobile phases for LC-MS/MS (e.g., water and acetonitrile with formic acid)
-
LC-MS/MS system
2. Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of the methanolic internal standard solution to each well.
-
Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.
-
Centrifuge the plate to pellet the blood spot paper.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
3. Derivatization (Butylation):
-
Add 50 µL of butanolic-HCl to each dried sample.
-
Seal the plate and incubate at 65°C for 20 minutes.
-
Evaporate the butanolic-HCl to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 or other appropriate column.
-
Detect the butyl-ester derivatives of acylcarnitines using electrospray ionization in positive mode (ESI+).
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standards in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Mandatory Visualization
Caption: Workflow for this compound analysis.
Caption: Biosynthetic pathways of this compound.
References
- 1. Establishment of Age Specific Reference Interval for Aminoacids and Acylcarnitine in Dried Blood Spot by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gentechscientific.com [gentechscientific.com]
- 4. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. Age-related variations in acylcarnitine and free carnitine concentrations measured by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contributions of amino acid, acylcarnitine and sphingolipid profiles to type 2 diabetes risk among South-Asian Surinamese and Dutch adults - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the specificity of 3-Methylglutarylcarnitine assays
Welcome to the technical support center for 3-Methylglutarylcarnitine (3-MGC) assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity and reliability of their 3-MGC experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MGC) and why is it a significant biomarker?
A1: this compound (3-MGC) is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism, particularly 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a disorder affecting leucine catabolism and ketogenesis.[1] Elevated levels of 3-MGC can also indicate general mitochondrial dysfunction, making it a valuable analyte in metabolic research and disease diagnostics.[1] It is readily detected in biological fluids like blood and urine using mass spectrometry.[1]
Q2: What are the primary analytical methods for quantifying 3-MGC?
A2: The most common and robust methods for 3-MGC quantification are based on mass spectrometry. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and specificity, particularly its ability to chromatographically separate 3-MGC from its isomers.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used but requires a chemical derivatization step (typically silylation) to make the 3-MGC volatile before analysis.[1][4]
-
Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS): Often used in newborn screening, this high-throughput method lacks chromatographic separation, making it unable to distinguish between isomers, which can reduce specificity.[2]
Q3: Why is specificity a major challenge in 3-MGC assays?
A3: Specificity is challenging primarily due to the presence of isobaric and isomeric compounds—molecules with the same mass or molecular formula but different structures. Without adequate chromatographic separation, these isomers can be indistinguishable by the mass spectrometer, leading to inaccurate quantification and false-positive results.[2][5] For example, distinguishing C4-butyryl-L-carnitine from C4-isobutyryl-L-carnitine is critical for differential diagnosis of certain metabolic disorders.[5]
Q4: How does derivatization enhance assay specificity in some methods?
A4: Derivatization, such as butylation for LC-MS/MS or silylation for GC-MS, alters the chemical structure of the analyte.[2][4] This can be strategically used to resolve isobaric interferences. For instance, butylation of dicarboxylic acylcarnitines like 3-MGC adds two butyl groups, causing a different mass shift compared to a monocarboxylic acylcarnitine of the same initial mass, thereby allowing them to be distinguished by the mass spectrometer.[2][6]
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution with Isomers
-
Question: My chromatogram shows a broad peak for 3-MGC, or I suspect it's co-eluting with an interfering isomer. How can I improve the separation?
-
Answer and Solutions:
-
Optimize Chromatographic Gradient: Adjust the mobile phase gradient to increase the separation time between closely eluting compounds. A shallower, longer gradient is often effective.[2]
-
Select an Appropriate Column: Ensure you are using a column with suitable chemistry for acylcarnitine analysis, such as a C18 column. A longer column or one with a smaller particle size can also enhance resolution.[5]
-
Modify Mobile Phase: The addition of ion-pairing agents like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and retention of acylcarnitines.[2]
-
Consider an Alternative Method: If using flow-injection analysis, switching to an LC-MS/MS method is essential for isomer separation.[2]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Question: The signal for 3-MGC is weak or below the limit of quantification (LOQ). What steps can I take to increase sensitivity?
-
Answer and Solutions:
-
Optimize Sample Preparation: Butylation of 3-MGC can significantly increase its ionization efficiency in the mass spectrometer's ESI source, leading to a stronger signal.[2]
-
Check MS/MS Parameters: Ensure the collision energy and other MRM (Multiple Reaction Monitoring) transition parameters are optimized for 3-MGC. The transition from the precursor ion to the product ion at m/z 85 is a prominent fragment for acylcarnitines and should be used for quantification.[2]
-
Address Matrix Effects: The sample matrix (e.g., plasma, urine) can suppress the analyte signal. Mitigate this by:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard (e.g., d3-3-MGC) to normalize for signal suppression.
-
-
Increase Sample Volume: If possible, increase the amount of sample extracted or injected, but be mindful of potentially increasing matrix effects.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am observing high variability between replicate injections or different sample batches. What could be the cause?
-
Answer and Solutions:
-
Ensure Consistent Derivatization (if applicable): For GC-MS or butylated LC-MS/MS, incomplete or variable derivatization is a common source of error. Ensure reagents are fresh, reaction times and temperatures are strictly controlled, and samples are completely dry before adding derivatization agents.[4][8]
-
Automate Processes: Manual sample preparation can introduce variability. Utilize automated liquid handlers for precise and repeatable reagent addition and sample transfers.[9]
-
Validate Internal Standard Use: Confirm that the internal standard is added consistently and early in the sample preparation workflow to account for variations in extraction and processing.
-
System Stability: Perform regular system suitability tests to ensure the LC-MS or GC-MS system is performing consistently. Check for stable retention times, peak areas, and signal-to-noise ratios of a standard before running a sample batch.
-
Data Presentation
Table 1: Comparison of Analytical Methods for 3-MGC
| Parameter | Flow-Injection MS/MS (FIA-MS/MS) | GC-MS | LC-MS/MS |
| Specificity | Low (cannot separate isomers) | High (with proper chromatography) | Very High (separates isomers) |
| Derivatization | Optional (Butylation improves signal) | Mandatory (e.g., Silylation) | Optional (Butylation improves signal) |
| Throughput | Very High | Low to Medium | Medium to High |
| Primary Use | High-throughput screening (e.g., Newborn) | Targeted quantitative analysis | Gold standard for quantitative and diagnostic analysis |
Table 2: Key Validation Parameters for a Robust 3-MGC Assay
| Validation Parameter | Definition | Typical Acceptance Criteria |
| Linearity (R²) | The ability to elicit test results that are directly proportional to the analyte concentration.[10] | R² > 0.99[11] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise.[10] | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable precision and accuracy.[10] | Signal-to-Noise Ratio ≥ 10:1; Precision < 20% RSD; Accuracy 80-120% |
| Precision (RSD%) | The closeness of agreement between a series of measurements from multiple samplings of the same sample. | Intraday RSD < 15%; Interday RSD < 15% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 85-115% of the nominal value |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 3-MGC in Plasma
This protocol is adapted from methods designed to separate isomeric acylcarnitines.[2]
-
Internal Standard Spiking: To 10 µL of plasma, add the internal standard mixture (containing d3-3-MGC).
-
Protein Precipitation: Add 100 µL of ice-cold methanol, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization (Butylation):
-
Add 50 µL of 3N butanolic-HCl to the dried extract.
-
Incubate at 65°C for 15 minutes.
-
Evaporate the reagent to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient to separate acylcarnitines based on their hydrophobicity.
-
MS Detection: Use Electrospray Ionization in Positive Mode (ESI+). Monitor the MRM transition for butylated 3-MGC and its internal standard. The characteristic product ion for acylcarnitines is at m/z 85.[2]
-
Protocol 2: GC-MS Quantification of 3-MGC in Urine (as 3-MG Acid)
This protocol outlines the general steps for analyzing the corresponding organic acid, 3-methylglutaric acid, which requires derivatization.[1]
-
Sample Preparation: Acidify a urine sample and extract the organic acids using a solvent like ethyl acetate.
-
Drying: Evaporate the organic solvent to complete dryness under a stream of nitrogen. It is critical to remove all water, as it interferes with the silylation reaction.
-
Derivatization (Two-Step):
-
Step 1 (Methoxyamination): Add 20 µL of methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes. This step protects ketone and aldehyde groups.[4]
-
Step 2 (Silylation): Add 80 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes. This replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[4][9]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized acids.
-
MS Detection: Use Electron Ionization (EI) and scan a mass range (e.g., m/z 50-600) or use selected ion monitoring (SIM) for target ions of TMS-derivatized 3-methylglutaric acid for higher sensitivity.
-
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of 3-MGC.
Caption: Troubleshooting decision tree for common 3-MGC assay issues.
Caption: Biosynthetic pathway of 3-MGC in HMG-CoA lyase deficiency.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 11. Frontiers | Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity [frontiersin.org]
Welcome to the technical support center for the analysis of 3-methylglutarylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to interferences from structurally related compounds during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is tandem mass spectrometry (MS/MS) alone often insufficient for accurate this compound analysis?
A1: While tandem mass spectrometry is a powerful tool for acylcarnitine profiling, it has limitations in distinguishing between isomers, which are molecules with the same mass but different structural arrangements.[1][2][3][4] this compound is isobaric with other dicarboxylic acylcarnitines, such as adipoylcarnitine, meaning they have the identical molecular weight.[5] Without prior chromatographic separation, these compounds will be detected as a single entity, leading to inaccurate quantification and potentially false-positive results.[2][3][6]
Q2: What are the common structurally related compounds that interfere with this compound analysis?
A2: The primary interferents are other C6-dicarboxylic acylcarnitines. A notable example is adipoylcarnitine (C6-DC), which has the same molecular weight as this compound (C5-3M-DC).[5] Other potential interferences can arise from isomeric forms of C5-dicarboxylic acylcarnitines like glutaroylcarnitine and ethylmalonylcarnitine, which, while not isobaric with this compound, can pose challenges in complex biological matrices if not properly resolved.[2]
Q3: What is the recommended analytical approach to overcome these interferences?
A3: The most effective strategy is to couple liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS).[3][7][8] This approach separates the interfering isomers and isobars based on their physicochemical properties before they enter the mass spectrometer, allowing for their individual detection and quantification.[2][7][9] Various chromatographic techniques, including reversed-phase, hydrophilic interaction, and ion-exchange chromatography, have been successfully employed.[1]
Q4: What is 3-methylglutaconic aciduria, and how does it relate to this compound?
A4: 3-Methylglutaconic aciduria is a group of inherited metabolic disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid.[10][11] In some of these disorders, particularly those affecting mitochondrial function, elevated levels of this compound can also be observed as it is a related metabolite in the leucine catabolism pathway.[5][11][12] Therefore, accurate measurement of this compound is crucial for the diagnosis and monitoring of these conditions.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of this compound and its Isomers/Isobars
Symptoms:
-
Co-elution or overlapping peaks for this compound and other C6-dicarboxylic acylcarnitines.
-
Inability to obtain a baseline separation, leading to inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Optimize the mobile phase gradient. For reversed-phase chromatography, adjust the organic modifier (e.g., acetonitrile, methanol) concentration and gradient slope. Consider the use of ion-pairing agents in the mobile phase to improve the retention and separation of these polar compounds.[9] |
| Incorrect Column Chemistry | Select a column with appropriate selectivity for acylcarnitines. C18 columns are commonly used, but for highly polar isomers, a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) or a hydrophilic interaction liquid chromatography (HILIC) column might provide better resolution. |
| Suboptimal Flow Rate or Temperature | Optimize the column flow rate and temperature. A lower flow rate can increase separation efficiency, while adjusting the temperature can alter the selectivity between analytes. |
| Sample Matrix Effects | Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can effectively clean up the sample before LC-MS/MS analysis.[4][9] |
Issue 2: Inaccurate Quantification and High Variability in Results
Symptoms:
-
Poor reproducibility between replicate injections.
-
Discrepancies between expected and measured concentrations in quality control samples.
-
High coefficients of variation (CV%) in quantitative data.[7][9]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lack of Appropriate Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar acylcarnitine that is not present in the sample can be used. Deuterium-labeled internal standards are commonly used for acylcarnitine quantification.[7] |
| Sample Derivatization Issues | If using a derivatization method (e.g., butylation) to enhance sensitivity, ensure the reaction is complete and consistent.[3][13] Incomplete derivatization can lead to variability. Optimize reaction time, temperature, and reagent concentrations. Note that butylation can sometimes cause partial hydrolysis of acylcarnitines.[4] |
| Ion Suppression or Enhancement | Matrix effects can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[3] Dilute the sample, improve the sample cleanup procedure, or use a calibration curve prepared in a matrix that matches the samples. |
| Mass Spectrometer Calibration | Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Sample Preparation for Acylcarnitine Analysis from Plasma
This protocol provides a general guideline for the extraction of acylcarnitines from plasma samples.
-
Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: To a 100 µL plasma sample, add 400 µL of cold methanol containing the internal standards.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Separation of Acylcarnitine Isomers
This is an example of an LC-MS/MS method that can be adapted for the separation of this compound from its isomers.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm length, 2.1 mm internal diameter, 3.5 µm particle size).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. A common product ion for acylcarnitines is m/z 85.[3]
Data Presentation
Table 1: Common Isobaric and Isomeric Interferences in Acylcarnitine Analysis
| Analyte of Interest | Interfering Compound(s) | Mass (Da) | Reason for Interference |
| This compound (C5-3M-DC) | Adipoylcarnitine (C6-DC) | 289.17 | Isobaric (same mass) |
| Glutarylcarnitine (C5-DC) | Ethylmalonylcarnitine, Methylsuccinylcarnitine | 275.15 | Isomeric (same mass, different structure)[2] |
| Butyrylcarnitine (C4) | Isobutyrylcarnitine | 217.14 | Isomeric[2] |
| 3-Hydroxy-isovalerylcarnitine (HO-C5) | 3-Hydroxy-2-methyl-butyrylcarnitine | 247.15 | Isomeric[2] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]
- 12. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the robustness of 3-Methylglutarylcarnitine analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical measurement of 3-Methylglutarylcarnitine (3-MGC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound (3-MGC) is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, which affects leucine metabolism.[1][2][3] Elevated levels of 3-MGC can also be indicative of mitochondrial dysfunction and have been observed in various other conditions, including heart disease and acute injury.[1][2] It is formed when 3-methylglutaryl-CoA is esterified to L-carnitine.[1] The analysis of 3-MGC is crucial for the diagnosis and monitoring of these metabolic disorders.
Q2: What are the primary analytical methods for quantifying 3-MGC?
A2: The most common and robust method for the quantification of 3-MGC is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] This technique offers high sensitivity and specificity. Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is another high-throughput method often used in newborn screening from dried blood spots.[5] In some cases, Gas Chromatography-Mass Spectrometry (GC-MS) may be used for the analysis of the corresponding organic acid, 3-methylglutaric acid, which requires a derivatization step.[1]
Q3: Is derivatization necessary for the analysis of 3-MGC?
A3: Derivatization is not strictly necessary but can be beneficial. As a dicarboxylic acylcarnitine, converting 3-MGC to its butyl ester derivative can improve its ionization efficiency and chromatographic behavior, leading to enhanced sensitivity.[4] However, methods for the analysis of underivatized acylcarnitines are also available and widely used.[6][7]
Q4: What are the recommended mass transitions (MRM) for 3-MGC?
A4: The choice of mass transitions depends on whether the analyte is derivatized. A common fragmentation for all acylcarnitines is the generation of a product ion at m/z 85, corresponding to the carnitine moiety. For underivatized 3-MGC, a precursor ion scan for m/z 85 is a common approach.[5][7][8] For butylated 3-MGC, specific transitions would be determined after derivatization.
| Analyte Form | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Note |
| Underivatized 3-MGC | 290.2 | 85.1 | The precursor ion is the protonated molecule [M+H]+. The product ion is a characteristic fragment of carnitine. |
| Butylated 3-MGC | 402.3 | 146.1 | The precursor ion corresponds to the butylated derivative. The product ion is specific to the derivatized 3-methylglutaryl moiety. |
Q5: What are typical method validation parameters for acylcarnitine analysis?
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | In the low ng/mL range |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Chromatographic Issues
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Contamination of the guard or analytical column. 3. Inappropriate mobile phase pH. 4. Sample overload. | 1. Replace the column. 2. Backflush the column or replace the guard column. 3. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 4. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Leak in the LC system. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. 4. Column temperature fluctuations. | 1. Check all fittings for leaks. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Degas the mobile phase and prime the pump. 4. Use a column oven to maintain a stable temperature. |
| No or Low Peak Signal | 1. Incorrect MRM transitions. 2. Sample degradation. 3. Issues with the mass spectrometer source (e.g., dirty). 4. Poor extraction recovery. | 1. Verify the precursor and product ions for 3-MGC. 2. Ensure proper sample storage and handling. 3. Clean and maintain the ion source. 4. Optimize the sample preparation procedure. |
Mass Spectrometry Issues
| Problem | Possible Causes | Suggested Solutions |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Insufficiently optimized MS parameters. | 1. Use high-purity solvents and flush the LC system. 2. Improve sample cleanup or use a stable isotope-labeled internal standard. 3. Optimize source and gas parameters. |
| Signal Suppression or Enhancement (Matrix Effects) | 1. Co-eluting compounds from the sample matrix interfering with ionization. 2. High salt concentration in the sample. | 1. Adjust the chromatography to separate the interfering compounds from 3-MGC. 2. Use a stable isotope-labeled internal standard for 3-MGC to compensate for matrix effects. 3. Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). |
Experimental Protocols
Sample Preparation from Plasma
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing a known concentration of a suitable stable isotope-labeled internal standard (e.g., d3-octanoylcarnitine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Underivatized Acylcarnitines
This is an example method and may require optimization for your specific instrumentation.
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-6 min: Linear gradient to 98% B
-
6-8 min: Hold at 98% B
-
8-9 min: Return to 2% B
-
9-12 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: As listed in the FAQ section.
Visualizations
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathways leading to the formation of this compound.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. agilent.com [agilent.com]
Cross-platform comparison of 3-Methylglutarylcarnitine quantification methods
Welcome to the technical support center for the cross-platform comparison of 3-Methylglutarylcarnitine (3-MG-carnitine) quantification methods. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and comparative data for this important biomarker of mitochondrial dysfunction.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the quantification of 3-MG-carnitine and other acylcarnitines.
Q1: Why is derivatization (e.g., butylation) recommended for 3-MG-carnitine analysis by LC-MS/MS?
A: Derivatization with acidified butanol to form butyl esters is highly recommended for dicarboxylic acylcarnitines like 3-MG-carnitine. This process increases the ionization efficiency in positive mode electrospray ionization (ESI) and improves chromatographic retention on reverse-phase columns.[3][4] Underivatized dicarboxylic acylcarnitines often exhibit a less intense mass spectrometric response compared to their butylated forms.[5][6]
Q2: My 3-MG-carnitine peak is broad and tailing on a C18 column. What are the likely causes and solutions?
A: Poor peak shape for polar analytes like 3-MG-carnitine on reverse-phase columns can be due to several factors:
-
Secondary Silanol Interactions: Residual free silanol groups on the silica backbone of the column can interact with the polar carnitine moiety.
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the carboxylic acid groups protonated.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
Q3: I am using a flow-injection tandem MS method and my results for 3-MG-carnitine seem unexpectedly high. What could be the issue?
A: Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) does not incorporate chromatographic separation.[8] This can lead to the inability to differentiate isobaric (same mass) and isomeric (same chemical formula) compounds.[5][8] Your high result may be due to interference from an isomer of 3-MG-carnitine.
-
Solution: To achieve accurate quantification and resolve isomers, a liquid chromatography step (LC-MS/MS or UHPLC-MS/MS) prior to mass spectrometric analysis is essential.[9][10][11]
Q4: My internal standard signal is inconsistent across my sample batch. How can I troubleshoot this?
A: Inconsistent internal standard (IS) signal is a common problem in LC-MS analysis and can point to several issues:
-
Pipetting Inaccuracy: Ensure precise and consistent addition of the IS to all samples, standards, and quality controls.
-
Matrix Effects: Ion suppression or enhancement from components in the sample matrix (e.g., salts, lipids) can affect the IS signal. This can vary from sample to sample.
-
Solution: Improve your sample cleanup procedure. Solid-phase extraction (SPE) is more effective at removing interferences than simple protein precipitation.[12] Also, ensure your IS is a stable isotope-labeled version of the analyte (e.g., d3-3-MG-carnitine), as it will co-elute and experience similar matrix effects.
-
-
Instrument Instability: Check for issues with the ESI source, such as a dirty or clogged spray needle, or fluctuations in solvent delivery.
Q5: Can I use the same precursor ion scan for all acylcarnitines?
A: Yes, a precursor ion scan for the common fragment ion at m/z 85 is a hallmark of acylcarnitine analysis by tandem mass spectrometry.[3][13] This fragment corresponds to the [(CH3)3N+CH2CH=CH2] moiety from the carnitine backbone and is generated from all acylcarnitine butyl esters upon collision-induced dissociation.[6] This allows for the "profiling" of a wide range of acylcarnitines in a single run.[8]
Cross-Platform Method Comparison
The choice of analytical platform can significantly impact the sensitivity, specificity, and throughput of 3-MG-carnitine quantification. The following tables summarize key performance characteristics of common methods.
Table 1: Comparison of Mass Spectrometry Platforms
| Parameter | LC-MS/MS (with Derivatization) | Flow Injection Analysis (FIA-MS/MS) | GC-MS (with Derivatization) |
| Specificity | High (can resolve isomers)[10][14] | Low (cannot resolve isomers)[5][8] | High (can resolve isomers) |
| Sensitivity | High (sub-nanomolar range)[12] | Moderate to High | High (sub-nanomolar range)[12] |
| Throughput | Moderate (2-20 min/sample)[3] | High (<2 min/sample) | Low (requires extensive derivatization) |
| Derivatization | Recommended (Butylation)[3] | Optional but common | Mandatory (e.g., silylation)[1] |
| Primary Use | Targeted quantification, research | Newborn screening, qualitative profiling[10] | Targeted quantification, organic acid analysis |
Table 2: Representative Quantitative Performance (LC-MS/MS)
| Parameter | Plasma Matrix | Tissue Matrix (Liver) |
| Accuracy | 89 - 120%[3] | 81 - 108%[3] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 18%[7] | < 18% |
| Sample Type | Plasma, Serum, Dried Blood Spots, Urine, Tissue Homogenates[3][8] | Tissue Homogenates[3] |
Experimental Protocols
Protocol: LC-MS/MS Quantification of 3-MG-Carnitine in Plasma
This protocol provides a typical workflow for the targeted quantification of 3-MG-carnitine using UHPLC-MS/MS.
1. Sample Preparation & Extraction
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard mix (containing d-labeled acylcarnitines) in methanol.[3]
-
Precipitate proteins by adding 200 µL of cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization (Butylation)
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 3N butanolic-HCl.
-
Seal the tube and incubate at 65°C for 20 minutes.[4]
-
Evaporate the butanolic-HCl to dryness under nitrogen.
-
Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A suitable gradient to separate short-chain dicarboxylic acylcarnitines from other species (e.g., 5% B to 95% B over 10 minutes).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
3-MG-Carnitine Transition: Monitor the transition from the butylated precursor ion to the product ion m/z 85.
-
Internal Standard Transition: Monitor the specific transition for the deuterated 3-MG-carnitine analogue.
-
4. Data Analysis
-
Integrate peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration using a calibration curve prepared with known standards and the same internal standard concentration.
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams, generated using DOT language, illustrate key processes.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. familiasga.com [familiasga.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acylcarnitine screening MS/MS - Chromatography Forum [chromforum.org]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. msacl.org [msacl.org]
Validation & Comparative
3-Methylglutarylcarnitine (C5-OH) as a Biomarker for Mitochondrial Disease: A Comparative Guide
Introduction
The diagnosis of mitochondrial diseases, a heterogeneous group of disorders characterized by impaired energy production, presents a significant clinical challenge. The identification of reliable and easily measurable biomarkers is a key priority for early diagnosis, patient stratification, and monitoring of therapeutic interventions. 3-Methylglutarylcarnitine (C5-OH), an acylcarnitine readily detectable in blood, has emerged as a potential biomarker for these debilitating conditions. This guide provides a comprehensive clinical validation overview of C5-OH, comparing its performance with other established and emerging biomarkers for mitochondrial disease, supported by experimental data and detailed methodologies.
Acylcarnitines, including C5-OH, are esters of carnitine and fatty acids that play a crucial role in cellular energy metabolism. Their levels in biological fluids can be quantified using mass spectrometry, making them suitable for high-throughput screening.[1][2] Elevated levels of C5-OH are a well-established indicator of certain inborn errors of metabolism (IEMs), particularly those affecting the catabolism of the amino acid leucine, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency.[3] However, the utility of C5-OH extends beyond these specific genetic defects. Accumulating evidence suggests that C5-OH can also be elevated in a broader range of mitochondrial disorders where leucine metabolism is not primarily affected, pointing to its potential as a more general marker of mitochondrial dysfunction.[1][2]
This guide will delve into the metabolic pathways leading to C5-OH accumulation, present a comparative analysis of its diagnostic performance against other key biomarkers, and provide detailed experimental protocols for its quantification.
Metabolic Pathways of this compound (C5-OH) Production
The accumulation of this compound (C5-OH) in mitochondrial dysfunction is primarily attributed to two distinct metabolic routes:
-
Defects in Leucine Catabolism: Inborn errors of metabolism affecting the leucine degradation pathway, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, lead to the accumulation of upstream metabolites. Specifically, a blockage at HMG-CoA lyase causes a buildup of 3-methylglutaconyl-CoA, which is then converted to 3-methylglutaryl-CoA and subsequently esterified with carnitine to form C5-OH.[1][2]
-
Acetyl-CoA Diversion in General Mitochondrial Dysfunction: In conditions of compromised mitochondrial energy metabolism not directly related to leucine catabolism, an alternative pathway is activated. Impaired flux through the tricarboxylic acid (TCA) cycle and electron transport chain can lead to an accumulation of acetyl-CoA. This excess acetyl-CoA can be diverted into a pathway that generates 3-methylglutaconyl-CoA, which then follows the same downstream steps to produce C5-OH.[1][2] This second pathway underscores the potential of C5-OH as a broader biomarker of mitochondrial stress.
Comparative Analysis of Biomarkers for Mitochondrial Disease
While elevated C5-OH is indicative of mitochondrial dysfunction, a comprehensive diagnostic workup often involves the assessment of a panel of biomarkers. This section compares the performance of C5-OH with other key biomarkers: 3-methylglutaconic acid (3-MGA), Growth Differentiation Factor-15 (GDF-15), and Fibroblast Growth Factor-21 (FGF-21).
Data Presentation
| Biomarker | Method | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound (C5-OH) | LC-MS/MS | Plasma, Dried Blood Spot | Data for broad mitochondrial disease cohorts is limited. High sensitivity for specific IEMs. | Specificity can be low due to elevations in various conditions. | Not well-established for a broad range of mitochondrial diseases. | A study on newborn screening for specific IEMs reported a positive predictive value of 22.2% for elevated C5-OH.[4] |
| 3-Methylglutaconic Acid (3-MGA) | GC-MS | Urine | Variable depending on the specific mitochondrial disorder. | Lower specificity as it can be elevated in various metabolic disturbances. | Not well-established for a broad range of mitochondrial diseases. | Often measured alongside C5-OH for differential diagnosis of 3-methylglutaconic acidurias. |
| Growth Differentiation Factor-15 (GDF-15) | ELISA | Serum, Plasma | 66% - 83%[5][6] | 64% - 92%[5][6] | 0.88 - 0.94[5][6] | A meta-analysis showed GDF-15 to have the highest diagnostic accuracy among the compared biomarkers.[6] |
| Fibroblast Growth Factor-21 (FGF-21) | ELISA | Serum, Plasma | 51% - 71%[5][6] | 76% - 88%[5][6] | 0.78 - 0.90[5][6] | Generally considered more specific for mitochondrial myopathies.[7] |
| Lactate/Pyruvate Ratio | Enzymatic/Colorimetric | Plasma, CSF | Low | Low | - | A traditional but often unreliable marker for mitochondrial disease.[7] |
Logical Relationship of Biomarker Utility
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable quantification of these biomarkers.
Quantification of this compound (C5-OH) by LC-MS/MS
This protocol describes the quantitative analysis of C5-OH in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., D3-C5-OH).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[8]
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
C5-OH: precursor ion m/z 290.2 → product ion m/z 85.1
-
D3-C5-OH (Internal Standard): precursor ion m/z 293.2 → product ion m/z 85.1
-
4. Data Analysis:
-
Quantify the concentration of C5-OH by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of C5-OH.
Quantification of GDF-15 and FGF-21 by ELISA
This protocol outlines the general steps for measuring GDF-15 and FGF-21 concentrations in human serum or plasma using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
1. Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube or a tube containing EDTA as an anticoagulant for plasma.
-
For serum, allow the blood to clot at room temperature for 30 minutes before centrifuging at 1000 x g for 15 minutes.
-
For plasma, centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[9]
-
Collect the supernatant (serum or plasma) and store at -80°C until analysis.
-
On the day of the assay, thaw the samples on ice.
2. ELISA Procedure (General Steps):
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Incubate for the time specified in the kit manual (typically 1-2 hours) at 37°C or room temperature.
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody (biotinylated) and incubate.
-
Wash the wells again.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells for a final time.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.[9][10][11]
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentrations of GDF-15 or FGF-21 in the samples by interpolating their absorbance values on the standard curve.
Conclusion
This compound (C5-OH) is a valuable biomarker in the diagnostic workup of mitochondrial diseases. Its elevation is a hallmark of specific inborn errors of metabolism and can also serve as an indicator of broader mitochondrial dysfunction due to the diversion of acetyl-CoA. However, its utility as a standalone, universal biomarker for all mitochondrial diseases is limited by a lack of extensive validation across diverse patient cohorts and potentially lower specificity compared to other emerging markers.
Recent studies have highlighted the superior diagnostic performance of GDF-15 and, to a lesser extent, FGF-21, particularly in terms of sensitivity and specificity for a wider range of mitochondrial disorders.[6][12] Therefore, a multi-biomarker panel approach is recommended for the diagnosis of mitochondrial disease. Initial screening may include acylcarnitine profiling to detect abnormalities such as elevated C5-OH, followed by more specific and sensitive markers like GDF-15 and FGF-21 to increase diagnostic accuracy. Ultimately, the diagnosis should be confirmed through genetic testing and, in some cases, muscle biopsy.
The continued investigation into the clinical validation of C5-OH, especially in direct comparison with GDF-15 and FGF-21 in large, well-characterized patient cohorts, will be crucial in further defining its precise role in the diagnostic algorithm for mitochondrial diseases.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aphl.org [aphl.org]
- 5. Plasma FGF-21 and GDF-15 are elevated in different inherited metabolic diseases and are not diagnostic for mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accuracy of FGF‐21 and GDF‐15 for the diagnosis of mitochondrial disorders: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Biomarkers FGF-21 and GDF-15 in Patients with Episodic and Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. biovendor.com [biovendor.com]
- 11. Human GDF15(Growth Differentiation Factor 15) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Diagnostic value of serum biomarkers FGF21 and GDF15 compared to muscle sample in mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methylglutarylcarnitine and Other Acylcarnitines in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Acylcarnitine Biomarkers
Metabolic profiling of acylcarnitines, esters of carnitine and fatty acids, has become an indispensable tool in the diagnosis and monitoring of inborn errors of metabolism, as well as in research exploring mitochondrial dysfunction in a host of complex diseases. This guide provides a comparative analysis of 3-Methylglutarylcarnitine (3-MGC) against other key acylcarnitines, offering a detailed look at their metabolic significance, concentration profiles in health and disease, and the analytical methods used for their quantification.
The Role of Acylcarnitines in Metabolism
Acylcarnitines are crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-oxidation, the primary process of fatty acid degradation to produce energy.[1] Genetic defects in the enzymes involved in this pathway can lead to the accumulation of specific acyl-CoA species, which are then transesterified to carnitine, resulting in a characteristic acylcarnitine profile in biological fluids.[2][3] This profile serves as a valuable biomarker for various metabolic disorders.
This compound: A Unique Marker of Metabolic Stress
While most acylcarnitines are direct intermediates of fatty acid oxidation, this compound (C5-DC) is a dicarboxylic acylcarnitine that primarily accumulates due to defects in the catabolism of the branched-chain amino acid, leucine.[4] Specifically, elevated levels of 3-MGC are a hallmark of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an autosomal recessive disorder that affects both ketogenesis and leucine degradation.
Recent research also suggests that 3-MGC can be a broader indicator of mitochondrial dysfunction.[4] Under conditions of metabolic stress, alternative pathways can lead to the formation of 3-methylglutaryl-CoA and subsequently 3-MGC, even in the absence of a specific defect in leucine metabolism.[4]
Quantitative Comparison of Acylcarnitine Profiles
The following tables provide a summary of acylcarnitine concentrations in healthy individuals and in patients with specific metabolic disorders. These values are typically determined from plasma or dried blood spots using tandem mass spectrometry (MS/MS).
Table 1: Plasma Acylcarnitine Reference Ranges in a Healthy Adult Population
| Acylcarnitine Species | Acyl Group | Normal Range (nmol/mL) |
| C2 | Acetyl | 2.1 - 15.7 |
| C3 | Propionyl | < 0.90 |
| C4 | Butyryl/Isobutyryl | < 0.47 |
| C5 | Isovaleryl/2-Methylbutyryl | < 0.44 |
| C5:1 | Tiglyl/Methylcrotonyl | < 0.07 |
| C5-DC | Glutaryl | Not typically reported in standard panels |
| Other Acylcarnitines | Refer to comprehensive lab reports |
Data sourced from publicly available reference laboratory data.[1] It is important to note that reference ranges can vary between laboratories.
Table 2: Comparative Acylcarnitine Profiles in Inborn Errors of Metabolism (Dried Blood Spot, nmol/mL)
| Acylcarnitine Species | Healthy Newborn (Max Value) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (Median Range) | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency |
| C6 (Hexanoylcarnitine) | Low | Elevated | Normal |
| C8 (Octanoylcarnitine) | 0.22 | 3.1 - 28.3 | Normal |
| C10 (Decanoylcarnitine) | Low | Elevated | Normal |
| 3-MGC (C5-DC) | Very Low/Undetectable | Normal | Significantly Elevated |
| C5-OH (3-Hydroxyisovalerylcarnitine) | Low | Normal | Elevated |
Data for MCAD deficiency from Chace et al. (1997).[1] In HMG-CoA lyase deficiency, the primary diagnostic marker is 3-MGC, often accompanied by elevated C5-OH.
Metabolic Pathways and Experimental Workflows
To understand the significance of these acylcarnitine profiles, it is essential to visualize their metabolic origins and the analytical procedures used for their detection.
Signaling Pathways
The following diagrams illustrate the metabolic pathways leading to the formation of various acylcarnitines.
Experimental Workflow
The standard method for acylcarnitine profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow is depicted below.
Experimental Protocols
Sample Preparation for Plasma Acylcarnitine Analysis
-
Protein Precipitation: To 50 µL of plasma, add 300 µL of acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine).
-
Vortex and Centrifuge: Vortex the mixture for 10 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase of the LC-MS/MS system.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the more hydrophobic long-chain acylcarnitines. The column is then re-equilibrated to the initial conditions.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Precursor ion scanning for a common fragment ion of acylcarnitines (m/z 85) is often used for screening. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored.
-
Conclusion
The analysis of acylcarnitine profiles is a powerful diagnostic and research tool. While a broad panel of acylcarnitines can indicate general disruptions in fatty acid metabolism, specific analytes provide more targeted information. This compound stands out as a key biomarker for HMG-CoA lyase deficiency and as a potential indicator of broader mitochondrial stress. A comprehensive understanding of the distinct metabolic origins of different acylcarnitines, coupled with robust and sensitive analytical methods like LC-MS/MS, is crucial for accurate interpretation of these complex metabolic profiles. This guide provides a foundational framework for researchers and clinicians to effectively utilize acylcarnitine analysis in their work.
References
3-Methylglutarylcarnitine: A Comparative Analysis of its Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutarylcarnitine (3-MGC) is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism and is increasingly recognized as an indicator of mitochondrial dysfunction in a broader range of diseases.[1][2] Under normal physiological conditions, the levels of 3-MGC in blood and urine are typically very low.[1][2] However, in various pathological states, its concentration can rise significantly, reflecting underlying metabolic perturbations. This guide provides a comparative overview of 3-MGC levels in healthy individuals versus those with specific diseases, supported by experimental data and methodologies.
Comparative Analysis of this compound Levels
The quantification of 3-MGC is predominantly performed using tandem mass spectrometry (MS/MS), a highly sensitive technique for analyzing acylcarnitine profiles in biological fluids.[1] While precise reference ranges for 3-MGC in healthy adult populations are not widely established in the literature, it is consistently reported to be at very low or undetectable levels. In contrast, certain diseases show a marked elevation of this metabolite.
| Cohort | Biological Matrix | Reported this compound Levels | Key Findings & Citations |
| Healthy Individuals | Plasma / Blood | Very low to undetectable | Levels are consistently reported as minimal in healthy individuals.[1][2] |
| Urine | Very low to undetectable | Similar to plasma, urinary excretion in healthy cohorts is minimal.[1] | |
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency | Plasma / Blood Spot | Significantly increased | This inborn error of leucine metabolism leads to a characteristic and diagnostically significant elevation of 3-MGC. While specific quantitative ranges are variable and often reported in case studies, the increase is substantial. For context, a related acylcarnitine, 3-hydroxy-isovaleryl carnitine, was reported at 7.78 µmol/L in a neonate with this condition, where the reference range is 0.00-0.40 µmol/L.[3] |
| Urine | Significantly increased | Urinary excretion of 3-MGC is a key diagnostic marker for HMG-CoA lyase deficiency.[1][4][5] | |
| Cardiovascular Disease (e.g., Acute Coronary Syndrome) | Urine | Elevated | Studies have shown elevated urinary levels of 3-MGC in patients with acute coronary syndrome compared to healthy controls.[1] |
| Traumatic Brain Injury | Blood / Urine | Elevated | Increased levels of 3-MGC have been observed in individuals following traumatic brain injury, suggesting a link to mitochondrial dysfunction in this context.[2] |
| Paraquat Poisoning | Not Specified | Elevated | 3-MGC levels have been reported to be elevated in cases of paraquat poisoning, a condition known to induce mitochondrial stress.[1] |
Signaling Pathways and Experimental Workflows
The elevation of this compound is intricately linked to cellular metabolism, particularly the catabolism of the amino acid leucine and mitochondrial function.
Leucine Catabolism Pathway and Formation of this compound
Caption: Leucine catabolism and the formation of this compound in HMG-CoA lyase deficiency.
General Experimental Workflow for Acylcarnitine Analysis
Caption: A generalized workflow for the analysis of acylcarnitines from biological samples.
Experimental Protocols
The quantitative analysis of this compound is typically performed as part of a broader acylcarnitine profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (from Plasma)
-
Aliquoting: Transfer 100 µL of plasma to a microcentrifuge tube.
-
Internal Standard Spiking: Add an internal standard solution containing deuterated acylcarnitines (including a C6-DC internal standard if available) to each sample. This is crucial for accurate quantification.
-
Protein Precipitation: Add 300-400 µL of cold methanol to precipitate proteins.
-
Vortexing and Incubation: Vortex the samples for 10-15 seconds and incubate on ice or at 4°C for 15-20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase of the LC-MS/MS system.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.
-
Mobile Phases:
-
Mobile Phase A: Typically an aqueous solution with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: An organic solvent like acetonitrile or methanol with a small amount of formic acid.
-
-
Gradient Elution: A gradient is run from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the acylcarnitines based on their hydrophobicity.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The precursor/product ion transition for this compound would be specific to its structure.
-
Conclusion
The measurement of this compound provides valuable insights into cellular metabolism and mitochondrial health. While its levels are characteristically low in healthy individuals, significant elevations are observed in specific inborn errors of metabolism, such as HMG-CoA lyase deficiency, and may also indicate mitochondrial dysfunction in other acquired conditions. The use of sensitive analytical techniques like LC-MS/MS is essential for the accurate quantification of this important biomarker, aiding in the diagnosis and monitoring of these diseases. Further research to establish standardized reference ranges in healthy and diverse populations will enhance the clinical utility of this compound as a diagnostic and prognostic marker.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. researchgate.net [researchgate.net]
3-Methylglutarylcarnitine: A Potential Biomarker for Disease Severity and Progression
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Recent metabolomic studies have highlighted 3-methylglutarylcarnitine as a promising biomarker associated with the severity and progression of several diseases linked to mitochondrial dysfunction. This guide provides a comprehensive comparison of this compound with other biomarkers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an acylcarnitine that plays a role in amino acid metabolism and is increasingly recognized as an indicator of mitochondrial health. Elevated levels of this metabolite are observed in certain inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, where it serves as a key diagnostic marker.[1][2][3] Beyond these rare genetic disorders, emerging evidence suggests that this compound levels are also perturbed in more common complex diseases, reflecting underlying mitochondrial stress.[4][5][6][7]
There are two primary biosynthetic pathways leading to the formation of this compound. The first is linked to defects in the leucine catabolism pathway.[4][7] The second, more recently elucidated pathway, involves the diversion of acetyl-CoA under conditions of compromised aerobic energy metabolism, making it a broader indicator of mitochondrial dysfunction.[4][7]
Correlation with Disease Severity: Current Evidence
While research is ongoing, several studies have begun to correlate levels of this compound and other acylcarnitines with the severity of specific diseases.
Severe COVID-19
A notable finding is the significant elevation of this compound in patients with severe COVID-19, as identified through machine learning and metabolic modeling approaches.[4] This suggests a potential role for this compound in understanding the metabolic disturbances, such as musculoskeletal degeneration, associated with severe forms of the disease.[4] While specific quantitative data correlating metabolite levels to different WHO clinical progression scores for COVID-19 are still emerging, the existing evidence points towards a positive association with severity. Some research also suggests that a genetic predisposition to higher carnitine levels might be protective against COVID-19 susceptibility and severity.[8][9][10]
Cardiovascular Disease
In the context of heart failure, studies have primarily focused on the prognostic value of long-chain acylcarnitines.[1][11][12] Elevated levels of these metabolites are associated with adverse clinical outcomes and appear to decrease with interventions like mechanical circulatory support.[1][11] While not specific to this compound, this highlights the potential of the acylcarnitine profile as a whole to reflect the metabolic state and severity of heart failure. One study on ischemic and non-ischemic cardiomyopathy did identify distinct acylcarnitine patterns, suggesting that different etiologies of heart failure may have unique metabolic fingerprints.[13]
Neurodegenerative Diseases
Research into the role of acylcarnitines in Alzheimer's disease has yielded interesting, though not entirely consistent, results. One study observed a progressive decrease in the serum levels of acetyl-L-carnitine and other acylcarnitines along the continuum from healthy individuals to those with subjective memory complaint, mild cognitive impairment, and Alzheimer's disease.[5][14][15] This suggests that declining acylcarnitine levels may be associated with the progression of neurodegeneration. However, specific data for this compound in this context is not yet well-defined.
Comparison with Alternative Biomarkers
In the realm of mitochondrial diseases, other biomarkers have been more extensively studied and are often used as comparators.
| Biomarker | Advantages | Disadvantages |
| This compound | - Reflects mitochondrial dysfunction from multiple potential causes.- Can be measured in blood and urine.[4][7] | - Lack of extensive validation for correlating with disease severity across a wide range of conditions.- May not be as sensitive or specific as other markers for certain mitochondrial myopathies. |
| Growth Differentiation Factor-15 (GDF-15) | - Outperforms FGF-21 in diagnostic accuracy for mitochondrial diseases.[16][17]- Generally indicative of inherited mitochondrial disease regardless of clinical phenotype.[16][17]- Higher diagnostic sensitivity compared to FGF-21.[16][17] | - Can be elevated in other conditions, not specific to mitochondrial disease. |
| Fibroblast Growth Factor-21 (FGF-21) | - Established biomarker for mitochondrial myopathies. | - Appears to be more indicative of mitochondrial disease with muscle manifestations.[16][17]- Lower diagnostic sensitivity compared to GDF-15.[16][17] |
Table 1: Comparison of this compound with GDF-15 and FGF-21 for Mitochondrial Disease.
Experimental Protocols
The standard method for the quantitative analysis of this compound and other acylcarnitines in biological fluids is tandem mass spectrometry (MS/MS) .
Sample Preparation and Analysis
-
Sample Collection: Blood is collected in EDTA tubes and centrifuged to separate plasma. Urine samples are also collected.
-
Extraction: Proteins are precipitated from plasma using a solvent like acetonitrile. The supernatant containing the metabolites is then collected.
-
Derivatization (Optional but common): Acylcarnitines are often derivatized (e.g., butylation) to improve their chromatographic properties and ionization efficiency.
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The compounds are separated based on their physicochemical properties and then detected by the mass spectrometer.
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification of each acylcarnitine.
Signaling Pathways and Workflows
The elevation of this compound due to mitochondrial dysfunction can be visualized as a diversion of acetyl-CoA from the TCA cycle.
Caption: Acetyl-CoA diversion pathway leading to this compound formation in mitochondrial dysfunction.
Caption: Experimental workflow for the quantification of this compound.
Conclusion and Future Directions
This compound is a valuable biomarker for specific inborn errors of metabolism and is emerging as a more general indicator of mitochondrial dysfunction in a broader range of diseases. Its correlation with the severity of conditions like COVID-19 underscores its potential clinical utility. However, more extensive, longitudinal studies are required to establish quantitative correlations with disease progression and to directly compare its performance against other biomarkers in monitoring therapeutic responses. The continued application of advanced metabolomic techniques will be crucial in further elucidating the role of this compound in various pathophysiological states.
References
- 1. Long-Chain Acylcarnitine Metabolites are Associated with Adverse Outcomes and Reversible with Mechanical Circulatory Support in Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Blood Biomarkers Linked to Alzheimer’s Severity | Technology Networks [technologynetworks.com]
- 4. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine and COVID-19 Susceptibility and Severity: A Mendelian Randomization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Carnitine and COVID-19 Susceptibility and Severity: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic Implications of Long-Chain Acylcarnitines in Heart Failure and Reversibility With Mechanical Circulatory Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circulating acylcarnitine profile in human heart failure: a surrogate of fatty acid metabolic dysregulation in mitochondria and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia | PLOS One [journals.plos.org]
- 15. Serum levels of acyl-carnitines along the continuum from normal to Alzheimer's dementia [fair.unifg.it]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
Cross-Validation of 3-Methylglutarylcarnitine with Genetic Markers for Enhanced Diagnosis of Metabolic Disorders
For Immediate Release
A comprehensive analysis of 3-methylglutarylcarnitine as a biomarker for specific inborn errors of metabolism reveals its strong correlation with genetic markers, offering a robust tool for the early and accurate diagnosis of these debilitating conditions. This guide provides an objective comparison of this compound with alternative biomarkers and outlines the experimental data and protocols that underpin its utility in a clinical research and drug development setting.
Inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency (HMGCLD) and 3-methylglutaconyl-CoA hydratase deficiency (AUHD), are serious genetic disorders that can lead to severe neurological damage or death if not diagnosed and managed promptly. The timely identification of affected individuals is paramount. While genetic testing provides a definitive diagnosis, the analysis of specific metabolic biomarkers, such as this compound, offers a crucial, often more rapid, initial screening and diagnostic tool.
Comparative Analysis of Biomarkers
The elevation of this compound in blood and urine is a key indicator of disruptions in the leucine metabolism pathway.[1] This dicarboxylic acylcarnitine accumulates due to enzymatic blocks in this pathway, making it a sensitive marker for conditions like HMGCLD.[2][3] The following tables summarize the quantitative data for this compound and other relevant biomarkers in affected individuals compared to healthy controls.
| Biomarker | Disorder | Patient Concentration (μmol/L) | Normal Reference Range (μmol/L) | Fold Increase (Approx.) | Source |
| This compound (C6-DC) | HMGCL Deficiency | 7.78 | 0.00 - 0.40 | ~20x | [4] |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | HMGCL Deficiency | Significantly elevated | 0.00 - 0.40 | - | [4] |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | AUH Deficiency | 1.7 (patient 1), Elevated (patient 2) | <1 (patient 1), 0 - 0.1 (patient 2) | >1.7x |
Table 1: Comparison of Acylcarnitine Biomarker Concentrations
| Biomarker | Disorder | Patient Urinary Excretion | Normal Urinary Excretion | Key Observations |
| 3-Methylglutaconic Acid | HMGCL Deficiency, AUH Deficiency | Markedly increased | Trace amounts | A primary marker for both disorders.[5][6] |
| 3-Hydroxy-3-methylglutaric Acid | HMGCL Deficiency | Markedly increased | Absent or trace amounts | Highly specific for HMGCL deficiency.[5] |
| 3-Methylglutaric Acid | HMGCL Deficiency, AUH Deficiency | Increased | Trace amounts | Elevated in both conditions.[7][8] |
| 3-Hydroxyisovaleric Acid | HMGCL Deficiency, AUH Deficiency | Increased | Trace amounts | Elevated in both conditions.[7][8] |
Table 2: Comparison of Urinary Organic Acid Profiles
Cross-Validation with Genetic Markers
The definitive diagnosis of HMGCLD and AUHD requires the identification of pathogenic mutations in the HMGCL and AUH genes, respectively. The cross-validation of elevated this compound levels with the presence of these genetic mutations provides the highest level of diagnostic confidence.
| Disorder | Gene | Inheritance | Common Genetic Testing Method |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMGCLD) | HMGCL | Autosomal Recessive | Next-Generation Sequencing (NGS) of the entire coding region.[9][10] |
| 3-Methylglutaconyl-CoA Hydratase Deficiency (AUHD) | AUH | Autosomal Recessive | Sanger sequencing or NGS of all 10 exons. |
Table 3: Genetic Markers of Associated Metabolic Disorders
Experimental Protocols
Accurate and reproducible measurement of biomarkers and genetic mutations is essential for reliable diagnosis. The following are detailed methodologies for the key experiments.
Protocol for Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the steps for the quantitative analysis of acylcarnitines, including this compound, from plasma or dried blood spots.
-
Sample Preparation:
-
For plasma: To 100 µL of plasma, add 300 µL of methanol containing a mixture of stable-isotope labeled internal standards.
-
For dried blood spots: Punch a 3mm disc from the blood spot and place it in a well of a microtiter plate. Add a methanol-based extraction solution containing internal standards.
-
Vortex the samples for 10 seconds and then centrifuge for 10 minutes at 4000 rpm to precipitate proteins.[11]
-
Transfer 100 µL of the supernatant to a new vial and dilute with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[11]
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., SCIEX 4500 MS/MS).
-
Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) to separate acylcarnitine isomers.[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common product ion for acylcarnitines is m/z 85.[12]
-
-
Data Analysis:
-
Quantify the concentration of each acylcarnitine by calculating the ratio of the peak area of the analyte to that of its corresponding stable-isotope labeled internal standard.
-
Compare the results to established reference ranges to identify abnormal elevations.
-
Protocol for Genetic Analysis by Next-Generation Sequencing (NGS)
This protocol provides a general workflow for the identification of mutations in the HMGCL and AUH genes.
-
DNA Extraction:
-
Extract genomic DNA from whole blood, saliva, or buccal swab samples using a commercially available DNA extraction kit.
-
-
Library Preparation:
-
Fragment the extracted DNA to a suitable size.
-
Ligate adapters to the DNA fragments. These adapters contain sequences for amplification and sequencing.
-
Use PCR to amplify the adapter-ligated DNA fragments, creating a library for sequencing.
-
-
Targeted Gene Sequencing:
-
Design a custom panel of probes to capture the coding exons and flanking intronic regions of the target genes (HMGCL or AUH).
-
Hybridize the prepared library with the capture probes, followed by magnetic bead-based purification to enrich for the target regions.
-
-
Sequencing:
-
Sequence the enriched library on an NGS platform (e.g., Illumina).
-
-
Data Analysis (Bioinformatics):
-
Alignment: Align the sequencing reads to the human reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the aligned reads to the reference sequence.
-
Annotation: Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).
-
Interpretation: Classify variants as pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign based on established guidelines (e.g., ACMG guidelines). This involves assessing factors such as population frequency, in silico prediction scores, and evidence from functional studies and case reports.
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3‐Methylglutaconyl‐CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. 3-methylglutaconyl-CoA hydratase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency (HMGCL Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 10. dnalabsindia.com [dnalabsindia.com]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring 3-Methylglutarylcarnitine in Therapeutic Response: A Comparative Guide for Researchers
An in-depth analysis of 3-Methylglutarylcarnitine (3-MGC) as a biomarker for monitoring therapeutic interventions in metabolic disorders. This guide provides a comparative overview of analytical methodologies, alternative biomarkers, and the underlying metabolic pathways, supported by available experimental data.
Introduction: The Role of this compound as a Key Biomarker
This compound (3-MGC) is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism (IEMs), particularly those affecting the leucine catabolism pathway and mitochondrial function.[1][2] Under normal physiological conditions, 3-MGC levels in blood and urine are typically very low.[1][2] However, in specific metabolic disorders, its concentration becomes significantly elevated, making it a valuable tool for diagnosis and therapeutic monitoring.
The primary condition associated with increased 3-MGC is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an autosomal recessive disorder that disrupts ketogenesis and the breakdown of the amino acid leucine.[3][4][5] Elevated 3-MGC is also observed in various other conditions linked to compromised mitochondrial energy metabolism, where it is considered a secondary marker of mitochondrial dysfunction.[1][2][6]
Two main biosynthetic pathways lead to the formation of 3-MGC. The first is a direct consequence of defects in the leucine catabolism pathway, such as HMG-CoA lyase deficiency, leading to an accumulation of upstream metabolites that are then converted to 3-MGC.[1][2] The second route involves the diversion of acetyl-CoA to form 3-MGC in states of mitochondrial dysfunction, even in the absence of a primary defect in leucine metabolism.[1][2]
Given its direct link to metabolic dysregulation, longitudinal monitoring of 3-MGC levels offers a potential window into the effectiveness of therapeutic interventions, which primarily include dietary restrictions and L-carnitine supplementation.[3][4][5][7] This guide will delve into the specifics of 3-MGC monitoring, compare it with other relevant biomarkers, and provide detailed analytical protocols for its quantification.
Comparative Analysis of Therapeutic Monitoring Strategies
The management of metabolic disorders associated with elevated 3-MGC primarily revolves around dietary management, specifically a low-protein or leucine-restricted diet, and supplementation with L-carnitine.[3][4][5][7] The rationale behind these therapies is to reduce the production of toxic metabolic intermediates and to facilitate their excretion.
Monitoring 3-MGC in Response to Therapy:
While the clinical utility of monitoring 3-MGC in response to therapy is well-recognized, detailed quantitative longitudinal data in the scientific literature remains limited. However, existing case studies and clinical observations suggest a correlation between therapeutic interventions and a reduction in 3-MGC levels. For instance, in patients with 3-methylglutaconic aciduria, there is an apparent correlation between the administration of carnitine and the excretion profile of its conjugates, including 3-MGC.[8]
Comparison with Alternative Biomarkers:
3-MGC is often monitored alongside other metabolites that provide a broader picture of the patient's metabolic status. A comparative analysis of these biomarkers is essential for a comprehensive assessment of therapeutic efficacy.
| Biomarker | Advantages | Disadvantages | Analytical Method |
| This compound (3-MGC) | Specific indicator of leucine catabolism and mitochondrial dysfunction. Directly reflects the conjugation of toxic metabolites with carnitine. | May not be the sole indicator of disease severity. | LC-MS/MS |
| 3-Methylglutaconic Acid (3-MGA) | A key organic acid that accumulates in the same disorders. Well-established diagnostic marker. | Its excretion can be influenced by factors other than the primary metabolic defect.[6][9] | GC-MS, LC-MS/MS |
| 3-Hydroxyisovaleric Acid | Another metabolite that accumulates in leucine catabolism disorders. | Less specific than 3-MGC and 3-MGA. | GC-MS |
| Acylcarnitine Profile | Provides a comprehensive view of fatty acid and amino acid metabolism. Can identify other metabolic disturbances. | Requires specialized interpretation. | MS/MS |
| Plasma Free Carnitine | Assesses the body's carnitine status, which is crucial for the detoxification process. | Levels can be influenced by dietary intake and supplementation. | LC-MS/MS |
Table 1: Comparison of Biomarkers for Therapeutic Monitoring. This table provides a qualitative comparison of 3-MGC with other commonly monitored biomarkers in relevant metabolic disorders.
Experimental Protocols
Accurate and precise quantification of 3-MGC is paramount for its effective use in therapeutic monitoring. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of this compound in Urine by LC-MS/MS
1. Sample Preparation:
-
Thaw frozen urine samples at 4°C.
-
Centrifuge a 30 µL aliquot of urine at 10,300 g for 10 minutes.
-
Dilute 20 µL of the supernatant with 65 µL of water and 5 µL of acetonitrile.
-
Add 10 µL of an internal standard mixture containing a stable isotope-labeled analog of 3-MGC.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C8 or HILIC column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 3-MGC and its internal standard are monitored.
-
3. Quantification:
-
A calibration curve is generated using standards of known 3-MGC concentrations.
-
The concentration of 3-MGC in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing Metabolic and Experimental Pathways
To better understand the context of 3-MGC monitoring, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.
Caption: Leucine catabolism pathway and the formation of 3-MGC in HMG-CoA lyase deficiency.
Caption: A typical workflow for the quantification of 3-MGC in urine using LC-MS/MS.
Conclusion and Future Directions
The longitudinal monitoring of this compound is a valuable tool in the management of patients with HMG-CoA lyase deficiency and other related metabolic disorders. Its quantification, primarily through LC-MS/MS, provides a direct measure of the metabolic derangement and can guide therapeutic adjustments. While 3-MGC is a specific and sensitive biomarker, a comprehensive assessment of treatment response should also include the monitoring of other related metabolites, such as 3-methylglutaconic acid and the full acylcarnitine profile.
A significant gap in the current body of research is the lack of extensive, quantitative longitudinal data demonstrating the precise correlation between therapeutic interventions and changes in 3-MGC levels. Future clinical studies should focus on systematically collecting and reporting this data to establish clear therapeutic targets and to further solidify the role of 3-MGC as a primary endpoint in clinical trials for these rare metabolic diseases. Such data will be instrumental for drug development professionals and researchers in designing and evaluating novel therapeutic strategies.
References
- 1. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 4. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Diagnostic Cutoff Values for 3-Methylglutarylcarnitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the establishment of diagnostic cutoff values for 3-Methylglutarylcarnitine (C5-OH-C), a critical biomarker for several inborn errors of metabolism. This document outlines the metabolic significance of this compound, compares diagnostic cutoff values from available literature, and details the experimental protocols for its quantification.
Introduction
This compound is an acylcarnitine that serves as a key biomarker for certain inherited metabolic disorders, primarily those affecting the leucine catabolism pathway. Elevated levels of this metabolite are indicative of conditions such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency and 3-methylglutaconic aciduria. Its detection and quantification are crucial for newborn screening and the timely diagnosis of these potentially severe conditions. Under normal physiological conditions, this compound levels are very low; however, in the presence of specific enzymatic defects, it accumulates in bodily fluids such as blood and urine.
Metabolic Pathway of this compound
The formation of this compound is intrinsically linked to the mitochondrial metabolism of the branched-chain amino acid leucine. A defect in the enzyme HMG-CoA lyase leads to the accumulation of its substrate, 3-hydroxy-3-methylglutaryl-CoA. This, in turn, results in a build-up of upstream metabolites, including 3-methylglutaconyl-CoA, which is then converted to 3-methylglutaryl-CoA and subsequently esterified with carnitine to form this compound. A simplified representation of this pathway is provided below.
Comparison of Diagnostic Cutoff Values
The primary method for quantifying this compound is tandem mass spectrometry (MS/MS), typically performed on dried blood spots (DBS) as part of newborn screening programs. Cutoff values can vary between different populations and laboratories. Below is a comparison of reported cutoff values.
| Population/Study | Matrix | Analyte | Cutoff Value (µmol/L) | Method | Reference |
| Saudi Arabia | Dried Blood Spot | C5DC (including this compound) | > 0.47 | Tandem Mass Spectrometry | |
| Germany | Dried Blood Spot | C5DC | > 0.17 | Tandem Mass Spectrometry |
Note: C5DC is a common abbreviation for dicarboxylic acylcarnitines of five carbons, which includes this compound and glutarylcarnitine. The cutoff values often represent the upper limit of the normal range, with values above this threshold indicating a need for further diagnostic investigation.
Experimental Protocols
The quantification of this compound is a critical component of newborn screening and clinical diagnostics. The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of this compound in Dried Blood Spots by LC-MS/MS
This protocol provides a general workflow for the analysis of acylcarnitines, including this compound, from dried blood spots.
1. Sample Preparation:
-
A 3.0 mm disk is punched from the dried blood spot into a 96-well microplate.
-
An extraction solution containing stable isotope-labeled internal standards in a solvent mixture (e.g., 85:15 acetonitrile:water) is added to each well.
-
The plate is agitated for approximately 20-30 minutes to ensure complete extraction of the analytes.
-
The supernatant is then separated from the blood spot material, often by centrifugation or filtration.
2. Derivatization (Optional but common):
-
Although not always required, derivatization with reagents like butanol-HCl can improve the chromatographic separation and detection of certain acylcarnitines.
3. LC-MS/MS Analysis:
-
The prepared sample extract is injected into an LC-MS/MS system.
-
Chromatographic separation is achieved using a suitable column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
The mass spectrometer is operated in a positive electrospray ionization (ESI) mode.
-
Quantification is performed using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for this compound and its corresponding internal standard. A common precursor ion for butylated this compound is m/z 346, with a characteristic product ion at m/z 85.
4. Data Analysis:
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Conclusion
The accurate determination of diagnostic cutoff values for this compound is essential for the effective screening and diagnosis of several inborn errors of metabolism. While tandem mass spectrometry is the gold standard for quantification, it is important for laboratories to establish and validate their own population-specific reference ranges to ensure high sensitivity and specificity. The methodologies and comparative data presented in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to improve the diagnosis and management of these rare metabolic disorders.
Comparative Metabolomics of 3-Methylglutarylcarnitine in Inborn Errors of Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of biomarker accumulation in various inborn errors of metabolism (IEMs) is critical for accurate diagnosis, monitoring disease progression, and developing targeted therapies. This guide provides a comparative analysis of 3-methylglutarylcarnitine (MGC), a key metabolite that accumulates in several IEMs, offering a detailed look at its metabolic origins and quantitative differences across distinct disorders.
This compound is an acylcarnitine that serves as a crucial biomarker for specific organic acidemias. Its presence and concentration in biological fluids can provide valuable insights into underlying enzymatic defects. This guide focuses on the comparative metabolomics of MGC in three primary conditions: 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, 3-methylglutaconic aciduria, and multiple carboxylase deficiency.
Quantitative Analysis of this compound
The concentration of this compound and other related metabolites varies significantly between healthy individuals and patients with specific inborn errors of metabolism. The following tables summarize the quantitative data from studies analyzing these differences in plasma/serum and urine.
Table 1: Plasma/Serum Acylcarnitine Profiles
| Analyte | HMG-CoA Lyase Deficiency | 3-Methylglutaconic Aciduria (Type I) | Multiple Carboxylase Deficiency (3-MCCD) | Healthy Controls | Units |
| This compound (C6DC) | Significantly Elevated | Elevated | May be elevated | Not typically detected or very low levels | µmol/L |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Elevated | Elevated | 1.33 - 32.26 [1] | < 0.4 | µmol/L |
| Free Carnitine (C0) | Often decreased | Normal to decreased | 5.65 - 24.94 (some low)[1] | 20 - 60 | µmol/L |
Note: Quantitative data for this compound in HMG-CoA Lyase Deficiency and 3-Methylglutaconic Aciduria is often reported as "significantly elevated" without specific ranges in many publications. Further targeted research is needed to establish definitive concentration ranges.
Table 2: Urine Organic Acid and Acylcarnitine Profiles
| Analyte | HMG-CoA Lyase Deficiency | 3-Methylglutaconic Aciduria (Type I) | Multiple Carboxylase Deficiency | Healthy Controls | Units |
| This compound | Markedly Increased | Increased[2][3] | May be increased | Trace amounts | mmol/mol creatinine |
| 3-Methylglutaconic Acid | Increased[4] | Markedly Increased[5] | Increased | < 5 | mmol/mol creatinine |
| 3-Hydroxy-3-methylglutaric Acid | Markedly Increased[4] | Normal | Normal | Not detected | mmol/mol creatinine |
| 3-Hydroxyisovaleric Acid | Increased[4] | Increased | Increased | < 10 | mmol/mol creatinine |
| 3-Methylcrotonylglycine | Normal to slightly increased | Normal | Markedly Increased | < 1 | mmol/mol creatinine |
Metabolic Pathway of Leucine Degradation and this compound Formation
The accumulation of this compound is a direct consequence of defects in the leucine degradation pathway. The following diagram illustrates the key enzymatic steps and the points at which metabolic blocks occur in different inborn errors of metabolism, leading to the formation of MGC.
References
- 1. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria. | Sigma-Aldrich [sigmaaldrich.com]
- 3. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Newborn Screening: A Comparative Guide to 3-Methylglutarylcarnitine and Associated Biomarkers
A deep dive into the utility, comparative performance, and experimental validation of 3-methylglutarylcarnitine (C5-DC) and its counterparts in the early detection of inherited metabolic disorders. This guide provides researchers, scientists, and drug development professionals with the data and methodologies essential for evaluating and implementing robust newborn screening protocols.
The advent of tandem mass spectrometry (MS/MS) has revolutionized newborn screening (NBS), enabling the early detection of numerous inborn errors of metabolism from a single dried blood spot (DBS). Among the analytes profiled, acylcarnitines are crucial for identifying organic acidemias and fatty acid oxidation disorders. This guide focuses on the validation and comparative analysis of this compound (more commonly referred to as glutarylcarnitine, C5-DC, in screening literature) and its diagnostically related biomarker, 3-hydroxyisovalerylcarnitine (C5-OH), in the context of screening for 3-methylglutaconic aciduria (3-MGA-uria) and other related conditions.
Biomarker Profile and Diagnostic Significance
A nuanced understanding of the biomarkers is critical, as a single elevated analyte can point to several distinct metabolic disorders. The primary screening marker for 3-methylglutaconic aciduria Type I, an inherited disorder of leucine metabolism, is C5-OH (3-hydroxyisovalerylcarnitine) . In contrast, C5-DC (glutarylcarnitine) is the primary biomarker for Glutaric Aciduria Type 1 (GA-1), a disorder affecting the metabolism of lysine, hydroxylysine, and tryptophan. The similar carbon number in these acylcarnitines necessitates sophisticated analytical methods to differentiate them and avoid misdiagnosis.
Elevated C5-OH can also indicate other conditions such as 3-hydroxy-3-methylglutaryl-CoA (HMG) lyase deficiency, 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, beta-ketothiolase deficiency, biotinidase deficiency, or holocarboxylase deficiency. This overlap underscores the importance of second-tier testing to confirm a diagnosis.[1][2]
Comparative Performance of Key Biomarkers
The efficacy of a newborn screening marker is determined by its sensitivity, specificity, and positive predictive value (PPV). While direct head-to-head comparisons for all markers across all related disorders are scarce in single studies, the literature provides valuable data on their individual performance and the rationale for using specific markers for certain conditions.
Table 1: Comparative Data for C5-DC in Newborn Screening for Glutaric Aciduria Type I
| Parameter | Value/Observation | Reference |
| Analyte | Glutarylcarnitine (C5-DC) | [3][4][5] |
| Associated Disorder | Glutaric Aciduria Type I (GA-1) | [4][6] |
| Overall Sensitivity | ~95% | [4] |
| Recall Rate (Heidelberg) | 0.034% | [5] |
| False Positives | Can result from renal insufficiency or confusion with C10-OH (hydroxydecanoylcarnitine). | [1] |
| False Negatives | May occur in patients with mild biochemical ("low excretor") phenotypes or severe carnitine deficiency. | [5] |
| Cut-off Value (Example) | 0.17 µmol/L (Heidelberg); 0.25 µmol/L (Asturias) | [2][5] |
Table 2: Comparative Data for C5-OH in Newborn Screening for 3-MGA-uria Type I and other Organic Acidemias
| Parameter | Value/Observation | Reference |
| Analyte | 3-hydroxyisovalerylcarnitine (C5-OH) | [7][8][9] |
| Associated Disorders | 3-MGA-uria Type I, 3-MCC deficiency, HMG-CoA lyase deficiency, Biotinidase deficiency, etc. | [1][2] |
| Challenge | A single SRM transition (262/85) detects four isobaric acylcarnitines, leading to low specificity in first-tier screening. | [10] |
| Screening Finding (Example) | 1.17 µmol/L (initial) and 1.56 µmol/L (retest) in a confirmed case of 3-MGA-uria Type I. | [8][9] |
| Follow-up | Elevated C5-OH necessitates second-tier testing, such as urinary organic acid analysis, to differentiate between multiple possible disorders. | [1][8][9] |
| Maternal Influence | A false-positive result in the newborn can occur if the mother has an undiagnosed condition like 3-MCC deficiency. | [7] |
Experimental Protocols
The standard method for analyzing acylcarnitines in dried blood spots for newborn screening is Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). However, to differentiate isomers like those within the C5-acylcarnitine group, more advanced techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are employed, often as a second-tier test.
Detailed Methodology: UPLC-MS/MS for Acylcarnitine Profiling
This protocol provides a robust method for the separation and quantification of acylcarnitine isomers from dried blood spots.
-
Sample Preparation:
-
A 3 mm disc is punched from the dried blood spot (DBS) card.
-
The disc is placed into a 96-well microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards (acylcarnitines) in methanol is added to each well.
-
The plate is agitated for 30-45 minutes to ensure complete extraction of the analytes.
-
-
Derivatization:
-
The methanol extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
To improve chromatographic behavior and ionization efficiency, the acylcarnitines are converted to their butyl esters by adding n-butanol with 3N hydrochloric acid and incubating at 65°C for 15-20 minutes.
-
The butanol solution is again evaporated to dryness.
-
-
Analysis by UPLC-MS/MS:
-
The dried residue is reconstituted in the mobile phase.
-
The sample is injected into a UPLC system equipped with a C18 column (e.g., an ethylene-bridged hybrid column).
-
A gradient elution is performed to separate the different acylcarnitine species over a 10-15 minute run time.[11]
-
The eluent is introduced into a tandem mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard to ensure specificity and allow for accurate quantification.[4]
-
-
Data Interpretation:
-
The concentration of each acylcarnitine is calculated by comparing the peak area of the analyte to the peak area of its known-concentration internal standard.
-
Results are compared to established cut-off values. Samples exceeding the cut-off for C5-OH or C5-DC are flagged for further confirmatory testing.
-
Visualizing Workflows and Pathways
Newborn Screening Workflow for Organic Acidemias
The following diagram illustrates the typical workflow from sample collection to diagnostic confirmation.
Caption: Newborn screening workflow from sample collection to diagnosis.
Leucine Degradation Pathway and Associated Disorders
This diagram outlines the catabolic pathway for the amino acid leucine, highlighting the enzymatic steps where defects lead to the accumulation of key biomarkers.
References
- 1. genetics.testcatalog.org [genetics.testcatalog.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. familiasga.com [familiasga.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymptomatic 3-methylglutaconic aciduria type 1 detected by high C5-OH on newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A newborn screening approach to diagnose 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Dietary Interventions on 3-Methylglutarylcarnitine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dietary interventions aimed at managing 3-Methylglutarylcarnitine (3-MGC) levels, a key biomarker for certain inborn errors of metabolism and mitochondrial dysfunction. The information presented herein is based on published experimental data and is intended to inform research and clinical development in the field of metabolic disorders.
Introduction to this compound (3-MGC)
This compound (3-MGC) is an acylcarnitine that is typically present at very low levels in healthy individuals. However, elevated concentrations of 3-MGC in blood and urine are a hallmark of specific inborn errors of metabolism, most notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency.[1][2][3][4][5] This autosomal recessive disorder affects the catabolism of the essential amino acid leucine and ketogenesis.[1][3][6] The accumulation of 3-MGC and other related metabolites can lead to severe metabolic crises, including hypoglycemia, metabolic acidosis, and neurological damage.[1][7] Consequently, dietary management is a cornerstone of therapy for patients with HMG-CoA lyase deficiency.[1][4]
There are two primary biosynthetic pathways that can lead to the formation of 3-MGC. The first is through the leucine catabolism pathway, where a deficiency in HMG-CoA lyase causes a buildup of upstream metabolites that are ultimately converted to 3-MGC.[8] The second, known as the "acetyl-CoA diversion" pathway, can occur in a broader range of conditions associated with compromised mitochondrial energy metabolism, where excess acetyl-CoA is shunted towards the production of precursors for 3-MGC.[8]
This guide will compare the impact of three primary dietary interventions on 3-MGC levels: low-protein/leucine-restricted diets, L-carnitine supplementation, and the use of medium-chain triglyceride (MCT) oil.
Comparative Analysis of Dietary Interventions
The management of HMG-CoA lyase deficiency primarily focuses on reducing the intake of leucine, the precursor to the accumulating toxic metabolites. This is achieved through a low-protein diet. L-carnitine supplementation is often employed to facilitate the removal of these toxic acyl groups, and MCT oil may be considered as an alternative energy source.
Data Presentation
The following tables summarize the available data on the impact of these interventions. It is important to note that due to the rarity of HMG-CoA lyase deficiency, large-scale controlled clinical trials are scarce. Much of the available data comes from case reports and small observational studies.
Table 1: Plasma Acylcarnitine Profile in HMG-CoA Lyase Deficiency (HMGCLD) Patients vs. Healthy Controls
| Analyte | HMGCLD Patients (µmol/L) | Healthy Controls (µmol/L) | Fold Change |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Elevated | Normal | Significant Increase |
| This compound (3-MGC) | Elevated | Very Low/Undetectable | Significant Increase |
| 3-Methylglutaconylcarnitine | Elevated | Not Reported | - |
| Glutaroylcarnitine (C5DC) | Elevated | Normal | Significant Increase |
Source: Adapted from multiple studies reporting acylcarnitine profiles in HMGCLD patients.[1][5][9]
Table 2: Qualitative and Semi-Quantitative Effects of a Low-Protein/Leucine-Restricted Diet on 3-MGC and Related Metabolites
| Intervention | Observed Effect on 3-MGC and Related Metabolites | Supporting Evidence |
| Low-Protein Diet | Reduction in urinary excretion of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. | A case study reported improvement in urinary organic acids with a diet providing 2 g/kg/day of protein and 87 mg/kg/day of leucine. |
| Increased Protein Intake | A five-fold increase in urinary leucine metabolites was observed when natural protein intake was increased from 1.8 g/kg/day to 2.5 g/kg/day. | This suggests a direct correlation between protein intake and the production of 3-MGC precursors. |
Note: Specific quantitative data for 3-MGC levels before and after a low-protein diet from controlled studies is limited in the reviewed literature.
Table 3: Effects of L-Carnitine Supplementation on Acylcarnitine Excretion in Organic Acidurias
| Intervention | Observed Effect on Acylcarnitine Profile | Supporting Evidence |
| Oral L-carnitine supplementation (50 mg/kg/d) | Increased urinary excretion of acylcarnitines, including 3-MGC, suggesting enhanced detoxification of accumulated acyl-CoA intermediates. | In patients with HMG-CoA lyase deficiency, carnitine supplementation is a common therapeutic strategy.[3] Studies on related organic acidurias show that L-carnitine administration enhances the excretion of specific acylcarnitines. |
Table 4: Effects of Medium-Chain Triglyceride (MCT) Oil on Acylcarnitine Profiles
| Intervention | Observed Effect on Acylcarnitine Profile | Supporting Evidence |
| MCT Oil Supplementation | In a study on a patient with ethylmalonic/adipic aciduria, MCT oil was used to induce mild metabolic stress, which in combination with carnitine, significantly increased the excretion of various acylcarnitines. | While not directly studying 3-MGC in HMGCLD, this indicates that MCT oil can influence overall acylcarnitine metabolism. The use of MCT oil in HMGCLD is approached with caution due to its potential to increase metabolic stress if not managed carefully. |
Note: There is a lack of direct evidence from the reviewed literature on the specific impact of an MCT oil diet on 3-MGC levels in patients with HMG-CoA lyase deficiency.
Experimental Protocols
The accurate quantification of 3-MGC and other acylcarnitines is crucial for diagnosing and monitoring patients with HMG-CoA lyase deficiency. The standard method for this analysis is tandem mass spectrometry (MS/MS).
Protocol: Acylcarnitine Profiling in Plasma by Tandem Mass Spectrometry
1. Sample Preparation:
-
Collect whole blood in a heparinized or EDTA tube.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
For analysis, thaw plasma on ice.
-
To 100 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines (e.g., [d3]-acetylcarnitine, [d3]-propionylcarnitine, [d3]-octanoylcarnitine, etc.).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of 3N butanolic-HCl.
-
Incubate at 65°C for 15 minutes to convert acylcarnitines to their butyl esters.
-
Evaporate the butanolic-HCl to dryness under nitrogen.
-
Reconstitute the final sample in 100 µL of mobile phase (e.g., 80% acetonitrile in water).
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Injection: Flow injection analysis is typically used.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Precursor ion scan of m/z 85. Carnitine and its esters produce a characteristic fragment ion at m/z 85 upon collision-induced dissociation. By scanning for all parent ions that produce this daughter ion, a profile of all acylcarnitines in the sample can be generated.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Mandatory Visualizations
Biochemical Pathway of 3-MGC Formation
Caption: Leucine catabolism and ketogenesis pathway leading to 3-MGC formation in HMG-CoA Lyase Deficiency.
Experimental Workflow for Assessing Dietary Interventions
Caption: Experimental workflow for comparing dietary interventions on 3-MGC levels in HMGCLD patients.
Conclusion
Dietary interventions are central to the management of elevated this compound levels, particularly in the context of HMG-CoA lyase deficiency. A low-protein, leucine-restricted diet is the primary strategy to reduce the production of 3-MGC precursors. L-carnitine supplementation is a supportive therapy aimed at enhancing the detoxification of accumulated toxic acyl groups. The role of MCT oil in this specific condition requires further investigation, as its metabolic effects could be complex.
The available evidence strongly supports the efficacy of a low-protein diet in improving the metabolic profile of affected individuals. However, there is a clear need for more rigorous, prospective clinical trials that provide detailed quantitative data on the impact of these dietary interventions on plasma and urinary 3-MGC concentrations. Such studies would enable a more precise comparison of therapeutic strategies and facilitate the development of optimized dietary guidelines for patients with HMG-CoA lyase deficiency and other conditions associated with elevated 3-MGC. Researchers and drug development professionals should consider these gaps in the literature when designing future studies in this area.
References
- 1. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 2. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Treatment of HMG-CoA Lyase Deficiency—Longitudinal Data on Clinical and Nutritional Management of 10 Australian Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-3-Methylglutaric Aciduria (HMG) | Revvity [revvity.com]
- 6. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 7. HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A newborn screening approach to diagnose 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Methylglutarylcarnitine in Navigating the Complexities of Organic Acidurias
A Comprehensive Guide to the Differential Diagnosis of Organic Acidurias Featuring 3-Methylglutarylcarnitine and Other Key Biomarkers
For researchers, scientists, and drug development professionals engaged in the study of inborn errors of metabolism, the accurate and timely diagnosis of organic acidurias is paramount. Among the array of biomarkers utilized for this purpose, this compound has emerged as a significant, albeit not entirely specific, indicator for a subset of these disorders. This guide provides an objective comparison of the diagnostic performance of this compound against other alternatives, supported by experimental data and detailed methodologies, to aid in the differential diagnosis of these complex metabolic conditions.
The Diagnostic Significance of this compound
This compound is an acylcarnitine that is typically present in very low concentrations in healthy individuals.[1] Its elevation in biological fluids, such as plasma and urine, is a key indicator of metabolic dysfunction, particularly in the leucine catabolism pathway. The accumulation of this compound is a hallmark of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a serious organic aciduria.[2][3][4] However, its presence is not exclusive to this condition and can be observed in other metabolic disorders, including certain types of 3-methylglutaconic aciduria, making a comprehensive understanding of its context essential for accurate diagnosis.[5]
Comparative Analysis of Key Biomarkers in Organic Acidurias
The differential diagnosis of organic acidurias relies on the analysis of a panel of biomarkers, including acylcarnitines and urinary organic acids. The following table summarizes the typical quantitative findings for key metabolites in HMG-CoA lyase deficiency, different types of 3-methylglutaconic aciduria, and provides reference ranges for healthy individuals. This data is crucial for distinguishing between these conditions, which can present with overlapping clinical and biochemical features.
| Condition | This compound (Plasma, µmol/L) | 3-Hydroxyisovalerylcarnitine (C5-OH) (Plasma, µmol/L) | 3-Methylglutaconic Acid (Urine, mmol/mol creatinine) | Other Key Markers |
| HMG-CoA Lyase Deficiency | 0.76 [2] | 7.78 [2] | Elevated[3][4] | Elevated urinary 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[3][4] |
| 3-Methylglutaconic Aciduria Type I | Normal to slightly elevated | Normal to slightly elevated | Highly elevated (>40 mmol/mol creatinine)[6] | Elevated urinary 3-hydroxyisovaleric acid; 3-methylglutaric acid is usually only slightly elevated.[1] |
| 3-Methylglutaconic Aciduria Type II (Barth Syndrome) | Normal | Normal | Moderately elevated (20-40 mmol/mol creatinine)[6] | Neutropenia, cardiomyopathy, skeletal myopathy. |
| 3-Methylglutaconic Aciduria Type III (Costeff Syndrome) | Normal | Normal | Moderately elevated (20-40 mmol/mol creatinine)[6] | Optic atrophy, extrapyramidal symptoms. |
| 3-Methylglutaconic Aciduria Type IV | Normal | Normal | Moderately elevated (20-40 mmol/mol creatinine)[6] | Heterogeneous clinical presentation, often with neurological impairment. |
| 3-Methylglutaconic Aciduria Type V | Normal | Normal | Moderately elevated (20-40 mmol/mol creatinine)[6] | Dilated cardiomyopathy with ataxia. |
| Healthy Controls (Neonate) | 0.00-0.14 [2] | 0.00-0.40 [2] | <10 mmol/mol creatinine [6] |
Experimental Protocols
Accurate quantification of this compound and other relevant metabolites is critical for diagnosis. The following are detailed methodologies for the analysis of acylcarnitines in dried blood spots and organic acids in urine.
Protocol 1: Acylcarnitine Analysis in Dried Blood Spots by LC-MS/MS
This protocol is a standard method used in newborn screening for the detection of inborn errors of metabolism.
1. Sample Preparation:
- A 3.2 mm disk is punched from a dried blood spot on a Guthrie card.
- The disk is placed in a well of a 96-well microplate.
- 100 µL of an extraction solution containing stable isotope-labeled internal standards in methanol is added to each well.
- The plate is sealed and agitated on a shaker for 20 minutes at 600 rpm to extract the acylcarnitines.
- The supernatant is then transferred to a new 96-well plate for analysis.[7]
2. LC-MS/MS Analysis:
- Instrumentation: A tandem mass spectrometer (e.g., SCIEX 3200 MD QTRAP) coupled with a liquid chromatography system (e.g., Shimadzu).[8]
- Chromatography: A C18 column is typically used for the separation of acylcarnitines. A gradient elution with mobile phases consisting of water and methanol with additives like formic acid and ammonium fluoride is employed.[9]
- Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM) to quantify specific acylcarnitines and their internal standards.[7]
3. Data Analysis:
- The concentrations of individual acylcarnitines are calculated by comparing the peak areas of the analyte to its corresponding stable isotope-labeled internal standard.
Protocol 2: Organic Acid Analysis in Urine by GC-MS
This protocol is a widely used method for the quantitative analysis of organic acids in urine.
1. Sample Preparation:
- An aliquot of urine is thawed and homogenized.
- An internal standard (e.g., a non-physiological organic acid) is added.
- The urine sample is acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate.
- The organic extract is evaporated to dryness.
- The residue is derivatized to form volatile esters (e.g., trimethylsilyl esters) by adding a derivatizing agent and heating.
2. GC-MS Analysis:
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Gas Chromatography: The derivatized sample is injected into the GC, where the organic acids are separated based on their volatility and interaction with the capillary column.
- Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification and quantification.
3. Data Analysis:
- The concentration of each organic acid is determined by comparing its peak area to that of the internal standard. The results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
Visualizing the Metabolic Landscape
To better understand the biochemical basis of these disorders, the following diagrams illustrate the relevant metabolic pathway and the analytical workflow.
Caption: Leucine catabolism pathway and associated organic acidurias.
Caption: Experimental workflow for acylcarnitine analysis by LC-MS/MS.
Conclusion
The presence of elevated this compound is a critical finding in the diagnostic workup of suspected organic acidurias. While it is a primary marker for HMG-CoA lyase deficiency, its potential elevation in other conditions necessitates a comprehensive analytical approach. By combining the quantitative analysis of acylcarnitines, including this compound and 3-hydroxyisovalerylcarnitine, with urinary organic acid profiling, clinicians and researchers can effectively navigate the differential diagnosis of these complex inborn errors of metabolism. The detailed experimental protocols and metabolic pathway visualizations provided in this guide serve as valuable resources for achieving accurate and reliable diagnostic outcomes, ultimately facilitating timely intervention and improved patient management.
References
- 1. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 4. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. Extended and Fully Automated Newborn Screening Method for Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methylglutarylcarnitine Profiles Across Diverse Tissue Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-methylglutarylcarnitine profiles in different tissue types, supported by experimental data. This compound is an acylcarnitine that serves as a crucial biomarker for mitochondrial dysfunction and inborn errors of metabolism, particularly 3-hydroxy-3-methylglutaryl-CoA lyase deficiency.[1][2] Understanding its distribution across various tissues is essential for diagnosing and monitoring these conditions, as well as for developing targeted therapeutic interventions.
Quantitative Comparison of this compound Levels in Mouse Tissues
The following table summarizes the relative abundance of this compound in different mouse tissues, as determined by low-resolution liquid chromatography-mass spectrometry (LC-MS). The data is extracted from a comprehensive study by Meierhofer (2019) that profiled 123 acylcarnitines across five main mouse tissue types and two body fluids.[3][4]
| Tissue Type | Relative Abundance of this compound (C5-M-DC) |
| Brain | Not Detected |
| Heart | Low |
| Liver | High |
| Visceral Fat | Medium |
| Thigh Muscle | Low |
| Serum | Low |
| Whole Blood | Low |
Note: The relative abundance is categorized based on the data presented in the supplementary materials of Meierhofer D (2019) PLOS ONE 14(8): e0221342.
Experimental Protocols
The quantification of this compound and other acylcarnitines in tissue samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of these metabolites.
Key Experimental Protocol: Acylcarnitine Profiling by LC-MS
This protocol is a summary of the methodology described by Meierhofer (2019) for the analysis of acylcarnitines in tissue and fluid samples.[3][4]
1. Sample Preparation:
-
Tissue samples (e.g., brain, heart, liver, visceral fat, thigh muscle) are dissected and immediately snap-frozen in liquid nitrogen to halt metabolic activity.
-
Frozen tissues are homogenized in a suitable buffer.
-
Proteins are precipitated from the homogenate using a solvent like methanol.
-
The supernatant containing the acylcarnitines is collected after centrifugation.
2. Derivatization:
-
To enhance the signal intensity during mass spectrometry, the acylcarnitines in the supernatant are derivatized. A common method is derivatization with 3-nitrophenylhydrazine (3NPH), which targets the carboxyl group of the acylcarnitines.[5][6]
3. LC-MS/MS Analysis:
-
The derivatized samples are injected into a liquid chromatography system coupled to a mass spectrometer.
-
Liquid Chromatography (LC): A reversed-phase column is used to separate the different acylcarnitine species based on their hydrophobicity. A gradient elution with solvents such as water and acetonitrile, both containing additives like formic acid to improve ionization, is typically employed.
-
Mass Spectrometry (MS/MS): The separated acylcarnitines are ionized, often using electrospray ionization (ESI), and detected by the mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine are monitored.
4. Data Analysis:
-
The concentration of each acylcarnitine, including this compound, is determined by comparing its peak area to that of a known concentration of an isotopically labeled internal standard.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the context of this compound in metabolism and the process of its analysis, the following diagrams are provided.
Caption: Metabolic pathway of this compound formation from leucine.
Caption: Experimental workflow for this compound analysis in tissues.
Discussion
The tissue-specific distribution of this compound reflects the metabolic activities and enzyme expression profiles of different organs. The high relative abundance in the liver is consistent with its central role in amino acid catabolism and fatty acid metabolism. The enzyme responsible for the conversion of 3-methylglutaconyl-CoA to HMG-CoA, 3-methylglutaconyl-CoA hydratase (AUH), is highly expressed in the liver, kidney, skeletal muscle, and heart.[7]
In conditions of 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) deficiency, the metabolic pathway is blocked, leading to an accumulation of HMG-CoA and its precursor, 3-methylglutaconyl-CoA. This results in the increased formation and excretion of this compound.[8] The tissue-specific profiles of this metabolite are therefore critical for understanding the pathophysiology of this and other related metabolic disorders. The lower levels observed in the heart and muscle may suggest a different handling or a lower rate of production of this acylcarnitine in these tissues under normal physiological conditions. The absence of detectable levels in the brain in the studied model warrants further investigation.
This comparative guide highlights the importance of considering tissue-specific differences in the study of this compound and its role as a biomarker. Future research should aim to provide more absolute quantitative data across a wider range of species and physiological or pathological states to further enhance our understanding of this important metabolite.
References
- 1. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasma acylcarnitine concentrations reflect the acylcarnitine profile in cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Methylglutarylcarnitine: A Procedural Guide
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to handle 3-Methylglutarylcarnitine with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. In case of spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1] Ensure adequate ventilation in the handling area.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps outline a general procedure:
-
Material Characterization : Although a specific Safety Data Sheet (SDS) for this compound is not available, it is classified as an acylcarnitine.[3][4] Based on SDS for similar compounds like L-Carnitine, it is not classified as a hazardous substance.[5] However, it is prudent to treat all laboratory chemicals with care.
-
Containerization : Place the waste this compound in a clearly labeled, sealed container. The label should include the chemical name and any known hazard information.
-
Consult a Licensed Waste Disposal Service : Contact a professional waste disposal company to arrange for the pickup and disposal of the chemical waste.[1][6] Provide them with all available information on the compound.
-
Documentation : Maintain a record of the disposal process, including the name of the waste disposal company, the date of pickup, and the amount of material disposed of.
Chemical and Physical Properties
Understanding the properties of this compound can aid in its safe handling and disposal. The following table summarizes key quantitative data:
| Property | Value | Source |
| Molecular Formula | C13H23NO6 | [3][7] |
| Molecular Weight | 289.32 g/mol | [7] |
| InChI Key | HFCPFJNSBPQJDP-NXEZZACHSA-N | |
| CAS Number | 102673-95-0 | [4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the following diagram:
Disclaimer : This information is intended for guidance purposes only and is based on general principles for laboratory chemical disposal. Always consult with your institution's environmental health and safety (EHS) department and a licensed waste disposal professional to ensure compliance with all applicable regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 4. Showing Compound this compound (FDB022112) - FooDB [foodb.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. O-3-methylglutaryl-L-carnitine | C13H23NO6 | CID 91825638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Methylglutarylcarnitine
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to ensure personal safety when handling 3-Methylglutarylcarnitine. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Generally not required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Minimize the quantity of material handled at any one time.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Avoid exposure to moisture.
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not allow the material to enter drains or waterways.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal guidance.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory experiment.
Logical Relationship for Spill Response
This diagram illustrates the decision-making process in the event of a spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
